1,1-Diethylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLHIRFQKMVKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870449 | |
| Record name | N,N-Diethylthiourea | |
| Source | EPA DSSTox | |
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Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7204-46-8 | |
| Record name | N,N-Diethylthiourea | |
| Source | ChemIDplus | |
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| Record name | 7204-46-8 | |
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| Record name | N,N-diethylthiourea | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | N,N-DIETHYLTHIOUREA | |
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Foundational & Exploratory
1,1-Diethylthiourea synthesis from ethylamine and carbon disulfide
An In-depth Technical Guide to the Synthesis of N,N'-Diethylthiourea from Ethylamine and Carbon Disulfide
Introduction
Thiourea and its derivatives are a pivotal class of compounds in organic chemistry and drug development, serving as versatile building blocks for the synthesis of various heterocyclic systems and exhibiting a wide range of biological activities. N,N'-diethylthiourea (also known as 1,3-diethylthiourea) is a significant member of this family, utilized primarily as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.[1][2] Its synthesis via the reaction of ethylamine with carbon disulfide is a classic example of thiourea formation.
This guide provides a comprehensive technical overview of this synthesis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization, and emphasize the critical safety considerations required when handling the hazardous reagents involved.
Clarification of Isomerism: N,N'-diethylthiourea vs. 1,1-diethylthiourea
It is crucial to distinguish between the two possible diethylthiourea isomers. The reaction of a primary amine, such as ethylamine, with carbon disulfide leads to the formation of a symmetrically substituted N,N'-diethylthiourea (also called 1,3-diethylthiourea).[1] The synthesis of the asymmetrical This compound would necessitate a different starting material, specifically a secondary amine (diethylamine). This guide will focus on the synthesis of the N,N'-diethylthiourea isomer, the direct product from the specified reactants.
| Isomer | Structure | IUPAC Name | Starting Amine |
| N,N'-diethylthiourea | C₂H₅-NH-C(=S)-NH-C₂H₅ | 1,3-diethylthiourea | Ethylamine (Primary) |
| This compound | (C₂H₅)₂N-C(=S)-NH₂ | N,N-diethylthiourea | Diethylamine (Secondary) |
Reaction Mechanism: Nucleophilic Addition
The formation of N,N'-diethylthiourea proceeds through a well-understood nucleophilic addition mechanism. The reaction can be dissected into two primary stages: the formation of a dithiocarbamic acid intermediate and its subsequent reaction with a second equivalent of ethylamine.
-
Formation of the Dithiocarbamate Intermediate: Ethylamine, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a zwitterionic intermediate that rapidly rearranges to form ethyldithiocarbamic acid.[3][4]
-
Formation of Thiourea: The dithiocarbamic acid intermediate is unstable and, in the presence of a second molecule of ethylamine, undergoes a reaction where hydrogen sulfide (H₂S) is eliminated. The second ethylamine molecule attacks the intermediate, leading to the formation of the stable N,N'-diethylthiourea product. In some procedures, a reagent like mercuric chloride is used to facilitate the removal of sulfur.[4][5]
Caption: Reaction mechanism for N,N'-diethylthiourea synthesis.
Experimental Protocol
This section outlines a generalized, one-pot procedure for the synthesis of N,N'-diethylthiourea.[6][7] Researchers should adapt solvent choices and purification methods based on available laboratory equipment and desired product purity.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filtration flask
-
Ethylamine (aqueous solution or neat)
-
Carbon Disulfide (CS₂)
-
Ethanol or Water (as solvent)
-
Hydrochloric Acid (for potential pH adjustment/workup)
Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, equip a three-necked round-bottom flask with a stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: Charge the flask with two equivalents of ethylamine and a suitable solvent such as ethanol or water. Begin stirring the solution.
-
Addition of Carbon Disulfide: Fill the dropping funnel with one equivalent of carbon disulfide. Add the carbon disulfide to the stirred ethylamine solution dropwise. The reaction is often exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature.[8]
-
Reaction Period: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 50-60°C) for several hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid N,N'-diethylthiourea is collected by suction filtration using a Büchner funnel.[8]
-
Purification: The crude product is washed with cold water or a suitable solvent to remove unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a solvent such as ethanol.[9]
Caption: Experimental workflow for N,N'-diethylthiourea synthesis.
Characterization and Analysis
Confirming the identity and purity of the synthesized N,N'-diethylthiourea is essential. Standard analytical techniques are employed for this purpose.
| Property | Value | Source |
| Appearance | White to buff solid/powder | [1][2][10] |
| Molecular Formula | C₅H₁₂N₂S | [2] |
| Molecular Weight | 132.23 g/mol | [2][10] |
| Melting Point | 68-78 °C (range varies with purity) | [1][10] |
| Solubility | Very slightly soluble in water; soluble in ethanol | [1] |
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching (around 3200-3300 cm⁻¹) and the characteristic thiocarbonyl C=S stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals corresponding to the ethyl groups (a triplet for the CH₃ and a quartet for the CH₂) and a broad signal for the N-H protons.
-
¹³C NMR: Will display signals for the two distinct carbons of the ethyl group and a downfield signal for the C=S carbon.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 132, confirming the molecular weight.
Safety and Handling: A Critical Imperative
The synthesis of N,N'-diethylthiourea involves highly hazardous materials, and adherence to strict safety protocols is non-negotiable.
Carbon Disulfide (CS₂):
-
Hazards: Extremely flammable liquid and vapor with a very low autoignition temperature.[11][12] It is highly toxic and can cause severe damage to the central nervous system, cardiovascular system, and other organs.[13] It can be absorbed through the skin.[12][13]
-
Precautions:
-
Always handle in a chemical fume hood with excellent ventilation.[11][14]
-
Eliminate all ignition sources: NO open flames, sparks, or hot surfaces.[12][14]
-
Use explosion-proof electrical equipment and ground all containers and equipment to prevent static discharge.[13][14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile may not be sufficient; consult specific glove compatibility charts), safety goggles, a face shield, and a lab coat.[12][14]
-
Ethylamine:
-
Hazards: Flammable liquid and vapor. Corrosive and can cause skin and eye burns.
-
Precautions:
-
Handle in a chemical fume hood.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Avoid contact with incompatible materials such as oxidizing agents.[11]
-
| Reagent | Hazard Class | Key Precautions |
| Carbon Disulfide | Highly Flammable, Toxic, Reproductive Hazard | Use in fume hood, ground equipment, no ignition sources, wear extensive PPE.[11][12][13][14][15] |
| Ethylamine | Flammable, Corrosive | Use in fume hood, avoid skin/eye contact, wear PPE. |
Conclusion
The synthesis of N,N'-diethylthiourea from ethylamine and carbon disulfide is a straightforward yet hazardous procedure that serves as an excellent case study in nucleophilic addition reactions. Success in this synthesis is defined not only by the yield and purity of the final product but also by the unwavering commitment to safety throughout the process. By understanding the reaction mechanism, carefully following the experimental protocol, and rigorously adhering to all safety precautions for handling carbon disulfide and ethylamine, researchers can effectively and safely produce this valuable chemical compound.
References
- Filo. (2025, November 28). Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2).
- Allen, C. F. H., Edens, C. O., & VanAllan, J. (1946). Ethylene thiourea. Organic Syntheses, 26, 34. DOI: 10.15227/orgsyn.026.0034.
- Doubtnut. (n.d.). Ethylamine is heated with CS_(2) in the presence of Hg CI_(2) The product formed is.
- Orhan, O. Y., et al. (2018). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions.
- Milosavljević, M. M., et al. (n.d.). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.
- ECHEMI. (n.d.).
- Fisher Scientific. (2010, November 11).
- NOAA. (n.d.). CARBON DISULFIDE. CAMEO Chemicals.
- IPCS. (n.d.). ICSC 0022 - CARBON DISULFIDE.
- ECHEMI. (n.d.). 105-55-5, N,N′-Diethylthiourea Formula.
- Organic Chemistry Portal. (n.d.).
- Li, J., et al. (2008). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2008(22), 3579–3584.
- Brainly.in. (2022, July 19). Ethylamine reacts with carbon disulphide in presence of mercuric chloride and gives the main product (1).
- Airgas. (2022, March 19).
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157579219, C10H24N4S2.
- Stenutz, R. (n.d.). This compound.
- Milosavljević, M. M., et al. (n.d.). SUPPLEMENTARY MATERIAL for Simple one-pot synthesis of thioureas....
- International Agency for Research on Cancer. (n.d.). N,N′-DIETHYLTHIOUREA.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735009, N,N'-Diethylthiourea.
- Moore, M. L., & Crossley, F. S. (n.d.). Methylthiourea. Organic Syntheses Procedure.
- Perveen, S., et al. (2012). Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas.
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]
- 4. Ethylamine is heated with `CS_(2)` in the presence of `Hg CI_(2)` The product formed is . [allen.in]
- 5. brainly.in [brainly.in]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 13. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. echemi.com [echemi.com]
- 15. More is on the way! | Airgas [airgas.com]
1,1-Diethylthiourea CAS number and molecular structure
An In-Depth Technical Guide to N,N'-Diethylthiourea for Researchers and Drug Development Professionals
Introduction: Understanding N,N'-Diethylthiourea
N,N'-Diethylthiourea, systematically known as 1,3-diethylthiourea, is an organosulfur compound belonging to the thiourea class of molecules. Its structure is analogous to urea, with the oxygen atom replaced by a sulfur atom, a substitution that significantly influences its chemical properties and reactivity.[1][2] While the user query specified "1,1-diethylthiourea," the overwhelmingly prevalent and commercially significant isomer is the symmetrical N,N' (or 1,3) substituted version, which will be the focus of this guide. This compound serves as a crucial accelerator in the vulcanization of rubber, particularly neoprene, and as a corrosion inhibitor.[3][4] For researchers, it is a versatile building block in organic synthesis and a subject of study in toxicology and medicinal chemistry due to the broad biological activities associated with the thiourea scaffold.[1][2]
This guide provides a comprehensive technical overview of N,N'-Diethylthiourea, covering its molecular characteristics, synthesis, reactivity, applications, and safety protocols, tailored for professionals in scientific research and pharmaceutical development.
| Identifier | Value | Source |
| CAS Number | 105-55-5 | [5] |
| IUPAC Name | 1,3-diethylthiourea | [4][5] |
| Molecular Formula | C₅H₁₂N₂S | [4][5][6] |
| Synonyms | N,N'-Diethylthiocarbamide, 1,3-Diethyl-2-thiourea, Accel EUR, Pennzone E | [4][7][8] |
| InChI Key | FLVIGYVXZHLUHP-UHFFFAOYSA-N | [5][9] |
| SMILES | CCNC(=S)NCC | [5][6] |
Molecular Structure and Physicochemical Properties
N,N'-Diethylthiourea features a central thiocarbonyl group (C=S) bonded to two ethylamino groups. The molecule is capable of tautomerism, existing in equilibrium between the thione form (dominant) and the thiol (isothiourea) form.[1] This structural feature is key to its reactivity and its ability to act as a ligand in coordination chemistry.
Caption: 2D Molecular Structure of N,N'-Diethylthiourea.
The compound is a white to buff-colored crystalline solid under standard conditions.[3][7] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 132.23 g/mol | [4][5][6] |
| Appearance | White to buff-colored crystalline solid | [3][7][8] |
| Melting Point | 76-78 °C | [3][4] |
| Boiling Point | Decomposes | [4][7] |
| Water Solubility | 38 g/L (at 20 °C) | [10] |
| Stability | Stable under normal conditions; may be air sensitive | [3][7] |
Synthesis and Chemical Reactivity
Synthesis Pathway
The industrial synthesis of N,N'-Diethylthiourea is typically achieved through one of two primary routes. The causality behind these methods lies in the nucleophilic nature of amines and the electrophilic nature of carbon disulfide or isothiocyanates.
-
From Ethylamine and Carbon Disulfide : This is a common and atom-economical method for producing symmetrical thioureas.[4][11] Ethylamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The reaction proceeds through a dithiocarbamate intermediate, which then reacts with a second equivalent of ethylamine to yield the final product and hydrogen sulfide as a byproduct.
-
From Ethyl Isothiocyanate and Ethylamine : This method offers a more controlled synthesis. Ethylamine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) in a nucleophilic addition reaction to form the thiourea product directly.[8][12] This approach is particularly useful for creating unsymmetrical thioureas by varying the amine reactant.
Reactivity Profile
N,N'-Diethylthiourea's reactivity is governed by the thiocarbonyl group and the N-H protons.
-
Ligand Formation : The sulfur atom is a soft donor, making N,N'-diethylthiourea an excellent ligand for complexing with soft metal ions like zinc(II), cadmium(II), and mercury(II).[13] Spectroscopic studies confirm that coordination occurs through the sulfur atom.[13]
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10]
-
Thermal Decomposition : When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[8][10]
Spectroscopic Characterization
Definitive identification and structural elucidation of N,N'-Diethylthiourea rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is a primary tool for characterization. The spectrum typically shows a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons of the ethyl groups, along with a broad signal for the N-H protons.[14][15] ¹³C NMR provides signals for the thiocarbonyl carbon and the two distinct carbons of the ethyl groups.[16]
| ¹H NMR (in D₂O) | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |
| Signal 1 | 1.16 | Triplet | -CH₃ |
| Signal 2 | 3.39 | Quartet | -CH₂ |
Source: ChemicalBook[14]
-
Infrared (IR) and Raman Spectroscopy : IR and Raman spectra are valuable for identifying the characteristic C=S stretching vibration and N-H bending and stretching frequencies. These techniques have been extensively used to study how bond vibrations shift upon complexation with metals, confirming the sulfur atom's role as the coordination site.[13]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molecular weight (132.23 g/mol ), along with characteristic fragmentation patterns that can be used for identification.[5][9]
Applications in Research and Drug Development
While its primary use is industrial, N,N'-diethylthiourea and its derivatives are of significant interest to the scientific community.
Industrial Applications
The main commercial application is in the rubber industry as a potent vulcanization accelerator for polychloroprene (neoprene) rubber.[3][4] It is also employed as an antidegradant for various rubbers and as a corrosion inhibitor for ferrous metals.[3]
Organic Synthesis
N,N'-Diethylthiourea is a valuable precursor in heterocyclic chemistry. Its structure allows it to participate in cyclization and condensation reactions to form a variety of sulfur and nitrogen-containing ring systems. Examples of its synthetic utility include the preparation of:
-
2-(Ethylimino)-3-ethyl-thiazolidin-4-one via cyclization with 2-chloroacetic acid.
-
Functionalized 1,3-thiazine derivatives through a one-pot reaction with activated acetylenes.
-
3,5-Diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid by condensation with formaldehyde and β-alanine.
Caption: Synthetic utility of N,N'-Diethylthiourea as a precursor.
Relevance in Drug Development
The thiourea moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] Although N,N'-diethylthiourea itself is not a therapeutic agent, its study provides insights into the structure-activity relationships of this important chemical class. It serves as a starting material or a structural model for the development of novel therapeutic candidates. For instance, research has shown that thiourea derivatives can act as potent inhibitors of various enzymes and receptors, a function critically dependent on the hydrogen-bonding capabilities of the N-H protons and the coordination properties of the sulfur atom.[2]
Safety and Toxicology
N,N'-Diethylthiourea is a hazardous substance and requires careful handling. Researchers must consult the Safety Data Sheet (SDS) before use.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5][17]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[5]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[10][17]
-
Serious Eye Damage (Category 1) : Causes serious eye damage.[5][18]
-
Carcinogenicity (Category 2) : Suspected of causing cancer.[5][18]
-
Hazardous to the Aquatic Environment, Chronic (Category 3) : Harmful to aquatic life with long-lasting effects.[18]
| Toxicological Data | Value | Species | Source |
| LD₅₀ (Oral) | 316 mg/kg | Rat | [10][17][18] |
| LD₅₀ (Dermal) | >2000 mg/kg | Rat | [10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Personal Protective Equipment : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[17] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
-
Handling : Avoid breathing dust. Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.
Experimental Protocol: Synthesis and Characterization Workflow
This section outlines a generalized workflow for the laboratory-scale synthesis and subsequent characterization of N,N'-Diethylthiourea.
Protocol: Synthesis from Ethyl Isothiocyanate
Causality: This protocol leverages a direct nucleophilic addition, which is often high-yielding and procedurally simple for symmetrical thioureas.[12]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl isothiocyanate (1.0 eq.) in a suitable solvent such as ethanol.
-
Nucleophilic Addition : Slowly add an ethanolic solution of ethylamine (1.0-1.1 eq.) to the stirred solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain control.
-
Reaction Monitoring : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation : Upon completion, reduce the solvent volume under reduced pressure. The resulting crude product will often crystallize upon cooling.
-
Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold solvent (e.g., water or ethanol) to remove residual impurities.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or benzene to obtain a product with a sharp melting point.[8][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N'-Diethylthiourea | 105-55-5 [chemicalbook.com]
- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 5. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Thiourea, N,N'-diethyl- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Preparation, infrared, raman and nmr spectra of N,N'-diethylthiourea complexes with zinc(II), cadmium(II) and mercury(II) halides (Journal Article) | ETDEWEB [osti.gov]
- 14. N,N'-Diethylthiourea(105-55-5) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. mdpi.com [mdpi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 1,1-Diethylthiourea in Organic Solvents
Introduction
1,1-Diethylthiourea (CAS 105-55-5), also known as N,N'-Diethylthiourea or DETU, is a substituted thiourea derivative of significant industrial and research interest. Its utility spans multiple sectors, primarily as a potent vulcanization accelerator in the rubber industry, particularly for neoprene and other specialty elastomers.[1] It also serves as a corrosion inhibitor for ferrous metals, a chemical intermediate in organic synthesis, and has been explored for potential pharmaceutical applications.[2] For professionals in drug development, materials science, and chemical synthesis, a thorough understanding of DETU's solubility characteristics in various organic solvents is paramount for process optimization, formulation design, and reaction engineering.
This guide provides a comprehensive overview of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles. It is designed to empower researchers and scientists with the foundational knowledge to predict solubility behavior and the practical methodology to quantify it, ensuring both scientific integrity and operational efficiency.
Physicochemical Properties Governing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at ambient temperatures, typically appearing as a white to buff-colored powder or crystalline solid.[3] Its key properties are summarized in Table 1.
The this compound molecule possesses both polar and nonpolar characteristics. The central thiourea core, with its thiocarbonyl group (C=S) and two secondary amine groups (N-H), is polar and capable of acting as a hydrogen bond donor (from the N-H groups) and acceptor (at the sulfur and nitrogen atoms). The two ethyl groups (-CH₂CH₃) are nonpolar, creating hydrophobic regions. This amphiphilic nature is the primary determinant of its solubility profile, allowing it to interact favorably with a range of solvent types.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂N₂S | [1] |
| Molecular Weight | 132.23 g/mol | [1] |
| Appearance | White to buff-colored solid/powder | [3] |
| Melting Point | 76-78 °C | [3][4] |
| logP (Octanol-Water) | 0.57 | [5] |
| Water Solubility | 38 g/L (at 20°C) | [4] |
Table 1: Key Physicochemical Properties of this compound.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage reflects the fact that dissolution is favored when the intermolecular forces between solute and solvent molecules are similar to or stronger than the forces within the pure solute and pure solvent.
Diagram 1: Conceptual overview of "Like Dissolves Like" for this compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding. DETU is expected to be highly soluble in these solvents due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the solute's N-H and C=S groups.
-
Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. DETU exhibits good solubility in these solvents, driven by strong dipole-dipole interactions. Reports confirm it is readily soluble in acetone and very soluble in diethyl ether.[1][6]
-
Nonpolar Solvents (e.g., Gasoline, Hexane, Carbon Tetrachloride): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The polar thiourea core of DETU has weak affinity for these solvents, resulting in poor solubility. It is reported to be difficult to dissolve in gasoline and only slightly soluble in carbon tetrachloride.[1][6]
Solubility Profile of this compound
| Solvent Class | Solvent | Reported Solubility | Source(s) |
| Polar Protic | Water | Slightly Soluble (38 g/L at 20°C) | [4] |
| Ethanol | Soluble / Easy to dissolve | [1][6] | |
| Methanol | Soluble | [5] | |
| Polar Aprotic | Acetone | Soluble / Easy to dissolve | [2][6] |
| Diethyl Ether | Very Soluble | [1] | |
| Benzene | Soluble | [5] | |
| Nonpolar | Gasoline | Difficult to dissolve | [6] |
| Carbon Tetrachloride | Slightly Soluble | [1] |
Table 2: Summary of Reported Solubility for this compound.
Experimental Protocol for Solubility Determination
For applications requiring precise concentration data, experimental determination is essential. The following protocol describes a robust, self-validating gravimetric method for determining the equilibrium solubility of this compound at a given temperature.
Diagram 2: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Bring the chosen organic solvent to the target experimental temperature in a thermostatically controlled bath.
-
Tare a clean, dry glass vial (e.g., 20 mL scintillation vial) with a screw cap.
-
-
Slurry Formation (The "Why"):
-
Add a known mass of the temperature-equilibrated solvent to the vial (e.g., 5-10 g).
-
Add an excess of this compound solid. The presence of undissolved solid at the end of the experiment is crucial as it ensures that the solution has reached saturation (equilibrium). This is the core of a self-validating protocol.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker bath maintained at the constant target temperature.
-
Agitate vigorously for a predetermined period (typically 24-72 hours). The required time should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured solubility remains constant, confirming equilibrium has been reached.
-
-
Phase Separation:
-
Stop agitation and let the vial stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle completely, leaving a clear supernatant.
-
-
Sampling:
-
Carefully withdraw an aliquot (e.g., 1-3 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately pass the aliquot through a syringe filter (e.g., 0.22 µm PTFE, compatible with organic solvents) into a second, pre-weighed (tared) vial. This step is critical to remove any microscopic solid particles.
-
-
Mass Determination:
-
Immediately cap and weigh the vial containing the filtered solution to get the total mass of the saturated solution.
-
Carefully evaporate the solvent from this vial. This can be done on a hot plate in a fume hood, in a vacuum oven at a temperature below the melting point of DETU, or by using a gentle stream of nitrogen gas.
-
Continue drying until a constant mass is achieved, indicating all solvent has been removed.
-
Weigh the vial again to get the mass of the dissolved this compound.
-
-
Calculation:
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solid)
-
Mass of dissolved DETU = (Mass of vial + dry solid) - (Mass of tared vial)
-
Solubility ( g/100 g solvent) = 100 * (Mass of dissolved DETU / Mass of solvent)
-
Thermodynamic Analysis of Dissolution
By measuring solubility (S) at several different temperatures (T), key thermodynamic parameters of the dissolution process can be calculated. This provides deeper insight into the driving forces behind solubility. The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°sol).
ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
-
S is the molar solubility (mol/L or mole fraction)
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (in Kelvin)
-
ΔH°sol is the standard enthalpy of solution
-
ΔS°sol is the standard entropy of solution
Diagram 3: Logical flow from experimental data to thermodynamic properties.
Interpretation of Thermodynamic Parameters:
-
Enthalpy of Solution (ΔH°sol):
-
If ΔH°sol > 0 (endothermic) , the solubility will increase with increasing temperature. This is the most common scenario for solids dissolving in liquids.
-
If ΔH°sol < 0 (exothermic) , the solubility will decrease with increasing temperature.
-
-
Entropy of Solution (ΔS°sol): Usually positive for the dissolution of a solid, reflecting the increased disorder as the crystalline lattice breaks down and the molecules disperse in the solvent.
-
Gibbs Free Energy of Solution (ΔG°sol): Determines the spontaneity of the dissolution process. A negative ΔG°sol indicates a spontaneous (favorable) dissolution process.
Conclusion
The solubility of this compound is governed by its amphiphilic molecular structure, making it highly soluble in polar organic solvents like alcohols and ketones, and poorly soluble in nonpolar solvents. While precise quantitative data remains sparse in public literature, this guide provides the theoretical foundation and a robust experimental framework for researchers to accurately determine solubility in any solvent system of interest. By applying the gravimetric method and subsequent thermodynamic analysis, professionals in drug development and chemical manufacturing can generate the critical data needed for formulation, process design, and optimization, ensuring reproducible and scientifically sound outcomes.
References
- N,N'-Diethylthiourea 105-55-5 wiki. (n.d.). Gecko Chemical.
- N,N'-Diethylthiourea/DETU Cas 105-55-5 china factory&manufacturer. (n.d.). Autech Industry.
- N,N'-Diethylthiourea CAS:105-55-5. (n.d.). Jinan Future chemical Co.,Ltd.
- N,N'-DIETHYLTHIOUREA. (n.d.). CAMEO Chemicals, NOAA.
- N,N'-Diethylthiourea | 105-55-5. (n.d.). Tokyo Chemical Industry UK Ltd.
- 105-55-5, N,N′-Diethylthiourea Formula. (n.d.). ECHEMI.
- N,N'-Diethylthiourea for synthesis. (n.d.). Merck.
- Shnidman, L. (1933). Solubility of Thiourea in Solvents. The Journal of Physical Chemistry.
- Wang, Y., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA.
- N,N′-DIETHYLTHIOUREA. (2001). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 77.
-
N,N'-Diethylthiourea. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Jiao, X., Chen, X., & Li, H. (2016). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Russian Journal of Physical Chemistry A, 90, 438–442.
- N,N'-Diethylthiourea. (2009). California Office of Environmental Health Hazard Assessment (OEHHA).
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N,N'-Diethylthiourea CAS#: 105-55-5 [m.chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. autechindustry.com [autechindustry.com]
An In-depth Technical Guide to the NMR Spectral Characterization of Diethylthiourea Isomers
Introduction: The Challenge of Isomerism in Structural Elucidation
Thioureas, characterized by the N-C(=S)-N core, are a versatile class of compounds with significant applications ranging from vulcanization accelerators in the rubber industry to key synthons in pharmaceutical development.[1] Accurate structural characterization is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for elucidating the precise molecular architecture of such compounds in solution.
This guide focuses on the ¹H and ¹³C NMR spectral data of diethylthiourea. A critical and often overlooked aspect is the existence of two distinct isomers: the symmetrical 1,3-diethylthiourea and the asymmetrical 1,1-diethylthiourea . While structurally similar, their differing symmetry profoundly impacts their NMR spectra, making NMR an ideal technique for their unambiguous differentiation.
This document provides a comprehensive analysis of the spectral data for the common, commercially available 1,3-diethylthiourea and presents a detailed, predictive analysis for the less common this compound. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently assign structures and verify sample purity.
Part 1: The Symmetrical Isomer: 1,3-Diethylthiourea
1,3-Diethylthiourea (N,N'-diethylthiourea) possesses a C₂ axis of symmetry, rendering the two ethyl groups chemically and magnetically equivalent. This inherent symmetry is the primary determinant of its relatively simple NMR spectrum.
Molecular Structure of 1,3-Diethylthiourea
Caption: Molecular structure of 1,3-diethylthiourea.
Analysis of Expected and Observed NMR Spectra
Due to symmetry, we expect only three unique signals in the ¹H NMR spectrum (NH, CH₂, CH₃) and three in the ¹³C NMR spectrum (C=S, CH₂, CH₃).
-
¹H NMR: The methyl (CH₃) protons will appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The methylene protons will appear as a quartet (or more complex multiplet due to coupling with the NH proton) and will be shifted further downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The N-H proton signal can be broad and its coupling may not always be resolved, depending on the solvent and sample purity.
-
¹³C NMR: The thiocarbonyl carbon (C=S) is highly deshielded and will appear significantly downfield, typically in the range of 180-185 ppm. The methylene carbon will be downfield of the methyl carbon.
Experimental Spectral Data for 1,3-Diethylthiourea
The following tables summarize experimental data compiled from various spectral databases.
Table 1: ¹H NMR Spectral Data for 1,3-Diethylthiourea
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
|---|---|---|---|---|
| CH₃ | 1.16 | Triplet | 7.2 | D₂O |
| CH₂ | 3.39 | Quartet | 7.2 | D₂O |
| NH | Not observed | - | - | D₂O |
Data sourced from ChemicalBook.[2] Note: In D₂O, the acidic NH protons exchange with deuterium and are not observed.
Table 2: ¹³C NMR Spectral Data for 1,3-Diethylthiourea
| Signal Assignment | Chemical Shift (δ) ppm | Solvent |
|---|---|---|
| CH₃ | 14.5 | Not specified |
| CH₂ | 41.5 | Not specified |
| C=S | 182.7 | Not specified |
Data sourced from SpectraBase and PubChem.[3][4]
Part 2: The Asymmetrical Isomer: this compound
In stark contrast to the 1,3-isomer, this compound lacks any element of symmetry. The two ethyl groups are bonded to the same nitrogen atom (N1), while the other nitrogen (N2) bears two protons, forming a primary amine group (-NH₂). This asymmetry means that the two ethyl groups are chemically non-equivalent, leading to a more complex NMR spectrum.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predictive Analysis of NMR Spectra
The lack of symmetry doubles the number of expected signals from the ethyl groups compared to the 1,3-isomer.
-
¹H NMR Prediction:
-
Two distinct CH₃ signals: Each will be a triplet.
-
Two distinct CH₂ signals: Each will be a quartet. The chemical shifts will be similar but not identical.
-
One NH₂ signal: This will appear as a single, potentially broad peak, integrating to 2H. Its chemical shift will be highly dependent on solvent and concentration.
-
-
¹³C NMR Prediction:
-
Two distinct CH₃ signals.
-
Two distinct CH₂ signals.
-
One C=S signal: The chemical shift is expected to be in a similar downfield region (180-185 ppm) as the 1,3-isomer.
-
Predicted Spectral Data for this compound
The following tables summarize the predicted spectral data.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Shift (δ) ppm | Predicted Multiplicity | Predicted J (Hz) |
|---|---|---|---|
| CH₃ (a) | ~1.1 | Triplet | ~7 |
| CH₃ (b) | ~1.2 | Triplet | ~7 |
| CH₂ (a) | ~3.2 | Quartet | ~7 |
| CH₂ (b) | ~3.3 | Quartet | ~7 |
| NH₂ | 5.0 - 7.0 (variable) | Broad Singlet | - |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Shift (δ) ppm |
|---|---|
| CH₃ (a) | ~13 |
| CH₃ (b) | ~14 |
| CH₂ (a) | ~40 |
| CH₂ (b) | ~42 |
| C=S | ~183 |
Part 3: Experimental Protocol for NMR Data Acquisition
To ensure the collection of high-quality, reproducible NMR data, a standardized protocol is essential. This section outlines a field-proven methodology for the analysis of small molecules like diethylthiourea.
Methodology Workflow
Caption: Standard workflow for NMR analysis.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 10-20 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[6][7]
-
Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). In a small, clean vial, dissolve the sample in approximately 0.6 mL of the solvent.[8]
-
Filtration and Transfer: To obtain high-resolution spectra, the sample must be free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Instrument Setup:
-
Insert the sample into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity, which is critical for achieving sharp spectral lines.
-
-
Data Acquisition:
-
¹H Spectrum: Use a standard single-pulse experiment. Recommended parameters for a ~300 Da molecule include a 45° pulse width, an acquisition time of ~4 seconds, and 8 to 16 scans for a good signal-to-noise ratio.[10]
-
¹³C Spectrum: Use a proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) to produce a spectrum of singlets and benefit from the Nuclear Overhauser Effect (NOE). For molecules of this size, a 30° pulse, a 4-second acquisition time, and no additional relaxation delay are often effective.[10][11]
-
-
Data Processing:
-
Apply a Fourier Transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to create a flat, noise-level baseline.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.
-
Conclusion
Nuclear Magnetic Resonance spectroscopy provides an unequivocal method for distinguishing between the 1,1- and 1,3-diethylthiourea isomers. The key differentiating factor is molecular symmetry. The symmetrical 1,3-isomer yields a simple, clean spectrum with one set of ethyl signals. In contrast, the asymmetrical 1,1-isomer is predicted to produce a more complex spectrum with two distinct sets of ethyl signals. This guide provides researchers with the foundational data, predictive insights, and a robust experimental protocol necessary to confidently perform structural elucidation on this class of compounds.
References
[8] Emory University. (2023, August 29). Small molecule NMR sample preparation. Department of Chemistry. [URL: https://chemistry.emory.edu/home/facilities/nmr/solution/small-molecule-nmr-sample-preparation.html]
[6] Scribd. NMR Sample Preparation Guide. [URL: https://www.scribd.com/document/392945237/nmr-sample-preparation-guidelines]
[10] Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-389-4]
[7] Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [URL: https://www.cif.iastate.edu/nmr/nmr-sample-preparation]
[12] University of Ottawa. NMR Sample Preparation. NMR Facility. [URL: https://www.nmr.uottawa.ca/sites/www.nmr.uottawa.ca/files/nmr_sample_preparation.pdf]
[9] University of Alberta. Sample Preparation. NMR Services. [URL: https://sites.ualberta.ca/~nmr/sampleprep/index.html]
[4] National Center for Biotechnology Information. PubChem Compound Summary for CID 2735009, N,N'-Diethylthiourea. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Diethylthiourea]
[11] University of Michigan. (2020, May 4). Optimized Default 13C Parameters. Chemistry NMR. [URL: https://sites.lsa.umich.edu/chem-nmr/2020/05/04/optimized-default-13c-parameters/]
[2] ChemicalBook. N,N'-Diethylthiourea(105-55-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/105-55-5_1hnmr.htm]
[5] ChemicalBook. 1,1-DIETHYLUREA(634-95-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/634-95-7_1hnmr.htm]
[3] Wiley Science Solutions. SpectraBase: N,N'-diethylthiourea. [URL: https://spectrabase.com/spectrum/6s3Yn7gO1Ea]
[1] International Agency for Research on Cancer. (2001). N,N′-DIETHYLTHIOUREA. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. [URL: https://publications.iarc.fr/Book-And-Report-Series/Iarc-Monographs-On-The-Identification-Of-Carcinogenic-Hazards-To-Humans/N-N-DIETHYLTHIOUREA-2001]
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. N,N'-Diethylthiourea(105-55-5) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-DIETHYLUREA(634-95-7) 1H NMR spectrum [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. Sample Preparation [nmr.chem.ualberta.ca]
- 10. books.rsc.org [books.rsc.org]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. sites.bu.edu [sites.bu.edu]
An In-Depth Mechanistic Guide to the Formation of 1,1-Diethylthiourea
Abstract
1,1-Diethylthiourea (DETU) is an N,N-disubstituted thiourea derivative with significant industrial applications, primarily as a potent accelerator in the vulcanization of polychloroprene (neoprene) and other specialty rubbers.[1][2] It also finds use as a corrosion inhibitor and a synthetic intermediate.[3][4] A thorough understanding of its formation mechanism is paramount for process optimization, yield maximization, and impurity control in both laboratory and industrial settings. This technical guide provides a comprehensive exploration of the core mechanisms governing the synthesis of this compound, with a primary focus on the industrially relevant pathway involving diethylamine and carbon disulfide. We will dissect the reaction intermediates, influencing factors, and provide validated experimental and analytical protocols for researchers, scientists, and drug development professionals.
Introduction to Thiourea Synthesis
Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. Their synthesis is of great interest due to their diverse biological activities and their utility as ligands, catalysts, and synthetic building blocks in medicinal and materials chemistry.[5][6] While several methods exist for synthesizing thioureas, the most common approaches involve the reaction of an amine with either an isothiocyanate or a thiocarbonyl source like carbon disulfide (CS₂).[7][8] For unsymmetrical, N,N-disubstituted thioureas such as this compound, the carbon disulfide pathway is particularly prevalent and mechanistically insightful.
The Carbon Disulfide Pathway: A Detailed Mechanistic Exploration
The formation of this compound from diethylamine and carbon disulfide is not a single-step reaction but a multi-stage process that proceeds through a key intermediate. This pathway is favored for its use of readily available and economical starting materials.[7]
Step 1: Nucleophilic Attack and Formation of the Dithiocarbamate Intermediate
The reaction sequence is initiated by the nucleophilic attack of the secondary amine, diethylamine, on the electrophilic carbon atom of carbon disulfide.[9][10] This is a classic addition reaction where the lone pair of electrons on the nitrogen atom forms a new bond with the carbon of the C=S group.
This initial attack generates a zwitterionic intermediate, which is rapidly deprotonated by a second molecule of diethylamine (acting as a base) or another base present in the reaction medium (e.g., sodium hydroxide) to form the diethylammonium diethyldithiocarbamate salt.[9][11]
Key Mechanistic Insight: The formation of the dithiocarbamate salt is a critical and often rapid first step.[12][13] Dithiocarbamates derived from secondary amines are generally stable and can sometimes be isolated.[14] The rate of this step is influenced by the nucleophilicity of the amine and the polarity of the solvent. Polar solvents can help stabilize the charged intermediate, facilitating the reaction.[9]
Caption: Initial formation of the diethyldithiocarbamate salt intermediate.
Step 2: Conversion of Dithiocarbamate to this compound
The conversion of the dithiocarbamate intermediate to the final thiourea product is the rate-determining and most complex step of the synthesis. This transformation requires the elimination of a sulfur atom, typically as hydrogen sulfide (H₂S), and the introduction of a second amine moiety. However, for 1,1-disubstituted thioureas, the second "amine" is the same diethylamine used initially.
The most accepted mechanism involves the reaction of the dithiocarbamate intermediate with another molecule of diethylamine. This process is often promoted by reagents that facilitate the removal of H₂S, such as oxidizing agents or carbodiimides, or simply by heating.[7][15]
A proposed mechanism involves the attack of a second diethylamine molecule on the thiocarbonyl carbon of the dithiocarbamate, leading to an unstable tetrahedral intermediate.[9] This intermediate then collapses, eliminating H₂S to form the stable this compound product.
Causality Behind Experimental Choices:
-
Use of an Oxidant: Reagents like hydrogen peroxide or even air can be used to oxidize the leaving H₂S, driving the equilibrium towards the product.[15][16]
-
Use of a Desulfurizing Agent: Heavy metal salts (like mercuric chloride, though now avoided due to toxicity) or coupling agents like dicyclohexylcarbodiimide (DCC) can react with the dithiocarbamate or its derivatives to facilitate sulfur removal.[17]
-
Thermal Conditions: Simply heating the reaction mixture can provide the activation energy needed to overcome the barrier for H₂S elimination, especially when an excess of the amine is used.[7]
Caption: Conversion of the dithiocarbamate to this compound.
Experimental Protocol: One-Pot Synthesis
This protocol describes a straightforward, one-pot synthesis of this compound using an oxidant to drive the reaction, adapted from methodologies described in the literature.[15][16] This approach is efficient and avoids the use of toxic heavy metal reagents.
Materials and Equipment
-
Diethylamine (≥99.5%)
-
Carbon Disulfide (≥99%)
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Ethanol
-
Dichloromethane
-
Three-necked round-bottom flask
-
Dropping funnel, reflux condenser, thermometer
-
Magnetic stirrer with heating mantle
-
Ice bath
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add water (110 cm³) and diethylamine (34.0 cm³, 0.32 mol). Cool the mixture to 10-15 °C in an ice bath.
-
Dithiocarbamate Formation: Add carbon disulfide (12.0 cm³, 0.20 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 20 °C with efficient stirring.
-
Oxidative Conversion: After the CS₂ addition is complete, add 30% hydrogen peroxide (0.09 mol) dropwise to the reaction mixture. Maintain the temperature at 20-25 °C during this addition.
-
Reaction Completion: Continue stirring the mixture at 25 °C for an additional hour after the peroxide addition is complete. A white precipitate of this compound should form.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water. For higher purity, the product can be recrystallized. A common method is to dissolve the solid cake in a 1:1 (v/v) mixture of ethanol and dichloromethane, followed by removal of the solvent under reduced pressure and/or cooling to induce crystallization.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. Diethylthiourea Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]
- 12. Dithiocarbamate synthesis by amination [organic-chemistry.org]
- 13. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 14. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. View of Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water [shd-pub.org.rs]
- 17. Ethylamine is heated with `CS_(2)` in the presence of `Hg CI_(2)` The product formed is . [allen.in]
The Versatile Scaffold: A Technical Guide to the Synthesis and Applications of 1,1-Diethylthiourea Derivatives
Abstract
The thiourea moiety represents a privileged structure in modern chemistry, underpinning a vast array of compounds with significant applications across medicinal chemistry, materials science, and catalysis. Among these, derivatives of 1,1-diethylthiourea form a distinct and valuable class of molecules. The presence of the N,N-diethyl group imparts specific steric and electronic properties, influencing the compound's reactivity, coordination behavior, and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound derivatives and explores their diverse and impactful applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Core
Thiourea and its derivatives are organosulfur compounds characterized by the N-C(=S)-N core. Their ability to act as hydrogen bond donors and acceptors, coupled with the coordinating capability of the sulfur atom, makes them highly versatile building blocks.[1] The substitution pattern on the nitrogen atoms dramatically influences the molecule's properties. In the case of this compound, the two ethyl groups on one nitrogen atom create a sterically hindered and electron-rich environment. This guide will delve into the synthetic strategies to access these trisubstituted thioureas and their subsequent utility in various scientific domains.
Synthetic Methodologies: Accessing this compound Derivatives
The cornerstone of this compound derivative synthesis is the nucleophilic addition of diethylamine to an isothiocyanate. This reaction is generally efficient and high-yielding, allowing for the introduction of a wide variety of substituents on the second nitrogen atom.[2]
General Synthetic Pathway
The most common and versatile method involves a two-step or one-pot reaction. The first step is the generation of an acyl or aryl isothiocyanate, which is then reacted with diethylamine.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of 1-Acyl-3,3-diethylthiourea
This protocol details the synthesis of N-acyl-N',N'-diethylthioureas, a class of compounds with significant biological potential. The procedure involves the in-situ generation of an acyl isothiocyanate from an acyl chloride and potassium thiocyanate, followed by the addition of diethylamine.[3]
Materials:
-
Acyl chloride (1.0 eq)
-
Potassium thiocyanate (1.2 eq)
-
Anhydrous acetone
-
Diethylamine (1.0 eq)
-
Crushed ice
-
Deionized water
Procedure:
-
Isothiocyanate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve potassium thiocyanate in anhydrous acetone with stirring. To this suspension, add the acyl chloride dropwise. The reaction mixture is then typically refluxed for 1-2 hours to ensure complete formation of the acyl isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Thiourea Formation: After cooling the reaction mixture to 0-5 °C in an ice bath, slowly add diethylamine dropwise. It is crucial to use anhydrous diethylamine to avoid hydrolysis of the isothiocyanate.[3]
-
Work-up and Isolation: After the addition is complete, allow the reaction to stir at room temperature for 30 minutes. Pour the reaction mixture over crushed ice with stirring. The precipitated solid product is then collected by suction filtration, washed with cold deionized water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone and diethylamine is critical to prevent the hydrolysis of the highly reactive acyl isothiocyanate intermediate, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired thiourea.
-
Low-Temperature Addition: The addition of diethylamine at a low temperature (0-5 °C) helps to control the exothermic reaction and minimize the formation of by-products.
-
In-Situ Generation: Generating the acyl isothiocyanate in-situ and using it directly in the next step is often preferred as these intermediates can be unstable and difficult to isolate.
Synthesis of 1-Aryl-3,3-diethylthioureas
The synthesis of 1-aryl-3,3-diethylthioureas follows a similar principle, reacting a commercially available or synthesized aryl isothiocyanate with diethylamine.[2]
Procedure:
-
Dissolve the aryl isothiocyanate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethanol in a round-bottom flask.
-
To the stirred solution, add diethylamine (1.0 eq) dropwise at room temperature.
-
The reaction is typically complete within a few hours. The solvent is removed under reduced pressure, and the resulting solid or oil is purified, often by recrystallization or column chromatography.
Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will typically show characteristic signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) and signals for the protons of the acyl or aryl substituent. The N-H proton often appears as a broad singlet.[5]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 175-185 ppm.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=S stretching vibration (around 1200-1300 cm⁻¹), and C=O stretching vibration (for acyl derivatives, around 1650-1700 cm⁻¹).[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Applications of this compound Derivatives
The unique structural features of this compound derivatives have led to their exploration in a variety of applications, ranging from industrial processes to the development of new therapeutic agents.
Corrosion Inhibition
Thiourea and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic media.[6] They function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N and S) with lone pairs of electrons facilitates this adsorption. Alkyl-substituted thioureas, such as N,N'-diethylthiourea, have been shown to be effective corrosion inhibitors for steel.[6] The ethyl groups can increase the electron density on the sulfur atom, enhancing its ability to coordinate with the metal surface.[7]
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |
| N,N'-Diethylthiourea | Mild Steel | 1 N H₂SO₄ | >90 at 10⁻³ M | [6] |
| N-acetyl-N'-(dibenzyl) thiourea | Carbon Steel | 1 M H₂SO₄ | up to 98.5 | [5][8] |
Antimicrobial and Antifungal Activity
The thiourea scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties.[9] The mechanism of action is often attributed to their ability to chelate essential metal ions or interfere with cellular processes. Metal complexes of N-furoyl-N',N'-diethylthiourea have been synthesized and shown to possess antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides.[10]
| Compound | Organism | MIC (µg/cm³) | Reference |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide Nickel(II) complex | C. albicans | 50 | [9] |
| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide Copper(II) complex | C. krusei | 25 | [9] |
| Four thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Not specified | [11] |
Enzyme Inhibition
Thiourea derivatives are recognized as potent inhibitors of various enzymes, with urease being a prominent target.[12] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The thiourea core can interact with the nickel ions in the active site of the enzyme, leading to its inhibition. While specific studies on this compound derivatives as urease inhibitors are limited, the broader class of N,N'-disubstituted thioureas has shown significant potential.[8]
Caption: Mechanism of urease inhibition by thiourea derivatives.
Furthermore, certain N-substituted thiourea derivatives have been investigated as inhibitors of other enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is a target in cancer therapy.[13]
Catalysis
The ability of the thiourea sulfur atom to coordinate with transition metals has led to the development of metal complexes with catalytic applications. Palladium complexes containing thiourea-based ligands have been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[14] While specific examples with this compound derivatives are not extensively documented, the potential for this class of ligands in catalysis remains an active area of research.
Future Perspectives and Conclusion
Derivatives of this compound represent a versatile and accessible class of compounds with a broad spectrum of potential applications. The synthetic methodologies are well-established, allowing for the creation of diverse molecular libraries. While their utility as corrosion inhibitors and antimicrobial agents is recognized, further exploration into their potential as enzyme inhibitors, particularly for specific therapeutic targets, is warranted. The development of novel metal complexes of this compound derivatives also holds promise for advancements in catalysis. This guide serves as a foundational resource to stimulate further research and development in this exciting area of chemistry.
References
- Singh, M. M., Rastogi, R. B., & Upadhyay, B. N. (1993).
- Arslan, H., Duran, N., Borekci, G., Koray Ocal, & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527.
- Stanciu, G. D., et al. (2024).
- Jain, S., & Joseph, A. (n.d.). Mechanism of Corrosion Inhibition of Stainless Steel.
- Al-Jeilawi, U. H. R., Al-Majidi, S. M. H., & Al-Saadie, K. A. S. (2013). Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. Al-Nahrain Journal of Science, 16(4).
- Sudha, L. V., & Sathyanarayana, D. N. (1985). 1H and 13C dynamic NMR studies of NN-diethyl N′-aryl thioureas. Journal of Molecular Structure, 127(3-4), 313-317.
- Saeed, A., et al. (2021). Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119860.
- Galabov, A. S. (1979). Thiourea derivatives as specific inhibitors of picorna viruses. Arzneimittelforschung, 29(12), 1863-8.
- Onder, O., et al. (2022). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Molecular Structure, 1269, 133827.
- Loto, C. A., Loto, R. T., & Popoola, A. P. I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(5), 885-894.
- Li, W., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 1335-1341.
- BenchChem. (2025). Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols.
- Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
- Wong, R., & Dolman, S. J. (2007). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. The Journal of Organic Chemistry, 72(10), 3969-3971.
- E-Chemi. (n.d.). N,N'-Diethylthiourea 105-55-5 wiki.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Thioureas.
- Chen, Y., et al. (2011). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines.
- ResearchGate. (n.d.). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+...
- Zhang, X., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
- Stanciu, G. D., et al. (2025).
- Saeed, A., et al. (2021). Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119860.
- Li, W., et al. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Technology Networks.
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13136-13169.
- Kangara, E. F. (2015). Could anyone help me with the procedure for the synthesis of N,N-diethylthiocarbamide?
- E-Chemi. (n.d.). N,N'-Diethylthiourea 105-55-5 wiki.
- Saeed, A., et al. (2012). Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. Letters in Drug Design & Discovery, 9(7), 673-678.
- Luo, Y., et al. (2013). Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity. Letters in Drug Design & Discovery, 10(7), 640-644.
- Plutín, A. M., et al. (2014). Synthesis, characterization, and crystal structure of Ni(II) and Cu(II) complexes with N-furoyl-N',N'-diethylthiourea: antifungal activity.
- Khan, K. M., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126.
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Publishing.
- Douglas, B., & Dains, F. B. (1934). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed), 223.
- Saeed, A., et al. (2024).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). N,N'-DIETHYLTHIOUREA. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77, 649-656.
- Cîrcu, V., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7176.
- ResearchGate. (n.d.). Antitumor activity of Pd(II) complexes with N,S or O,S coordination modes of acylthiourea ligands.
- Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6393.
- Li, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 243, 114757.
- Saeed, A., et al. (2015).
- Gomez-Pech, P. A., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-Pd II Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water.
- K. C. Joshi, et al. (1970). Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry, 13(4), 783-784.
- BenchChem. (n.d.). N-(1,3-benzodioxol-5-yl)thiourea Derivatives as Potent EGFR Inhibitors: A Comparative Guide.
- Chen, C.-T., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(11), 2959.
- Plutín, A. M., et al. (2013). On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas. Journal of Inorganic Biochemistry, 126, 39-46.
Sources
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. content.ampp.org [content.ampp.org]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
role of 1,1-Diethylthiourea as a ligand in coordination chemistry
An In-Depth Technical Guide to the Coordination Chemistry of 1,1-Diethylthiourea
Foreword: Unveiling the Potential of a Versatile Ligand
In the vast landscape of coordination chemistry, the utility of a ligand is defined by its structural nuances, electronic properties, and the functional characteristics it imparts to a metal center. Among the diverse class of thiourea derivatives, this compound (DETU) emerges as a ligand of significant interest. Its deceptively simple structure, featuring a thiocarbonyl group flanked by a primary amine and a sterically influential diethylamino group, provides a fascinating platform for fundamental studies and practical applications. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the role of DETU as a ligand. We will move beyond mere protocols to explore the underlying principles that govern its synthesis, coordination behavior, and the emergent properties of its metal complexes, grounding our discussion in established experimental evidence.
The Ligand: Structural and Electronic Profile of this compound
This compound, (C₂H₅)₂NC(S)NH₂, is an asymmetrical N,N-disubstituted thiourea. The core of its coordinating ability lies in the ambidentate nature of the thiourea backbone (>N-C(S)-N<). In principle, coordination can occur through the 'soft' sulfur atom or the 'hard' nitrogen atoms.[1][2] However, the electronic and steric landscape of DETU heavily favors one mode over others.
-
The Thiocarbonyl (C=S) Group : The sulfur atom, with its available lone pairs and greater polarizability, is the primary coordination site. It acts as a soft Lewis base, showing a strong affinity for soft and borderline metal ions like Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Hg(II).[3][4]
-
Nitrogen Donor Atoms : The two nitrogen atoms present different steric environments. The -NH₂ group is sterically accessible, but the nitrogen of the -N(C₂H₅)₂ group is significantly hindered by the two ethyl chains. This steric bulk effectively prevents the diethyl-substituted nitrogen from participating in coordination. While N,S-chelation is a possibility for some thiourea derivatives, particularly after deprotonation of the -NH₂ group, the predominant coordination mode for neutral DETU is as a monodentate ligand through the sulfur atom.[5][6]
This preferential S-coordination is a key determinant of the geometry and reactivity of its resulting metal complexes.
Figure 1: Structure of this compound and its primary S-monodentate coordination mode to a metal center (M).
Synthesis of this compound Metal Complexes: A Methodological Approach
The synthesis of metal complexes with DETU is generally straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent.[7][8] The choice of reactants and conditions is critical as it dictates the stoichiometry and structure of the final product.
Experimental Protocol: Synthesis of a Generic [M(DETU)ₓClₙ] Complex
This protocol outlines a general procedure adaptable for various transition metals.
-
Preparation of Solutions:
-
Ligand Solution: Dissolve x molar equivalents of this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetonitrile). Causality: These polar solvents are chosen for their ability to dissolve both the organic ligand and many inorganic metal salts, facilitating a homogeneous reaction mixture.
-
Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the metal salt (e.g., CuCl₂, ZnCl₂, PdCl₂) in the same solvent.
-
-
Reaction:
-
Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. Causality: A slow, dropwise addition helps to prevent localized high concentrations of the metal salt, promoting the formation of well-defined, crystalline products rather than amorphous precipitates.
-
-
Isolation:
-
Upon mixing, a precipitate often forms immediately or after a short stirring period (typically 1-2 hours).
-
Continue stirring to ensure the reaction goes to completion. The reaction progress can sometimes be monitored by a color change.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and then wash with a non-polar solvent like diethyl ether to aid in drying.
-
-
Purification and Crystal Growth:
-
The crude product can be purified by recrystallization from an appropriate solvent system. Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a dilute solution of the complex or by vapor diffusion.
-
Figure 2: A generalized experimental workflow for the synthesis of metal complexes of this compound.
Structural Elucidation: A Multi-Technique Approach
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first step to confirm coordination. The key diagnostic band is the C=S stretching vibration.
-
Free Ligand: In free DETU, the ν(C=S) band appears at a specific frequency.
-
Complex: Upon coordination of the sulfur atom to a metal, electron density is drawn from the C=S bond into the M-S bond. This weakens the C=S double bond, causing its stretching frequency to shift to a lower wavenumber (a red shift).[5] A shift in the ν(N-H) bands may also be observed due to changes in hydrogen bonding within the crystal lattice upon complex formation.[7]
| Compound/Complex Type | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | Indication |
| Free DETU (Typical) | ~3300-3100 | ~700-750 | Uncoordinated Ligand |
| [M(DETU)ₓClₙ] | ~3300-3100 (often broader) | ~660-700 | Red shift confirms S-coordination[5][7] |
Table 1: Representative IR Frequencies for DETU and its Metal Complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to characterize the complexes in solution, confirming the ligand's integrity.
-
¹H NMR: The signal for the -NH₂ protons is often broad and can shift significantly upon complexation.[7] The signals for the ethyl (-CH₂- and -CH₃) protons will also experience shifts, although typically less pronounced.
-
¹³C NMR: The most informative signal is that of the thiocarbonyl carbon (C=S). This carbon is highly deshielded in the free ligand. Upon coordination to a metal, its chemical environment changes, leading to a noticeable shift in its resonance.[5]
Single-Crystal X-ray Diffraction
This is the definitive technique for structural characterization, providing precise information on bond lengths, bond angles, and the overall geometry of the complex in the solid state. For DETU complexes, it unequivocally confirms S-coordination and provides key metric parameters. For instance, studies on similar N,N'-dialkylthiourea complexes have revealed typical M-S bond lengths and coordination geometries.[9]
| Complex Example (Analogous) | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | Reference |
| [Cu(diisobutylthiourea)₂Cl] | Cu(I) | Trigonal Planar | ~2.25 - 2.30 | [9] |
| [Zn(diisobutylthiourea)₂Cl₂] | Zn(II) | Tetrahedral | ~2.30 - 2.35 | [7][9] |
| [Hg(diisobutylthiourea)₂I₂] | Hg(II) | Tetrahedral | ~2.55 - 2.60 | [7] |
Table 2: Representative Structural Data for Metal Complexes of a Structurally Similar Ligand (1,3-diisobutylthiourea).
Figure 3: Logical workflow for the structural characterization of a this compound metal complex.
Applications in Drug Development and Beyond
The coordination of DETU to a metal center is not merely a structural curiosity; it is a strategy to modulate biological activity and create functional materials. The resulting complexes often exhibit enhanced properties compared to the free ligand.[5][10]
Antimicrobial and Anticancer Agents
Thiourea derivatives and their metal complexes are widely recognized for their biological activities.[2][4][11] The mechanism often involves the complex's ability to interact with biological macromolecules like proteins and DNA.[12]
-
Antibacterial/Antifungal Activity: Metal complexes of N,N'-disubstituted thioureas have demonstrated moderate to good activity against various bacterial and fungal strains.[7][9] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
-
Anticancer Properties: The development of metal-based drugs is a burgeoning field. Gold(I) and Silver(I) complexes, in particular, are of interest.[12][13] These soft metal ions have a high affinity for the soft sulfur donor of DETU. The resulting complexes can target thiol-containing enzymes like thioredoxin reductase, a key enzyme in cancer cell proliferation, inducing oxidative stress and apoptosis.[3][12]
Catalysis and Materials Science
While less explored specifically for DETU, the broader family of thioureas has found significant applications in these areas.
-
Organocatalysis: The N-H groups of thioureas can act as hydrogen-bond donors, activating electrophiles in various organic reactions.[14] While the single -NH₂ group of DETU offers this potential, its primary role remains as a ligand for metal-based catalysis.
-
Corrosion Inhibitors: Thiourea derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[11] The sulfur atom plays a crucial role in this adsorption process.
-
Precursors for Nanomaterials: Metal-thiourea complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles. Thermal decomposition of a [M(thiourea)ₓ] complex can yield well-defined metal sulfide (MS) materials with controlled stoichiometry.
Conclusion and Future Outlook
This compound is a versatile and accessible ligand whose coordination chemistry is dominated by its soft sulfur donor atom. The straightforward synthesis of its metal complexes, combined with a robust set of characterization techniques, makes it an excellent model system for studying metal-ligand interactions. The true value of these complexes, however, lies in their functional applications. The demonstrated biological activities, particularly in the antimicrobial and anticancer arenas, highlight a promising avenue for future research in drug development. Further exploration into their catalytic potential and their use as precursors in materials science will undoubtedly continue to expand the utility of this fundamental and fascinating ligand.
References
- Butt, A. M., Ahmed, M., Arshad, M. N., Khawar, R., Khan, M. A., Asghar, M. A., & Mahmood, T. (2020). Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review. Critical Reviews in Analytical Chemistry.
- Butt, A. M., Ahmed, M., Arshad, M. N., Khawar, R., Khan, M. A., Asghar, M. A., & Mahmood, T. (2020). Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au)
- Ahmed, M., Al-hassani, R. A., Al-Salahi, R., Al-Omar, M. A., El-Emam, A. A., Msmar, A. H., Al-Tamimi, A.-M. S., & Al-Bogami, A. S. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
- Koch, K. R. (2001). New chemistry with old ligands: N-alkyl- And N,N-dialkyl-N-acyl(aroyl) thioureas in coordination, analytical and process chemistry of the platinum group metals.
- Miller, J. D. S., Bacsa, J., Mautjana, A. N., & Koch, K. R. (2021). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Taylor & Francis Online.
- Stoyanova, M., Todorov, I., Nikolova, R., Shivachev, B., & Veleva, B. (2022).
- Guillermo, C.-C., Habtemariam, A., & Sánchez-Sánchez, I. (2022). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC.
- Dhaef, H. K., & Al-Riyahee, A. A. A. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Volta.
- Contreras-Celedón, G., Habtemariam, A., & Sánchez-Sánchez, I. (2022). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.
- Khan, M. A., Arshad, M. N., Shahid, M., Bin-Jumah, M. N., Al-Zaqri, N., Abbas, N., & Mahmood, T. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
- Saeed, A., Shahid, M., Channar, P. A., Larik, F. A., El-Seedi, H. R., & Ahmed, M. (2024).
- Khan, M. A., Arshad, M. N., Shahid, M., Bin-Jumah, M. N., Al-Zaqri, N., Abbas, N., & Mahmood, T. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II)
- Singh, B., & Singh, U. (2009). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.
- Dhaef, H. K., & Al-Riyahee, A. A. A. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. Basrah Journal of Science.
- Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to N,N-Disubstituted Thioureas as Versatile Precursors for Heterocyclic Synthesis
Foreword: The Utility of 1,1-Diethylthiourea and its Analogs
This guide explores the synthetic utility of N,N-disubstituted thioureas, with a conceptual focus on this compound, as pivotal precursors in the synthesis of medicinally relevant heterocyclic compounds. It is important to note that while the principles discussed are broadly applicable, the specific isomer this compound is less commonly cited in academic literature compared to its symmetric counterpart, N,N'-diethylthiourea. Therefore, this guide will leverage well-documented protocols for analogous N,N-disubstituted thioureas to illustrate the fundamental reactivity and synthetic pathways. These compounds serve as powerful synthons, providing a core N-C(S)-N fragment for the construction of diverse ring systems. Our focus will be on the mechanistic rationale behind these transformations, providing researchers and drug development professionals with a robust framework for experimental design.
The Core Reactivity of N,N-Disubstituted Thioureas
The synthetic versatility of an N,N-disubstituted thiourea, such as this compound, stems from its distinct nucleophilic centers. The sulfur atom, being a soft nucleophile, readily attacks soft electrophilic centers. The nitrogen atoms, depending on their substitution pattern, can act as secondary nucleophiles to facilitate cyclization. In this compound, one nitrogen is disubstituted and non-nucleophilic in its neutral state, while the other bears two protons, making it a primary amine equivalent for ring-closing steps. This structural feature dictates the types of heterocyclic systems that can be forged.
A diagram of this compound's core structure.
Synthesis of Thiazole Derivatives: The Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring and represents one of the most reliable applications of thiourea precursors.[1][2] This reaction involves the cyclocondensation of a thiourea with an α-halo ketone.[3][4]
Mechanistic Insights
The causality of the Hantzsch synthesis is rooted in the principles of nucleophilicity. The reaction initiates with the sulfur atom of the thiourea acting as a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo ketone. This step is a classic Sₙ2 displacement. The resulting S-alkylated intermediate, an isothiouronium salt, is primed for intramolecular cyclization. The amino group (-NH₂) then attacks the carbonyl carbon, and a subsequent dehydration step yields the final 2-aminothiazole derivative.
Workflow for the Hantzsch Thiazole Synthesis.
Field-Proven Experimental Protocol
This protocol is a generalized procedure adapted from established Hantzsch syntheses.[5] It serves as a self-validating system for producing 2-substituted thiazoles.
Objective: Synthesis of 2-(diethylamino)-4-phenylthiazole.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) in 30 mL of 95% ethanol.
-
Addition of Electrophile: To the stirring solution, add 2-bromoacetophenone (10 mmol) portion-wise over 5 minutes. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of a cold 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
Isolation: The product will often precipitate as a solid. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified 2-(diethylamino)-4-phenylthiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Pyrimidine Derivatives
N,N-disubstituted thioureas are excellent precursors for pyrimidine-2-thiones through condensation with a three-carbon electrophilic fragment.[6] This is a highly versatile method for creating the pyrimidine core, which is a privileged scaffold in medicinal chemistry.[7][8]
Mechanistic Insights
The reaction typically proceeds by condensing the thiourea with a β-dicarbonyl compound, such as ethyl acetoacetate, or an α,β-unsaturated ketone (chalcone).[7][9] The reaction is usually base-catalyzed (e.g., with sodium ethoxide or potassium hydroxide). The base deprotonates the -NH₂ group of the this compound, enhancing its nucleophilicity. This is followed by a sequence of condensation and cyclization steps, ultimately leading to the pyrimidine ring after dehydration.
General pathway for Pyrimidine Synthesis.
Field-Proven Experimental Protocol
This protocol describes the synthesis of a pyrimidine derivative from a chalcone precursor.[7]
Objective: Synthesis of 4,6-diphenyl-1,1-diethyl-pyrimidine-2-thione.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Benzalacetophenone or Chalcone)
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the chalcone (10 mmol) and this compound (12 mmol) in 50 mL of ethanol.
-
Base Addition: Add a solution of potassium hydroxide (20 mmol) in 10 mL of ethanol to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. Monitor the reaction via TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification & Isolation: Acidify the aqueous mixture with dilute hydrochloric acid (HCl) until it is neutral to litmus paper. A solid will precipitate. Collect the crude product by vacuum filtration and wash with water.
-
Purification: Recrystallize the solid from ethanol to obtain the pure pyrimidine-2-thione derivative.
-
Characterization: Verify the structure using appropriate spectroscopic methods (NMR, IR, MS).
Cycloaddition with Activated Alkynes: Thiazolidinones and Thiazines
The reaction of N,N-disubstituted thioureas with electron-deficient alkynes, such as dialkyl acetylenedicarboxylates (DAAD), can lead to different heterocyclic scaffolds depending on the reaction conditions and the substitution pattern of the thiourea. This demonstrates the nuanced reactivity of the thiourea precursor.
Synthesis of 4-Oxothiazolidines
Recent studies have shown that N,N-disubstituted thioureas can undergo cyclization with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives in good yields.[10][11]
Mechanistic Rationale: The reaction is believed to proceed via an initial Michael-type addition of the sulfur atom to one of the acetylenic carbons. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ester carbonyl group, leading to the five-membered thiazolidinone ring.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| N,N-disubstituted thiourea | Dimethyl acetylenedicarboxylate (DMAD) | 4-Oxothiazolidine derivative | Good | [10] |
| N,N-disubstituted thiourea | Diethyl acetylenedicarboxylate (DEAD) | 4-Oxothiazolidine derivative | Good | [11] |
Synthesis of 2,3-Dihydro-1,3-Thiazin-4-ones
Interestingly, earlier work demonstrated that substituted thioureas react with dimethyl acetylenedicarboxylate (DMAD) to yield six-membered 2,3-dihydro-1,3-thiazin-4-ones.[12] This alternative pathway highlights the rich and controllable chemistry of these precursors.
Causality of Pathway Divergence: The formation of a five-membered thiazolidinone versus a six-membered thiazinone is a fascinating example of kinetic versus thermodynamic control, often influenced by solvent, temperature, and the specific substituents on the thiourea nitrogen atoms. The thiazinone pathway involves the initial sulfur attack on the alkyne, followed by cyclization of a nitrogen atom onto the other vinyl carbon of the adduct.
Field-Proven Experimental Protocol for 1,3-Thiazine Synthesis
This protocol is adapted from the work of Lown and Ma for the synthesis of 1,3-thiazine derivatives.[12]
Objective: Synthesis of a 2-(diethylamino)-5-(methoxycarbonyl)-6-methyl-1,3-thiazin-4-one derivative.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (Anhydrous)
Procedure:
-
Reaction Setup: Dissolve this compound (10 mmol) in 50 mL of anhydrous methanol in a flask at room temperature under a nitrogen atmosphere.
-
Alkyne Addition: Add dimethyl acetylenedicarboxylate (10 mmol) dropwise to the stirring solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. The product often crystallizes directly from the reaction mixture.
-
Isolation: Collect the crystalline product by filtration. Wash the crystals with a small amount of cold methanol.
-
Purification and Characterization: The product is often of high purity. Further purification can be achieved by recrystallization if necessary. Confirm the structure by spectroscopic analysis.
Significance in Medicinal Chemistry
The heterocyclic scaffolds synthesized from this compound and its analogs are of profound importance to the pharmaceutical industry.
-
Thiazoles: The thiazole ring is a key component in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15] Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding make it a valuable pharmacophore.
-
Pyrimidines: As core components of nucleobases, pyrimidines are central to cellular life.[16] Synthetic pyrimidine derivatives are widely used as anticancer agents (e.g., 5-fluorouracil), antibacterials (e.g., trimethoprim), and antivirals.[6][8]
The ability to readily construct these valuable heterocyclic cores from simple, accessible precursors like N,N-disubstituted thioureas underscores the importance of these synthetic methods in modern drug discovery pipelines.
Conclusion
N,N-disubstituted thioureas, including the 1,1-diethyl isomer, are robust and versatile precursors for a variety of heterocyclic systems. Through well-established reactions like the Hantzsch synthesis and cyclocondensations with dicarbonyls or activated alkynes, researchers can efficiently access thiazoles, pyrimidines, thiazolidinones, and thiazines. Understanding the underlying mechanisms and the factors that control reaction pathways empowers chemists to design and execute syntheses of complex, biologically active molecules for the advancement of science and medicine.
References
-
Elshaier, Y. A. M. M., Aly, A. A., Abdel-Aziz, M., Fathy, H. M., Brown, A. B., Bräse, S., & Ramadan, M. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126. Available at: [Link]
-
Elshaier, Y. A. M. M., Aly, A. A., Abdel-Aziz, M., Fathy, H. M., Brown, A. B., Bräse, S., & Ramadan, M. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules (Basel, Switzerland), 27(20), 7126. Available at: [Link]
-
Elshaier, Y. A. M. M., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. ResearchGate. Available at: [Link]
-
Elshaier, Y. A. M. M., Aly, A. A., Abdel-Aziz, M., Fathy, H. M., Brown, A. B., Bräse, S., & Ramadan, M. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Semantic Scholar. Available at: [Link]
-
Gomez, N., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3183. Available at: [Link]
-
Wisdomlib. (2025). Thiazole derivatives: Significance and symbolism. Wisdomlib. Available at: [Link]
-
Unknown. (n.d.). Synthesis of N,N‐dialkyl thioureas and thiazolidine‐4‐one‐5‐acetic acids. ResearchGate. Available at: [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 3(6), 434-443. Available at: [Link]
-
Thanh, N. D., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry. Available at: [Link]
-
Asif, M. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. ResearchGate. Available at: [Link]
-
Adam, W., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Pratyusha, C. H., et al. (2013). An overview on synthesis and biological activity of pyrimidines. International Journal of Pharmacy Review & Research. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(12), 2049. Available at: [Link]
-
Jadoon, M., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. Scientific Reports, 14(1), 24905. Available at: [Link]
-
Lown, J. W., & Ma, J. C. N. (1967). Addition reactions of acetylenic esters with substituted thioureas. Canadian Journal of Chemistry, 45(9), 939-951. Available at: [Link]
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available at: [Link]
-
Thanh, N. D., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 14(4), 743-754. Available at: [Link]
-
El-Sayed, N. F. A. (2023). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 18(03), 1017–1031. Available at: [Link]
-
Wu, Q., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 706915. Available at: [Link]
-
Reddy, C. S., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21877-21885. Available at: [Link]
-
Katritzky, A. R., et al. (1996). Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. ResearchGate. Available at: [Link]
-
Reddy, B. V. S., et al. (2012). Synthesis of Symmetrical N,N'-Disubstituted Thioureas and Heterocyclic Thiones from Amines and CS2 over a ZnO/Al2O3 Composite as Heterogeneous and Reusable Catalyst. The Journal of Organic Chemistry, 77(19), 8846-8850. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Organic Chemistry Portal. Available at: [Link]
- Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Google.
-
Li, Y., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(10), 12383-12391. Available at: [Link]
-
Unknown. (2019). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]
-
Wang, L., et al. (2013). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Wang, H., et al. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Scientific Reports, 11(1), 16891. Available at: [Link]
-
Sharma, S., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 14(48), 35308-35316. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). Available at: [Link]
-
Wisdomlib. (2024). Cyclocondensation reaction: Significance and symbolism. Wisdomlib. Available at: [Link]
-
Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(12), 1358-1376. Available at: [Link]
-
Nerkar, A. U. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]
-
Al-Obaidi, A. M. J., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Letters in Drug Design & Discovery, 14(3), 321-329. Available at: [Link]
-
Yavari, I., et al. (2011). Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]
-
CAS Common Chemistry. (n.d.). N,N′-Diethylthiourea. CAS Common Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. wjarr.com [wjarr.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor | MDPI [mdpi.com]
- 11. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Addition reactions of acetylenic esters with substituted thioureas / Canadian Journal of Chemistry, 1967 [sci-hub.box]
- 13. Thiazole derivatives: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
antioxidant properties of 1,1-Diethylthiourea and its derivatives
*Structures for compounds 2a and 2c can be found in the cited reference. Disclaimer: Direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, solvents, and incubation times. [22]
Standardized Protocols for Antioxidant Capacity Assessment
The following protocols provide a robust framework for the reproducible evaluation of thiourea derivatives.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically. [1][7][16] Methodology:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO, methanol).
-
Standard Stock: Prepare a 1 mg/mL stock solution of a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the standard in the chosen solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound/standard.
-
For the control well, add 100 µL of DPPH solution to 100 µL of the solvent.
-
For the blank well, add 100 µL of methanol to 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration of the test compound and determine the IC₅₀ value from the curve.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed, stable ABTS radical cation (ABTS•+), a blue-green chromophore. [16][17] Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the pre-formed radical.
-
Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.700 ± 0.025 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound/standard.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antioxidants with well-defined mechanisms of action, including direct radical scavenging and metal ion chelation. The structure-activity relationships highlight a clear path for chemical modification to enhance potency, primarily by tuning the electronic properties of N-substituents. The standardized in vitro assays detailed in this guide provide a robust framework for the evaluation and comparison of newly synthesized thiourea derivatives, facilitating the identification of lead compounds for future drug development efforts. [16] Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of diseases driven by oxidative stress.
-
Toxicology and Safety Profiling: Comprehensive assessment of the safety of lead compounds is paramount for any therapeutic application.
-
Mechanism of Action in Biological Systems: Investigating the interaction of these compounds with cellular antioxidant pathways, such as the Keap1-Nrf2 system, could reveal additional mechanisms of action. [18]* Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for optimizing dosing and delivery.
By leveraging the foundational knowledge and methodologies presented here, the scientific community can continue to explore and unlock the full therapeutic potential of thiourea-based antioxidants.
References
- Benchchem. (n.d.). In Vitro Antioxidant Potential of Substituted Thioureas: A Technical Guide.
- Various Authors. (2025). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Multiple sources compiled.
- Bădiceanu, C. D., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules.
- Al-Amiery, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark.
- Al-Amiery, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. OUCI.
- Benchchem. (n.d.). Unraveling the Antioxidant Potential of Thiourea Compounds: A Comparative Analysis.
- Huong, D. Q., et al. (2021). Antioxidant activity of thiourea derivatives: An experimental and theoretical study. Journal of Molecular Liquids, 340, 117149.
- Faddal, A. A., et al. (2021). Theoretical study of the reactivity of urea, thiourea and some of their hydroxylated derivatives towards free radicals. Journal of Chemical Reviews.
- Whiteman, M., & Halliwell, B. (1997). Thiourea and dimethylthiourea inhibit peroxynitrite-dependent damage: nonspecificity as hydroxyl radical scavengers. Free Radical Biology and Medicine, 22(7), 1309-12.
- Sci-Hub. (n.d.). Thiourea and Dimethylthiourea Inhibit Peroxynitrite-Dependent Damage: Nonspecificity as Hydroxyl Radical Scavengers.
- Wasil, M., et al. (1987). The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals. Their protection of alpha 1-antiproteinase against inactivation by hypochlorous acid. Biochemical Journal, 243(3), 867-870.
- ResearchGate. (n.d.). Antioxidant activity results of compound 1 and 2a-2h a.
- Al-Ubaidy, S. A., et al. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science.
- Lazarević, J., et al. (2020). Lipid peroxidation inhibition study: A promising case of 1,3-di([1,1′-biphenyl]-3-yl)urea. Request PDF.
- Nedea, M. I., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI.
- Wasil, M., et al. (1987). The specificity of thiourea, dimethylthiourea and dimethyl sulphoxide as scavengers of hydroxyl radicals. Their protection of alpha 1-antiproteinase against inactivation by hypochlorous acid. The Biochemical Journal.
- ResearchGate. (n.d.). Antioxidant properties of some thiourea derivatives | Request PDF.
- ResearchGate. (n.d.). Structure of thiourea derivatives 74-84 | Download Scientific Diagram.
- Kumar, A., et al. (2021). Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas. PubMed.
- Tsvetkov, V., et al. (2021). An arylthiazyne derivative is a potent inhibitor of lipid peroxidation and ferroptosis providing neuroprotection in vitro and in vivo. Scientific Reports, 11(1), 3518.
- Gulcin, I., & Alwasel, S. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes.
- Kotani, T., et al. (2005). Selenoureas and thioureas are effective superoxide radical scavengers in vitro. Life Sciences, 76(19), 2185-92.
- IARC. (n.d.). N,N′-DIETHYLTHIOUREA 1. Exposure Data. IARC Publications.
- Hussain, S., et al. (2019). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI.
- ECHEMI. (n.d.). 105-55-5, N,N′-Diethylthiourea Formula.
- ResearchGate. (2025). An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues.
- Hussain, S., et al. (2019). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. MDPI.
- El-Gammal, O. A., et al. (2025). Novel metal chelates with thiourea and nicotinic acid: Synthesis, structural characterization, and biological properties. ResearchGate.
- Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI.
- Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-88.
- Gulcin, I., & Alwasel, S. H. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10, 132.
- Adeoye, O., et al. (2022). Detrimental Effects of Lipid Peroxidation in Type 2 Diabetes: Exploring the Neutralizing Influence of Antioxidants. MDPI.
- Various Authors. (2021). Natural Products Targeting on Oxidative Stress-Related Diseases. MDPI.
- Linares, E., & Nardacchione, R. (2020). Lipid Peroxidation and Antioxidant Protection. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 6. chemicaljournal.in [chemicaljournal.in]
- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An arylthiazyne derivative is a potent inhibitor of lipid peroxidation and ferroptosis providing neuroprotection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 1,1-Diethylthiourea as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
Introduction: The Challenge of Mild Steel Corrosion in Acidic Media
Mild steel, a cornerstone of industrial infrastructure, is highly susceptible to rapid corrosion in acidic environments, such as those encountered during industrial acid cleaning, pickling, and oil and gas well acidizing. This electrochemical degradation not only compromises structural integrity, leading to costly failures, but also results in significant economic losses. The application of organic corrosion inhibitors is a primary strategy for mitigating this damage. An effective inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.
Among the various classes of organic inhibitors, compounds containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), along with π-electrons, are particularly effective.[1][2] These features facilitate strong adsorption onto the metal surface. This document provides a detailed technical guide on the application and evaluation of 1,1-Diethylthiourea (DETU) as a potent corrosion inhibitor for mild steel in acidic solutions. DETU's molecular structure, featuring two nitrogen atoms and a sulfur atom, makes it an exemplary candidate for forming a robust protective film.
The Scientific Rationale: Mechanism of Inhibition by this compound
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the mild steel surface, thereby blocking the active sites required for corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution). This adsorption is not a simple surface coating; it is a complex interaction governed by the inhibitor's electronic structure and the surface chemistry of the steel.
Causality of Inhibition: The inhibition mechanism involves a combination of physical and chemical adsorption (mixed-type adsorption).[3]
-
Physisorption: In acidic solution, the DETU molecule can become protonated. This positively charged species can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid.
-
Chemisorption: This is the dominant and more robust form of interaction. The lone pair electrons of the sulfur and nitrogen atoms in the DETU molecule can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming strong coordinate covalent bonds.[4] This process is further enhanced by the potential for retro-donation, where electrons from the metal's d-orbitals can be shared back with the inhibitor molecule.[3]
Theoretical studies using Density Functional Theory (DFT) and other quantum chemical methods help elucidate this mechanism by calculating molecular properties.[5][6][7][8] Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) correlate with the inhibitor's ability to donate and accept electrons, respectively, predicting its interaction strength with the metal surface.[8]
Caption: Proposed inhibition mechanism of this compound on a mild steel surface in acidic media.
Experimental Design and Workflow
A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor. The following workflow outlines a logical sequence of experiments, moving from fundamental corrosion rate measurements to detailed mechanistic studies. This self-validating system ensures that results from different techniques corroborate each other, providing a high degree of confidence in the findings.
Caption: A comprehensive experimental workflow for evaluating a corrosion inhibitor.
Core Experimental Protocols
Material and Solution Preparation
Trustworthiness: The reproducibility of corrosion testing is critically dependent on meticulous preparation of the metal specimens and test solutions.
Protocol:
-
Mild Steel Coupon Preparation:
-
Cut mild steel specimens to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm). A small hole should be drilled near one edge for hanging.
-
Mechanically polish the coupons sequentially using silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 220, 400, 600, 800, and 1200 grit) to achieve a smooth, uniform surface.[9]
-
Degrease the polished coupons by sonicating in acetone for 10 minutes.
-
Rinse thoroughly with deionized water and dry immediately with a stream of warm air.
-
Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.
-
-
Corrosive Medium Preparation:
-
Prepare a 1.0 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution by diluting concentrated analytical grade acid with deionized water.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in the acidic medium.
-
Create a range of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by serial dilution of the stock solution.
-
Gravimetric (Weight Loss) Measurements
Expertise & Experience: This is the most direct method for determining the average corrosion rate over a period of time. It provides a tangible measure of material loss and is the benchmark against which electrochemical methods are often compared.
Protocol:
-
Weigh the prepared mild steel coupons accurately using an analytical balance (to 0.1 mg precision), recording this as the initial weight (W_initial).
-
Suspend the coupons in beakers containing the corrosive medium, both with and without different concentrations of DETU. Ensure the coupons are fully immersed.
-
Cover the beakers and leave them undisturbed for a specified immersion period (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, carefully remove the coupons.
-
Scrub the coupons gently with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust) to remove corrosion products without attacking the base metal.
-
Rinse the cleaned coupons with deionized water, dry them as before, and reweigh them to get the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the Corrosion Rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (87600 * ΔW) / (A * T * D) where:
-
ΔW is the weight loss in grams.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
D is the density of mild steel in g/cm³ (approx. 7.85).
-
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Expertise & Experience: Electrochemical techniques provide rapid results and invaluable insight into the corrosion mechanism.[10][11] They measure the "instantaneous" corrosion rate and can differentiate between anodic and cathodic inhibition effects.[10]
Setup: All electrochemical tests are performed using a standard three-electrode cell connected to a potentiostat. The cell consists of:
-
Working Electrode (WE): A prepared mild steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod.
Protocol:
-
Open Circuit Potential (OCP): Before each measurement, immerse the electrodes in the test solution and monitor the OCP until it stabilizes (typically for 30-60 minutes). This ensures the system has reached a steady state.
-
Potentiodynamic Polarization (PDP): [12]
-
Principle: The potential of the working electrode is scanned relative to the OCP, and the resulting current is measured. This reveals how the rates of the anodic and cathodic reactions are affected by the inhibitor.[13][14]
-
Procedure: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Analysis: Plot the potential (E) versus the log of the current density (log i). Extrapolate the linear portions (Tafel regions) of the cathodic and anodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).[2][14] A shift in E_corr indicates the type of inhibition: if the shift is >85 mV, it is considered anodic or cathodic; otherwise, it is mixed-type.[15]
-
Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS): [11][16]
-
Principle: A small amplitude AC potential signal is applied to the electrode over a wide frequency range. The impedance response of the system provides information about the processes occurring at the metal/solution interface, such as charge transfer and film formation.[17][18]
-
Procedure: Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) at the OCP over a frequency range from 100 kHz down to 10 mHz.
-
Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For a simple corrosion system, this plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates slower charge transfer and thus better corrosion inhibition.
-
Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Surface Analysis
Expertise & Experience: Visual and compositional analysis of the steel surface provides direct, irrefutable evidence of the inhibitor's protective action.[19][20]
Protocol:
-
After the weight loss or electrochemical tests, gently rinse the mild steel specimens with deionized water and dry them.
-
Scanning Electron Microscopy (SEM): Use an SEM to examine the surface morphology. Compare the surface of a coupon corroded in the blank acid (which will show significant pitting and rough features) with one protected by DETU (which should appear much smoother).[13][21][22]
-
Energy-Dispersive X-ray Spectroscopy (EDS): While performing SEM, use the EDS detector to perform an elemental analysis of the surface. The presence of strong sulfur (S) and nitrogen (N) peaks on the inhibited sample confirms the adsorption of the DETU molecule.[22]
Data Presentation and Mechanistic Interpretation
Quantitative Performance Data
Summarizing the key quantitative data in tables allows for clear comparison and evaluation of the inhibitor's performance across different concentrations and methods.
Table 1: Inhibition Efficiency of this compound from Multiple Techniques
| Inhibitor Conc. (ppm) | Weight Loss IE% (24h) | PDP IE% | EIS IE% |
|---|---|---|---|
| 0 (Blank) | 0.0 | 0.0 | 0.0 |
| 50 | 75.2 | 78.5 | 79.1 |
| 100 | 88.6 | 90.1 | 91.5 |
| 200 | 94.3 | 95.5 | 96.2 |
| 500 | 96.8 | 97.1 | 97.8 |
Table 2: Electrochemical Parameters for Mild Steel in 1.0 M HCl
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) |
|---|---|---|---|---|
| 0 (Blank) | -475 | 1050 | 25 | 150 |
| 100 | -490 | 104 | 295 | 65 |
| 500 | -505 | 30.5 | 1150 | 38 |
Note: The decrease in i_corr and the significant increase in R_ct with increasing inhibitor concentration demonstrate effective inhibition. The minor shift in E_corr suggests DETU acts as a mixed-type inhibitor. The decrease in the double-layer capacitance (C_dl) is indicative of inhibitor molecules displacing water molecules at the surface, leading to a thicker and/or less dielectric protective layer.
Adsorption Isotherm Analysis
Expertise & Experience: To further understand the inhibitor-metal interaction, the experimental data can be fitted to various adsorption isotherms.[1][23][24] This analysis helps determine the nature of the adsorption.
Protocol:
-
Calculate the degree of surface coverage (θ) for each inhibitor concentration using the formula: θ = IE% / 100.
-
Plot the data according to the linearized forms of different isotherm equations (e.g., Langmuir, Temkin, Frumkin). The isotherm that yields the best linear fit (R² value closest to 1) is considered the most appropriate model for the adsorption process.
-
For example, the Langmuir isotherm is given by: C / θ = 1 / K_ads + C. A plot of C / θ versus C should yield a straight line.
-
From the intercept of the best-fit line, the adsorption equilibrium constant (K_ads) can be calculated.
-
The standard free energy of adsorption (ΔG°_ads) can then be determined using the equation: ΔG°_ads = -RT ln(55.5 * K_ads) where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
Conclusion
This compound demonstrates exceptional performance as a corrosion inhibitor for mild steel in acidic media. A systematic evaluation using gravimetric, electrochemical, and surface analysis techniques provides a comprehensive and validated understanding of its efficacy and mechanism. The protocols outlined in this guide offer a robust framework for researchers to replicate these findings and further explore the potential of thiourea derivatives in industrial corrosion protection. The strong, mixed-mode adsorption, dominated by chemisorption, leads to the formation of a stable protective film that effectively stifles both anodic and cathodic corrosion reactions, achieving inhibition efficiencies upwards of 97%.
References
-
Title: Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines Source: MDPI URL: [Link]
-
Title: Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach Source: Manila Journal of Science URL: [Link]
-
Title: (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies Source: ResearchGate URL: [Link]
-
Title: A Quantum Computing Approach to Simulating Corrosion Inhibition Source: arXiv URL: [Link]
-
Title: Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques Source: Oxford Academic URL: [Link]
-
Title: Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles Source: ResearchGate URL: [Link]
-
Title: Why Use Electrochemical Techniques for Corrosion Measurement? Source: Gamry Instruments URL: [Link]
-
Title: Various adsorption isotherms for different corrosion inhibitors on... | Download Table Source: ResearchGate URL: [Link]
-
Title: Adsorption characteristics of corrosion inhibitors from corrosion rate measurements Source: ScienceDirect URL: [Link]
-
Title: Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora Source: Jetir.Org URL: [Link]
-
Title: Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors Source: International Journal of Corrosion and Scale Inhibition URL: [Link]
-
Title: Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency Source: NACE International URL: [Link]
-
Title: Corrosion of Mild Steel Using Electrochemical Impedance Spectroscopy Data Analysis Source: NACE International URL: [Link]
-
Title: Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies Source: Chemical Review and Letters URL: [Link]
-
Title: Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems Source: ASTM International URL: [Link]
-
Title: Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline Source: MDPI URL: [Link]
-
Title: Electrochemical impedance spectra of mild steel corrosion in 0.5 M H2SO4... Source: ResearchGate URL: [Link]
-
Title: Effects of Surface Preparation on the Corrosion Behavior of Mild Steel Source: ResearchGate URL: [Link]
-
Title: Electrochemical impedance spectra of mild steel corrosion in 1 M HCl... Source: ResearchGate URL: [Link]
-
Title: Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis Source: Taylor & Francis Online URL: [Link]
-
Title: Emerging surface characterization techniques for carbon steel corrosion: a critical brief review Source: The Royal Society Publishing URL: [Link]
-
Title: Emerging surface characterization techniques for carbon steel corrosion: a critical brief review Source: PubMed URL: [Link]
-
Title: Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate Source: ACS Omega URL: [Link]
-
Title: Potentiodynamic polarization curves of corrosion inhibition of mild... Source: ResearchGate URL: [Link]
-
Title: Potentiodynamic Source: Corrosionpedia URL: [Link]
-
Title: 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B Source: ScienceDirect URL: [Link]
-
Title: (PDF) Inhibition of Mild Steel Corrosion in Acid Medium Source: ResearchGate URL: [Link]
-
Title: Inhibition of Mild Steel Corrosion in Acid Medium Source: International Journal of Technology URL: [Link]
-
Title: CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE Source: IJAET URL: [Link]
-
Title: Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact Source: MDPI URL: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. ijaet.org [ijaet.org]
- 5. mdpi.com [mdpi.com]
- 6. dlsu.edu.ph [dlsu.edu.ph]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gamry.com [gamry.com]
- 11. content.ampp.org [content.ampp.org]
- 12. corrosionpedia.com [corrosionpedia.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijcsi.pro [ijcsi.pro]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. Emerging surface characterization techniques for carbon steel corrosion: a critical brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Understanding the Corrosion Inhibition Mechanism of 1,1-Diethylthiourea on Steel Surfaces
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of corrosion inhibition by 1,1-Diethylthiourea (DETU) on steel surfaces. This document outlines the fundamental principles of DETU's protective action and offers detailed protocols for its evaluation.
Introduction: The Challenge of Steel Corrosion and the Role of Thiourea-Based Inhibitors
Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments common in industrial processes such as acid pickling, cleaning, and oil and gas exploration. This electrochemical degradation leads to significant economic losses and structural failures. Organic corrosion inhibitors are a practical and cost-effective solution to mitigate this issue. Among these, thiourea and its derivatives have garnered considerable attention due to their high inhibition efficiency. These molecules, containing sulfur, nitrogen, and sometimes π-electrons, effectively adsorb onto the metal surface, creating a protective barrier against corrosive agents. This compound (DETU), an N,N'-disubstituted derivative, has shown significant promise as a corrosion inhibitor for steel in various acidic media.
Part 1: The Inhibition Mechanism of this compound
The protective action of DETU on steel surfaces is a multi-faceted process primarily attributed to its strong adsorption onto the metal-solution interface. This adsorption blocks the active sites for corrosion, thereby stifling both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Adsorption at the Steel-Solution Interface
The effectiveness of DETU as a corrosion inhibitor is intrinsically linked to its molecular structure. The presence of sulfur and nitrogen atoms with lone pairs of electrons, along with the alkyl groups, dictates its interaction with the steel surface. The adsorption process is generally considered a mixed type, involving both physisorption and chemisorption.
-
Physisorption: This initial stage of adsorption involves weaker electrostatic interactions, such as van der Waals forces, between the DETU molecule and the charged steel surface. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can interact with it through protonated forms or via dipole interactions.
-
Chemisorption: This stronger form of adsorption involves the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. The sulfur atom in DETU is a primary center for this interaction, readily donating its lone pair of electrons to the vacant d-orbitals of iron. The nitrogen atoms also contribute to this process. This chemical bond creates a stable, protective film on the steel surface.
The Role of Molecular Structure
Quantum chemical calculations and experimental studies have elucidated the relationship between the molecular structure of thiourea derivatives and their inhibition efficiency.
-
Electron-Donating Groups: The ethyl groups in DETU are electron-donating, which increases the electron density on the sulfur and nitrogen atoms. This enhanced electron density strengthens the coordinate bond with the iron atoms, leading to more effective inhibition compared to unsubstituted thiourea.
-
Adsorption Centers: Density Functional Theory (DFT) computations have shown that the sulfur atom is the preferential site for adsorption on the iron surface, often occupying hollow sites which facilitates the formation of strong Fe-S bonds.
-
Protective Film Formation: The adsorbed DETU molecules form a protective layer that displaces water molecules and aggressive ions (like chloride and sulfate) from the steel surface, thereby hindering the electrochemical reactions that cause corrosion.
Adsorption Isotherm Models
The adsorption of DETU on steel surfaces can be described by various adsorption isotherm models, such as the Langmuir, Frumkin, and Temkin isotherms. The Langmuir isotherm is frequently used to model the adsorption of thiourea derivatives, suggesting the formation of a monolayer of the inhibitor on the metal surface. The adherence to a specific isotherm provides insights into the nature of the interaction between the inhibitor and the steel surface, including the presence of lateral interactions between adsorbed molecules.
Electrochemical Effects
DETU functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process.
-
Anodic Inhibition: By adsorbing on the steel surface, DETU blocks the active sites where the dissolution of iron (Fe → Fe²⁺ + 2e⁻) occurs.
-
Cathodic Inhibition: The inhibitor also impedes the hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂) which is the primary cathodic reaction in acidic media.
This dual action significantly reduces the overall corrosion rate.
Diagram of the Inhibition Mechanism
Caption: Corrosion inhibition mechanism of this compound on a steel surface.
Part 2: Experimental Protocols for Evaluation
To assess the corrosion inhibition efficiency and mechanism of this compound, a combination of electrochemical and surface analysis techniques is recommended.
Materials and Preparation
-
Working Electrode: Mild steel coupons with a composition such as C 0.1%, Mn 0.39%, Si 0.04%, S 0.043%, and P 0.05% are commonly used. The coupons should be mechanically polished with a series of emery papers (e.g., up to 1200 grit), degreased with a suitable solvent like acetone, rinsed with distilled water, and dried before each experiment.
-
Corrosive Medium: A 1 M HCl or 0.5 M H₂SO₄ solution is typically used to simulate aggressive acidic environments.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium and then prepare a range of concentrations (e.g., 10⁻⁵ M to 10⁻² M) by serial dilution.
-
Electrochemical Cell: A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
Electrochemical Measurements
Electrochemical tests should be performed after the open-circuit potential (OCP) has stabilized, which typically takes about 30-60 minutes of immersion.
This technique provides information on both the anodic and cathodic reactions.
Protocol:
-
Immerse the prepared steel electrode in the test solution (with and without DETU) and allow the OCP to stabilize.
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-solution interface.
Protocol:
-
Immerse the steel electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The Rct value is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Workflow for Electrochemical Evaluation
Caption: Workflow for the electrochemical evaluation of this compound.
Surface Analysis Techniques
To visualize the protective film and assess the surface morphology, the following techniques are valuable.
SEM provides high-resolution images of the steel surface.
Protocol:
-
Immerse steel coupons in the corrosive solution with and without the optimal concentration of DETU for a specified period (e.g., 24 hours).
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on stubs and coat them with a conductive material (e.g., gold) if necessary.
-
Acquire images of the surface at various magnifications. A smoother surface with fewer pits is expected in the presence of the inhibitor.
Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), can be used to correlate the molecular properties of DETU with its inhibition efficiency.
Parameters to Calculate:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values generally indicate better inhibition efficiency.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and better inhibition.
-
Dipole Moment (μ): Influences the adsorption process.
-
Fukui Indices: Identify the most reactive sites in the molecule for electrophilic and nucleophilic attack, indicating the likely points of interaction with the steel surface.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
| Technique | Parameter Measured | Inference |
| Potentiodynamic Polarization | Corrosion Current Density (icorr) | Lower icorr indicates better inhibition. |
| Corrosion Potential (Ecorr) | A significant shift in Ecorr indicates whether the inhibitor is predominantly anodic or cathodic. A mixed-type inhibitor causes a minor shift. | |
| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Higher Rct indicates a more protective film and better inhibition. |
| Double Layer Capacitance (Cdl) | A decrease in Cdl suggests the adsorption of the inhibitor and displacement of water molecules. | |
| Weight Loss | Corrosion Rate | A lower corrosion rate in the presence of the inhibitor confirms its effectiveness. |
Conclusion
This compound serves as an effective corrosion inhibitor for steel in acidic environments. Its mechanism of action is primarily based on its strong adsorption to the steel surface, forming a protective barrier that impedes both anodic and cathodic reactions. The presence of electron-donating ethyl groups enhances the electron density on the sulfur and nitrogen atoms, facilitating a robust chemisorption process. The protocols outlined in these application notes provide a systematic approach to experimentally verify and quantify the inhibition performance of DETU, offering valuable insights for researchers in the field of corrosion science.
References
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. [Link]
-
Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. (2024). Materials International. [Link]
-
Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019). OnePetro. [Link]
-
Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. (2023). ResearchGate. [Link]
-
The adsorption of thiourea on mild steel. (1984). Corrosion Science. [Link]
-
Inhibition of Steel Corrosion by Thiourea Derivatives. (1993). CORROSION. [Link]
-
Mechanism of Corrosion Inhibition of Stainless Steel. (n.d.). Informatics Journals. [Link]
-
QUANTUM CHEMICAL CALCULATION FOR THE INHIBITORY EFFECT. (2013). Journal of Structural Chemistry. [Link]
- Test Methods for Evaluating Corrosion and Inhibitors. (n.d.). *AMPP Knowledge Hub
Application Notes and Protocols for the Synthesis of Metal Complexes Using 1,1-Diethylthiourea
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1,1-Diethylthiourea as a Ligand
This compound (detu) is a versatile N,N'-disubstituted thiourea derivative that serves as an excellent ligand in coordination chemistry. Its utility stems from the presence of both soft (sulfur) and hard (nitrogen) donor atoms, allowing for a variety of coordination modes.[1][2] Typically, thiourea and its derivatives coordinate to metal ions as monodentate ligands through the sulfur atom.[3] However, depending on the reaction conditions and the nature of the metal ion, they can also act as bidentate or bridging ligands.[1][3] The coordination of this compound to a metal center is readily confirmed by spectroscopic methods. A key indicator in Fourier-transform infrared (FTIR) spectroscopy is the shift of the C=S stretching vibration to a lower wavenumber upon coordination to the metal ion through the sulfur atom.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy also provides evidence of complexation, with shifts in the signals of the ethyl protons adjacent to the nitrogen atoms.[4][5]
The resulting metal complexes of this compound and other thiourea derivatives have garnered significant interest due to their diverse applications. These complexes have shown potential in catalysis, as precursors for the synthesis of metal sulfides, and exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][7][8] This guide provides detailed protocols for the synthesis of cobalt(II), nickel(II), palladium(II), and zinc(II) complexes with this compound, offering insights into the experimental rationale and characterization techniques.
Synthesis of a Cobalt(II)-Diethylthiourea Complex
The synthesis of cobalt(II) complexes with N,N'-diethylthiourea often results in the formation of ionic complexes where the thiourea ligand coordinates to the cobalt center through its sulfur atom.[4][5] The resulting complexes can exhibit various geometries, with octahedral being common for Co(II).[1]
Protocol: Synthesis of a Co(II)-detu Ionic Complex[4][5]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (detu)
-
Absolute Ethanol
Procedure:
-
Dissolve this compound (2 mmol) in 15 mL of warm absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve cobalt(II) chloride hexahydrate (1 mmol) in 10 mL of absolute ethanol.
-
Slowly add the cobalt(II) chloride solution to the stirring solution of this compound.
-
Reflux the resulting mixture for 2 hours. A color change should be observed, indicating complex formation.
-
After refluxing, allow the solution to cool to room temperature.
-
Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.
-
Cool the mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by suction filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the complex in a vacuum desiccator.
Causality Behind Experimental Choices:
-
The use of a 2:1 ligand-to-metal molar ratio is common in the synthesis of such complexes to ensure the formation of the desired coordination sphere around the metal ion.[4][5]
-
Ethanol is a suitable solvent as it dissolves both the ligand and the metal salt, facilitating a homogeneous reaction.
-
Refluxing provides the necessary energy to overcome the activation barrier for the complexation reaction.
Expected Characterization Data
| Parameter | Expected Result |
| Appearance | Crystalline solid |
| Melting Point | 122-125 °C[4][5] |
| FTIR (cm⁻¹) | Shift of the C=S band to a lower wavenumber compared to the free ligand.[4][5][6] |
| ¹H-NMR | Slight shifts in the CH₃ and CH₂ proton signals of the diethyl groups.[4][5] |
| Molar Conductivity | Consistent with an ionic complex.[4][5] |
Synthesis of a Nickel(II)-Diethylthiourea Complex
Nickel(II) forms a variety of complexes with substituted thioureas, with geometries ranging from octahedral to square planar and tetrahedral, depending on the specific ligand and counter-ions.[9] The synthesis often involves the direct reaction of a nickel(II) salt with the thiourea derivative in an appropriate solvent.
Protocol: Synthesis of Dichlorobis(N,N'-diethylthiourea)nickel(II)
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (detu)
-
Absolute Ethanol
Procedure:
-
Dissolve nickel(II) chloride hexahydrate (1 mmol) in 20 mL of absolute ethanol. If necessary, gently heat the mixture to ensure complete dissolution and then cool to room temperature.
-
In a separate flask, dissolve this compound (2 mmol) in 20 mL of absolute ethanol.
-
Add the nickel(II) chloride solution dropwise to the stirring solution of this compound.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate should form during this time.
-
Collect the solid product by suction filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
Causality Behind Experimental Choices:
-
The 1:2 metal-to-ligand stoichiometry is chosen to favor the formation of a four-coordinate complex.
-
Room temperature reaction is often sufficient for the formation of nickel(II) thiourea complexes, avoiding potential decomposition at higher temperatures.
Expected Characterization Data
| Parameter | Expected Result |
| Appearance | Colored crystalline solid |
| FTIR (cm⁻¹) | Shift in the C=S stretching frequency, indicating coordination through the sulfur atom. |
| UV-Vis Spectroscopy | Absorption bands corresponding to d-d transitions characteristic of the specific geometry of the Ni(II) complex (e.g., octahedral or square planar).[9] |
| Magnetic Susceptibility | The magnetic moment can help determine the geometry of the complex (e.g., paramagnetic for octahedral and tetrahedral, diamagnetic for square planar).[9] |
Synthesis of a Palladium(II)-Diethylthiourea Complex
Palladium(II) complexes with thiourea derivatives are of interest for their potential catalytic applications.[2][10] The synthesis typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the thiourea ligand.
Protocol: Synthesis of a Pd(II)-detu Complex[12]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (detu)
-
Acetonitrile
-
Ethanol
Procedure:
-
Suspend palladium(II) chloride (0.5 mmol) in 15 mL of acetonitrile.
-
In a separate flask, dissolve this compound (1 mmol) in 15 mL of ethanol.
-
Heat both solutions to approximately 50-60 °C with stirring.
-
Slowly add the warm solution of this compound to the suspension of palladium(II) chloride.
-
Continue stirring the mixture at 50-60 °C for 3 hours. A color change and the formation of a precipitate should be observed.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by suction filtration.
-
Wash the product with ethanol and then with diethyl ether.
-
Dry the complex in a vacuum oven at 40 °C.
Causality Behind Experimental Choices:
-
Using a mixed solvent system of acetonitrile and ethanol can help to dissolve the reactants and facilitate the reaction.
-
Moderate heating can increase the reaction rate and improve the yield of the complex.
Expected Characterization Data
| Parameter | Expected Result |
| Appearance | Yellow or orange solid |
| FTIR (cm⁻¹) | A noticeable shift in the C=S stretching vibration to a lower frequency. |
| ¹H and ¹³C NMR | Downfield shifts of the N-H protons (if present) and shifts in the carbon signals of the C=S group and the ethyl groups, confirming coordination.[11] |
| UV-Vis Spectroscopy | Charge transfer bands are expected, which can be used to study the complexation reaction.[12] |
Synthesis of a Zinc(II)-Diethylthiourea Complex
Zinc(II) complexes with thiourea ligands have been investigated for their potential biological activities and as precursors for the deposition of zinc sulfide films.[13][14] The synthesis is generally straightforward, involving the direct reaction of a zinc(II) salt with the ligand.
Protocol: Synthesis of a Zn(II)-detu Complex[16]
Materials:
-
Zinc(II) chloride (ZnCl₂)
-
This compound (detu)
-
Ethanol
Procedure:
-
Prepare a solution of zinc(II) chloride (1 mmol) in 20 mL of ethanol.
-
In a separate flask, dissolve this compound (2 mmol) in 20 mL of ethanol.
-
Add the zinc(II) chloride solution to the stirring solution of this compound at room temperature.
-
Stir the reaction mixture for 24 hours.
-
If a precipitate forms, collect it by suction filtration. If no precipitate forms, slowly evaporate the solvent until a solid is obtained.
-
Wash the solid product with a small amount of cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
Causality Behind Experimental Choices:
-
The d¹⁰ electronic configuration of Zn(II) often leads to the formation of stable, four-coordinate tetrahedral complexes.
-
The reaction can often proceed at room temperature due to the lability of the coordination sphere of zinc(II).
Expected Characterization Data
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| FTIR (cm⁻¹) | A shift in the C=S stretching frequency to a lower wavenumber. |
| ¹H-NMR | Shifts in the proton signals of the ethyl groups upon complexation.[15] |
| Elemental Analysis | To confirm the stoichiometry of the complex. |
Visualizing the Synthesis Workflows
The following diagrams illustrate the general synthetic pathways for the metal complexes described above.
Caption: General workflows for the synthesis of metal-diethylthiourea complexes.
Conclusion
The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of cobalt, nickel, palladium, and zinc complexes with this compound. The versatility of this ligand allows for the formation of a wide array of complexes with interesting structural features and potential applications. Researchers are encouraged to adapt and optimize these methods for their specific research goals, exploring different metal salts, solvent systems, and reaction conditions to potentially isolate novel complexes with unique properties.
References
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis and characterization of palladium(II) complexes of thioureas. X-ray structures of [Pd(N,N′-dimethylthiourea)4]Cl2 · 2H2O and [Pd(tetramethylthiourea)4]Cl2 | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Deposition of zinc sulphide films from thiourea complexes and a study of their optical properties | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases [journals.vsu.ru]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. jocpr.com [jocpr.com]
Application Notes and Protocols: 1,1-Diethylthiourea as a Selective Flotation Collector for Chalcopyrite
Abstract
The efficient separation of chalcopyrite (CuFeS₂) from pyrite (FeS₂) is a cornerstone of copper production, yet it remains a significant challenge due to their similar flotation properties when using conventional thiol collectors like xanthates.[1] This guide details the application of 1,1-diethylthiourea (DETU), a thiourea derivative, as a highly selective collector for chalcopyrite. We explore the fundamental mechanism of its selectivity, outline the critical parameters for its successful application, and provide detailed protocols for laboratory-scale synthesis and flotation trials. The unique chelating action of DETU offers a significant advantage, enabling strong adsorption on copper-bearing surfaces while demonstrating weak affinity for iron sulfides, leading to improved concentrate grades and efficient mineral separation.[2][3]
Introduction: The Chalcopyrite-Pyrite Separation Challenge
Chalcopyrite is the most abundant copper-bearing mineral and the primary source of global copper production. Froth flotation is the principal method for its concentration.[4] The process relies on rendering the chalcopyrite surface hydrophobic (water-repellent) using collector reagents, allowing it to attach to air bubbles and float to the surface, separating it from hydrophilic gangue minerals.[5]
However, the common co-occurrence of pyrite, an iron sulfide with little economic value, complicates this process immensely. Traditional collectors, such as xanthates, often indiscriminately render both minerals hydrophobic, leading to poor selectivity, low-grade copper concentrates, and subsequent downstream processing challenges.[6] Achieving high selectivity is therefore paramount. This is typically managed by using high-alkalinity circuits (pH > 11) with depressants like lime, which can create operational issues such as pipeline scaling and reduced flotation kinetics.[1][7]
Thiourea-based collectors, including this compound, represent a class of reagents designed to overcome this selectivity challenge through a different chemical interaction mechanism.[2]
Profile of this compound (DETU) as a Collector
This compound is an organic compound featuring a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. In this specific isomer, both ethyl groups are attached to the same nitrogen atom. The key to its function as a collector lies in the presence of the sulfur and nitrogen atoms, which act as electron-donor sites, capable of forming stable chelate rings with metal ions on the mineral surface.
Caption: Molecular structure of this compound (DETU).
Mechanism of Selective Adsorption
The superior selectivity of DETU arises from its ability to act as a chelating agent, preferentially bonding with copper ions (Cu⁺/Cu²⁺) on the chalcopyrite surface while having a negligible affinity for the iron ions (Fe²⁺) that dominate the pyrite surface.
Causality of Selectivity:
-
On Chalcopyrite: The sulfur (from the C=S group) and the unsubstituted nitrogen atoms of the DETU molecule coordinate with a single copper atom on the chalcopyrite lattice. This forms a stable, five-membered chelate ring, a thermodynamically favorable structure. This strong chemical bond (chemisorption) firmly anchors the hydrophobic ethyl groups to the mineral surface, rendering it floatable. Studies on similar thiourea derivatives confirm that the sulfur and nitrogen atoms are the primary interaction sites with copper.[3][8][9]
-
On Pyrite: Pyrite's surface is predominantly composed of iron sites. DETU does not form stable chelates with these iron ions under typical flotation pH conditions. Any interaction is weak (likely physisorption) and easily displaced by water molecules, leaving the pyrite surface hydrophilic and depressed.
This mechanism is fundamentally different from that of xanthates, which primarily interact through the sulfur atoms and can readily adsorb onto both copper and iron sites, leading to lower selectivity.
Caption: Step-by-step workflow for a laboratory flotation test.
Detailed Steps:
-
Mineral Preparation: Prepare an artificial ore by mixing 100g of chalcopyrite and 100g of pyrite. Grind the mixture to achieve a particle size distribution of approximately 80% passing 74 micrometers. Homogenize the ground product.
-
Pulp Preparation: Add a 2.0 g sample of the ground artificial ore to the flotation cell with 1.0 L of tap water. Agitate the slurry at 1200 rpm for 2 minutes.
-
pH Adjustment: Calibrate a pH meter and place it in the slurry. Slowly add a lime slurry or 0.1 M NaOH to adjust the pulp pH to the target value (e.g., 9.5). Allow the pulp to condition for 3 minutes.
-
Collector Addition & Conditioning: Add the desired volume of DETU stock solution (e.g., for a 20 g/tonne dosage). Condition the pulp for 5 minutes to allow for collector adsorption.
-
Frother Addition & Conditioning: Add the frother (e.g., MIBC for a 15 g/tonne dosage). Condition for an additional 2 minutes.
-
Flotation: Open the air inlet valve to a constant flow rate (e.g., 5 L/min). Collect the froth (concentrate) by scraping the cell lip every 15 seconds for a total of 5 minutes.
-
Product Handling: Stop the air and agitation. Collect the concentrate and the remaining slurry (tailings). Filter, dry, and weigh both products.
-
Analysis: Send the dried concentrate and tailing samples for chemical assay to determine their copper and iron content.
-
Calculations:
-
Grade (%Cu or %Fe): (Mass of metal / Mass of product) * 100
-
Recovery (%): (Mass of metal in concentrate / Mass of metal in feed) * 100
-
Conclusion
This compound and its derivatives serve as highly effective and selective collectors for the flotation of chalcopyrite, particularly from pyrite-rich ores. Their efficacy is rooted in a specific chemical chelation mechanism with copper ions, a property not shared with traditional thiol collectors. By understanding and controlling the key parameters of pH and collector dosage, researchers and mineral processing professionals can leverage DETU to achieve superior metallurgical performance, resulting in higher-grade copper concentrates and more efficient downstream processing.
References
A compiled list of sources will be generated based on the cited materials providing comprehensive background and specific data points for the protocols and mechanisms described.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Choose Flotation Agents of Copper Sulphide Ore Properly? - Xinhai [xinhaimining.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,1-Diethylthiourea Derivatives as Potential Anticancer Agents
Introduction: The Therapeutic Potential of Thiourea Scaffolds in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiourea moiety (-NH-C(S)-NH-) has emerged as a privileged scaffold, underpinning the structure of numerous biologically active molecules.[1][2] The unique electronic and steric properties of the thiourea functional group, including its ability to act as both a hydrogen bond donor and acceptor, allow for dynamic interactions with various biological targets.[1] This versatility has led to the development of thiourea derivatives with a wide spectrum of pharmacological activities, including potent anticancer effects demonstrated against a range of human cancer cell lines such as breast, lung, colon, and liver cancers.[1]
While much of the research has focused on 1,3-disubstituted thioureas, there is a growing interest in exploring the therapeutic potential of other substitution patterns. This document provides detailed application notes and protocols for the synthesis and preliminary anticancer evaluation of a specific subclass: 1,1-diethylthiourea derivatives. By focusing on a representative 1,1-diethyl-3-arylthiourea, we aim to provide researchers, scientists, and drug development professionals with a practical guide to synthesizing and evaluating these promising compounds.
Scientific Rationale and Design Strategy
The design of potential anticancer agents often involves the strategic combination of a pharmacophore, like the thiourea core, with various substituents that can modulate the compound's physicochemical properties and target interactions. The introduction of a 1,1-diethyl substitution pattern offers several potential advantages:
-
Modulation of Lipophilicity: The ethyl groups can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and reach intracellular targets.
-
Steric Influence: The diethylamino group introduces specific steric bulk that can influence the binding affinity and selectivity of the molecule for its target protein.
-
Metabolic Stability: The N,N-diethyl substitution may alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.
The general structure of the target 1,1-diethyl-3-arylthiourea derivatives is shown below:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiourea derivatives and the positive control in the complete medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control, with the same concentration of DMSO as the treated wells).
-
Incubation: Incubate the plates for another 48 to 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Summarizing Cytotoxicity Data
The IC₅₀ values for a series of 1,1-diethyl-3-arylthiourea derivatives against different cancer cell lines should be summarized in a clear and concise table for easy comparison.
| Compound ID | Aryl Substituent (R) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| DET-1 | 4-Chlorophenyl | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| DET-2 | 4-Methoxyphenyl | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| DET-3 | 4-Nitrophenyl | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | - | Reference Value | Reference Value | Reference Value |
Note: The IC₅₀ values in this table are for illustrative purposes and would be determined experimentally.
Investigating the Mechanism of Action: Potential Signaling Pathways
Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
[3][4]A potential mechanism of action for this compound derivatives could involve the modulation of signaling pathways that are frequently dysregulated in cancer, such as the EGFR/Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Caption: Potential signaling pathways targeted by this compound derivatives.
Further mechanistic studies, such as Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., EGFR, Akt, ERK) and cell cycle analysis by flow cytometry, would be necessary to elucidate the precise mechanism of action of these compounds.
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for the synthesis and initial anticancer evaluation of this compound derivatives. The versatility of the synthetic route allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. Promising lead compounds identified through in vitro screening can then be advanced to more detailed mechanistic studies and in vivo efficacy models. The exploration of this particular subclass of thioureas holds significant promise for the discovery of novel and effective anticancer agents.
References
-
Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anticancer Agents in Medicinal Chemistry, 15(2), 163–175. [Link]
-
El-Atawy, M. A., Alsubaie, M. S., Alazmi, M. L., Hamed, E. A., Hanna, D. H., & Ahmed, H. A. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. [Link]
-
Semantic Scholar. (n.d.). Recent developments on thiourea based anticancer chemotherapeutics. Retrieved from [Link]
-
Norashikin, S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Kerru, N., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. [Link]
-
ResearchGate. (n.d.). IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. Retrieved from [Link]
-
El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. [Link]
-
Li, J., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(6), 463-474. [Link]
-
Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305. [Link]
-
El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. ResearchGate. [Link]
-
Strzyga-Łach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]
-
Strzyga-Łach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Ovidius University Annals of Chemistry, 32(2), 85-91. [Link]
-
El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
-
Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Dominican University of California Research Portal. [Link]
-
El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Semantic Scholar. [Link]
-
Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265. [Link]
-
Technology Networks. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
Tiwari, S. V., et al. (2025). Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate. ResearchGate. [Link]
-
Shaker, Y. M. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of electron-deficient aryl isothiocyanates. Retrieved from [Link]
-
Abbas, S. Y., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Molecules, 27(4), 1234. [Link]
-
Chen, Y.-J., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74–79. [Link]
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 1,1-Diethylthiourea in Human Plasma
Abstract
This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1,1-Diethylthiourea (DETU) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or exposure monitoring studies. The method utilizes a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent analyte recovery. The subsequent chromatographic separation is achieved on a C18 reversed-phase column with isocratic elution, followed by UV detection. This document provides a detailed, step-by-step protocol for sample preparation, chromatographic analysis, and a comprehensive method validation procedure conducted in accordance with international regulatory guidelines.[1][2]
Introduction and Scientific Rationale
This compound (DETU) is a chemical compound used primarily as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.[3] Its potential for human exposure in occupational settings necessitates reliable bioanalytical methods to assess its absorption, distribution, metabolism, and excretion (ADME). The quantification of DETU in biological matrices like plasma is critical for toxicokinetic (TK) and pharmacokinetic (PK) studies, providing essential data for risk assessment and safety evaluation.
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely accessible, cost-effective, and reliable analytical technique for quantifying small molecules in complex biological fluids.[4][5] The principle of this method is based on the efficient extraction of DETU from the plasma matrix, followed by chromatographic separation from endogenous components on a reversed-phase column. The separated analyte is then detected based on its inherent UV absorbance, and its concentration is determined by comparing the peak area to that of a calibration curve constructed from standards of known concentrations.
The choice of sample preparation is paramount for a successful bioanalytical method. While techniques like liquid-liquid extraction (LLE) offer high selectivity, protein precipitation (PPT) provides a superior balance of speed, simplicity, and efficiency, making it ideal for routine analysis and high-throughput environments.[6][7][8] This protocol employs PPT with acetonitrile, which effectively removes the majority of plasma proteins that can interfere with the analysis and damage the HPLC column.[9][10] The entire method has been developed and validated following the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation to ensure data integrity and reliability.[11][12][13]
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound (DETU) reference standard (≥98% purity)
-
1,3-Dimethylthiourea (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA as anticoagulant), sourced from qualified vendors.
Materials
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Benchtop microcentrifuge (capable of >12,000 x g)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials with inserts (e.g., 250 µL)
-
Analytical balance
Instrumentation
-
An HPLC system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler with temperature control (set to 4-10 °C)
-
Column oven (thermostatically controlled)
-
Variable Wavelength or Photodiode Array (PDA) UV Detector
-
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
Experimental Protocols
Preparation of Standards and Quality Control Samples
Causality Behind the Choices:
-
Stock Solutions in Methanol: DETU and the IS are dissolved in an organic solvent like methanol to ensure complete dissolution and stability. Preparing separate stock solutions prevents cross-contamination.
-
Working Solutions in Diluent: Stock solutions are diluted in a solvent mixture (e.g., 50:50 Acetonitrile:Water) that is compatible with both the plasma matrix and the mobile phase to ensure accurate spiking and good peak shape.
-
QC Levels: Quality Control (QC) samples are prepared at a minimum of three concentration levels—Low, Medium, and High—to ensure the accuracy and precision of the assay across the entire calibration range.
Step-by-Step Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of DETU reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This is the DETU Stock A.
-
Repeat the process for the Internal Standard (1,3-Dimethylthiourea) to prepare the IS Stock B.
-
Store stock solutions at 2-8 °C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the DETU Stock A with 50:50 (v/v) Acetonitrile:Water.
-
Prepare separate working solutions for the QC samples (LQC, MQC, HQC) from a fresh weighing or a different stock solution to ensure an unbiased assessment of accuracy.
-
-
Spiking into Plasma:
-
To prepare Calibration Curve (CC) standards and QC samples, spike 2-5% of the total volume of blank human plasma with the appropriate working standard solutions. For example, add 10 µL of a working standard to 490 µL of blank plasma.
-
Vortex gently for 10 seconds after spiking. These spiked samples are now ready for the extraction procedure.
-
Sample Preparation: Protein Precipitation
Causality Behind the Choices:
-
Internal Standard First: The IS is added to the plasma sample before the precipitation step. This is critical as it co-experiences all subsequent steps (precipitation, centrifugation, transfer) alongside the analyte, allowing it to accurately compensate for variations in extraction recovery and injection volume.
-
Cold Acetonitrile: Using ice-cold acetonitrile enhances the efficiency of protein precipitation.[10] A 3:1 ratio of solvent to plasma is a well-established starting point that ensures nearly complete protein removal without excessively diluting the sample.[10]
-
Vortexing and Centrifugation: Vigorous vortexing ensures intimate mixing of the solvent and plasma, leading to rapid and complete protein denaturation.[7] High-speed centrifugation then creates a compact protein pellet, allowing for easy and clean removal of the supernatant containing the analyte and IS.
-
Filtration: The final filtration step removes any remaining micro-particulates from the supernatant, protecting the HPLC column from clogging and extending its lifetime.[14][15]
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 200 µL of the plasma sample (blank, standard, QC, or unknown) into the corresponding tube.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Briefly vortex mix for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.
-
Carefully aspirate the clear supernatant (~750 µL) and transfer it to a new tube or directly into a syringe for filtration.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Cap the vial and place it in the autosampler for analysis.
HPLC-UV Chromatographic Conditions
The following conditions have been optimized for the separation of DETU and the IS from endogenous plasma components. The UV detection wavelength is selected based on the absorbance maximum of thiourea compounds.[16]
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 234 nm |
| Total Run Time | 8 minutes |
Method Validation Protocol
To ensure the reliability and trustworthiness of the data generated, the analytical method must be fully validated according to established regulatory guidelines.[1][2][11][13] The validation assesses the method's performance characteristics.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and the typical acceptance criteria derived from FDA and EMA guidelines.[17][18][19]
| Validation Parameter | Experiment Description | Acceptance Criteria |
| Selectivity | Analyze at least 6 different batches of blank plasma to check for interfering peaks at the retention times of DETU and the IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 5 replicates of QC samples (LQC, MQC, HQC) and LLOQ on 3 different days (inter-day) and in a single run (intra-day). | Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (RSD%) should not exceed 15% (20% at LLOQ). |
| LLOQ | The lowest standard on the calibration curve. | Must meet the accuracy (80-120%) and precision (≤20% RSD) criteria. Signal-to-noise ratio should be ≥5. |
| Recovery | Compare the peak area of extracted QC samples to the peak area of unextracted standards (analyte spiked into post-extraction blank supernatant). | Recovery should be consistent and reproducible across QC levels. |
| Matrix Effect | Compare the peak area of analyte spiked into post-extraction blank supernatant from 6 different plasma sources to the peak area of a pure solution. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Assess analyte stability in plasma after: - 3 Freeze-Thaw Cycles - 24 hours at Room Temp (Bench-Top) - Long-Term Storage (-80°C) - Post-Preparative (in autosampler) | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound in human plasma. The protocol, centered around a simple and efficient protein precipitation sample preparation technique, is demonstrated to be selective, accurate, and precise. By adhering to the detailed steps for analysis and the rigorous validation framework outlined, laboratories can confidently generate high-quality bioanalytical data suitable for regulatory submissions and for making critical decisions in pharmacokinetic and toxicological research.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
Sznitowska, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
Al-Majdoub, Z. M., et al. (2018). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Pharmaceutical Journal. [Link]
-
Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis. [Link]
-
ResearchGate. How to prepare plasma samples for HPLC analysis?. [Link]
-
Islam, M. S., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia. [Link]
-
Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. [Link]
-
Sartorius. HPLC Sample Prep in Four Steps. [Link]
-
ResearchGate. HPLC Method for Ethylenethiourea in Biological and Environmental Samples. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Jones, K., et al. (2010). Determination of ethylenethiourea in urine by liquid chromatography-atmospheric pressure chemical ionisation-mass spectrometry for monitoring background levels in the general population. Journal of Chromatography B. [Link]
-
International Agency for Research on Cancer. N,N′-DIETHYLTHIOUREA. [Link]
-
ResearchGate. Determination of ethylene thiourea in urine by HPLC-DAD. [Link]
-
ALS Environmental. (2022). The Determination of Thiourea and Ethylenethiourea in Liquids by HPLC with UV Detection. [Link]
-
National Center for Biotechnology Information. N,N'-Diethylthiourea - UV Spectra. [Link]
-
Legrand, T., et al. (2017). Determination of Hydroxyurea in Human Plasma by HPLC-UV Using Derivatization With Xanthydrol. Journal of Chromatography B. [Link]
-
Kim, S., et al. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. echemi.com [echemi.com]
- 4. moh.gov.bw [moh.gov.bw]
- 5. Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. actapharmsci.com [actapharmsci.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. fda.gov [fda.gov]
- 14. organomation.com [organomation.com]
- 15. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 16. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 17. centerforbiosimilars.com [centerforbiosimilars.com]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Preparation and Catalytic Application of 1,1-Diethylthiourea Metal Complexes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[1][2] The presence of a soft sulfur donor atom makes them particularly effective for stabilizing metal centers in various oxidation states, leading to complexes with interesting structural, electronic, and reactive properties.[1] This application note provides a comprehensive guide for the synthesis, characterization, and catalytic application of metal complexes derived from the N,N-disubstituted ligand, 1,1-diethylthiourea (DETU). We present detailed, field-tested protocols for the preparation of representative palladium(II) and copper(I) complexes, outline essential characterization techniques, and demonstrate a practical catalytic application in a Suzuki-Miyaura cross-coupling reaction. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to explore the rich catalytic potential of these compounds.
Introduction: The Versatility of Thiourea Ligands
Thiourea-based ligands have garnered significant attention due to their diverse coordination possibilities and the wide-ranging applications of their metal complexes in fields from materials science to pharmacology.[3] In catalysis, these complexes are valued for their stability and tunable properties. The core of their functionality lies in the thiocarbonyl group (C=S), where the sulfur atom acts as a soft Lewis base, readily coordinating to transition metal ions.[4]
This compound is an asymmetric thiourea that typically coordinates as a neutral, monodentate ligand through its sulfur atom.[4] This coordination mode is crucial as it leaves the nitrogen atoms uninvolved, influencing the steric and electronic environment of the metal center without introducing the complexities of N,S-chelation that can occur with N-H containing thioureas.[4] The resulting metal complexes often serve as robust pre-catalysts, which can be activated under reaction conditions to generate highly active catalytic species. This note will guide you through creating and utilizing these powerful chemical tools.
Synthesis of this compound (DETU) Metal Complexes
Core Principles of Synthesis
The synthesis of DETU-metal complexes is typically achieved through a straightforward reaction between a metal salt and the DETU ligand in a suitable solvent.[2] The choice of the metal precursor (e.g., chloride, bromide, or perchlorate salts), the ligand-to-metal molar ratio, and the solvent system are critical variables that dictate the final structure and coordination geometry of the complex.[5][6] For instance, reacting two equivalents of a thiourea ligand with a metal halide like PdCl₂ or NiBr₂ often results in a four-coordinate monomeric complex.[7]
Caption: General workflow for synthesizing this compound metal complexes.
Protocol 1: Synthesis of Dichlorobis(this compound)palladium(II) - [PdCl₂(DETU)₂]
This protocol describes the synthesis of a square planar Pd(II) complex, a common pre-catalyst for cross-coupling reactions. The methodology is adapted from general procedures for synthesizing palladium-thiourea complexes.[3]
Materials:
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
This compound (DETU), CAS: 105-55-5[8]
-
Ethanol (absolute)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve K₂PdCl₄ (e.g., 1 mmol) in 20 mL of deionized water. In a separate beaker, dissolve this compound (2.1 mmol, a slight excess) in 30 mL of ethanol.
-
Rationale: Using a water/ethanol mixture ensures both the inorganic salt and the organic ligand are fully solubilized, facilitating a homogeneous reaction.
-
-
Reaction: While stirring the K₂PdCl₄ solution at room temperature, add the ethanolic solution of DETU dropwise over 10 minutes.
-
Precipitation: A yellow precipitate should form almost immediately upon addition. Continue stirring the mixture vigorously at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with deionized water (2 x 20 mL), ethanol (2 x 20 mL), and finally diethyl ether (1 x 20 mL).
-
Rationale: Washing removes unreacted starting materials and inorganic salts. The final ether wash helps to dry the product quickly.
-
-
Drying: Dry the purified product under vacuum to yield the final complex, [PdCl₂(DETU)₂].
Protocol 2: Synthesis of Chlorobis(this compound)copper(I) - [CuCl(DETU)₂]
This protocol details the synthesis of a Cu(I) complex. It is important to note that Cu(II) salts are often reduced to Cu(I) in the presence of thiourea ligands; however, starting with a Cu(I) salt like copper(I) chloride provides a more direct and controlled synthesis.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
This compound (DETU)
-
Acetonitrile
-
Magnetic stirrer and stir bar
-
Schlenk flask or round-bottom flask with a nitrogen inlet
-
Cannula or dropping funnel
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Rationale: While many Cu(I) complexes have reasonable air stability, using an inert atmosphere prevents potential oxidation, ensuring higher purity.
-
-
Reactant Preparation: Under a positive pressure of inert gas, add CuCl (e.g., 1 mmol) and 20 mL of degassed acetonitrile to the flask. Stir to form a suspension. In a separate flask, dissolve DETU (2.0 mmol) in 15 mL of degassed acetonitrile.
-
Reaction: Transfer the DETU solution to the CuCl suspension via cannula while stirring. The solid CuCl will gradually dissolve as the soluble complex forms.
-
Completion: Continue stirring the reaction mixture at room temperature for 3-4 hours. The solution should become clear and colorless or pale yellow.
-
Isolation: Reduce the solvent volume under vacuum to about one-third of the original volume. Add diethyl ether to precipitate the product.
-
Purification & Drying: Collect the white crystalline solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Characterization of DETU Metal Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques provides a complete picture of the compound.
Caption: A typical workflow for the characterization of newly synthesized complexes.
Key Analytical Techniques
-
FT-IR Spectroscopy: This is a primary tool for confirming coordination. The C=S bond in the free DETU ligand has a characteristic stretching frequency. Upon coordination to a metal center through the sulfur atom, this bond is weakened, resulting in a shift to a lower wavenumber (a "red shift") in the complex's spectrum.[1]
-
NMR Spectroscopy (¹H & ¹³C): For diamagnetic complexes like Pd(II) and Zn(II), NMR is invaluable. The spectra will confirm the presence of the diethyl groups. Subtle shifts in the signals for the methylene (-CH₂-) and methyl (-CH₃) protons compared to the free ligand can provide further evidence of coordination.[7]
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral), and intermolecular interactions in the solid state.[3][7]
Expected Characterization Data for [PdCl₂(DETU)₂]
| Technique | Feature | Expected Observation | Rationale |
| FT-IR | ν(C=S) Stretch | Shift to lower frequency (e.g., from ~1530 cm⁻¹ to ~1500 cm⁻¹) | Weakening of the C=S bond upon coordination of sulfur to Palladium.[1] |
| ¹H NMR | -CH₂- protons | Quartet, downfield shift compared to free ligand | Deshielding effect due to proximity to the electropositive metal center. |
| ¹³C NMR | C=S carbon | Significant downfield shift | The carbon atom of the thiocarbonyl group is highly sensitive to the coordination event.[7] |
| Elemental Analysis | %C, %H, %N | Experimental values agree with calculated values (within ±0.4%) | Confirms the molecular formula and purity of the bulk sample. |
Catalytic Applications: Suzuki-Miyaura Cross-Coupling
Palladium-thiourea complexes are effective pre-catalysts for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[3] The following protocol demonstrates the use of the synthesized [PdCl₂(DETU)₂] complex in a model Suzuki-Miyaura reaction.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
[PdCl₂(DETU)₂] (synthesized in Protocol 1)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Stirring hotplate
Procedure:
-
Vessel Preparation: To a Schlenk tube containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Add the [PdCl₂(DETU)₂] pre-catalyst (0.01 mmol, 1 mol%).
-
Rationale: Catalyst loading is a critical parameter. 1 mol% is a typical starting point for screening, and it can often be lowered for highly active systems.
-
-
Inert Atmosphere: Seal the tube and evacuate and backfill with inert gas three times to remove oxygen.
-
Rationale: Oxygen can deactivate the palladium catalyst, so performing the reaction under an inert atmosphere is crucial for achieving high yields.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1:1 Toluene:Ethanol:Water mixture) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for the desired reaction time (e.g., 4-12 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 15 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.
Evaluating Catalyst Performance
The effectiveness of a catalyst is judged by several metrics, which should be systematically tabulated when screening different conditions or catalysts.
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | 1.0 | 6 | e.g., 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | 0.5 | 6 | e.g., 92 |
| 3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 1.0 | 12 | e.g., 78 |
Conclusion
This compound is a readily accessible and versatile ligand for the synthesis of transition metal complexes with significant catalytic potential. This application note provides a robust framework for the preparation and characterization of representative palladium(II) and copper(I) complexes. Furthermore, the detailed protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction serves as a practical entry point for exploring the catalytic utility of these compounds. By understanding the causality behind experimental choices—from ligand coordination principles to the role of an inert atmosphere in catalysis—researchers are well-equipped to adapt and expand upon these methods for their specific synthetic challenges.
References
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. National Center for Biotechnology Information. Available at: [Link]
-
First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Volta. Basrah Journal of Science. Available at: [Link]
-
Physico-chemical Characterization of Some Metal Complexes Formed by Substituted Thiourea. ResearchGate. Available at: [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme. National Center for Biotechnology Information. Available at: [Link]
-
Exploring the Catalytic Capabilities of Thiourea in Industrial Processes. Tristyra. Available at: [Link]
-
Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. ResearchGate. Available at: [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India. Available at: [Link]
-
N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. ResearchGate. Available at: [Link]
-
Catalysis-free synthesis of thiazolidine–thiourea ligands for metal coordination (Au and Ag) and preliminary cytotoxic studies. Dalton Transactions. Available at: [Link]
-
Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry. Available at: [Link]
-
Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. MDPI. Available at: [Link]
-
Half sandwich platinum group metal complexes of thiourea derivative ligands with benzothiazole moiety possessing anti-bacterial activity and colorimetric sensing: Synthesis and characterisation. Oman Journal of Chemistry. Available at: [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. National Center for Biotechnology Information. Available at: [Link]
-
Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. MDPI. Available at: [Link]
-
1 : 1 complexes of silver(I) thiocyanate with (substituted) thiourea ligands. Dalton Transactions. Available at: [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Troubleshooting & Optimization
effect of temperature on the efficiency of 1,1-Diethylthiourea as a corrosion inhibitor
Technical Support Center: 1,1-Diethylthiourea as a Corrosion Inhibitor
Introduction: This guide serves as a centralized technical resource for researchers and scientists investigating the efficacy of this compound (DETU) as a corrosion inhibitor, with a specific focus on the influence of temperature. The information herein is structured to address common questions and troubleshoot experimental challenges, ensuring the scientific integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound inhibits corrosion?
A1: this compound (DETU) functions as a corrosion inhibitor primarily through adsorption onto the metal surface. Its molecular structure contains sulfur (S) and nitrogen (N) atoms, which possess lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of the metal (e.g., iron in steel), forming a coordinate covalent bond.[1][2] This process creates a protective film that acts as a barrier, isolating the metal from the corrosive environment.
The key aspects of the mechanism are:
-
Active Centers: The sulfur and nitrogen heteroatoms are the primary active centers for adsorption.[3]
-
Protective Barrier: The adsorbed DETU molecules displace water and aggressive ions (like Cl⁻ or SO₄²⁻) from the metal surface.
-
Electrochemical Interference: The protective layer impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Consequently, DETU is typically classified as a mixed-type inhibitor.[1][4]
The effectiveness of this protective layer is highly dependent on factors like the inhibitor's concentration, the pH of the medium, and, critically, the system's temperature.[5]
Caption: Mechanism of DETU as a mixed-type corrosion inhibitor.
Q2: How does temperature generally affect the inhibition efficiency of this compound?
A2: The effect of temperature on the efficiency of DETU is not straightforward and is a critical diagnostic indicator of its adsorption mechanism. There are two primary scenarios:
-
Efficiency Decreases with Increasing Temperature: This behavior is characteristic of physisorption (physical adsorption).[6][7] Physisorption involves weaker, electrostatic forces (van der Waals forces) between the inhibitor molecules and the metal surface. As temperature increases, the kinetic energy of the molecules rises, overcoming these weak forces and causing the inhibitor to desorb from the surface, thus reducing its protective effect.[8]
-
Efficiency Increases with Increasing Temperature (up to a point): This trend suggests chemisorption (chemical adsorption).[9][10] Chemisorption involves the formation of strong covalent bonds between the inhibitor and the metal, which is an activation process.[11] Higher temperatures provide the necessary activation energy for this stronger bond formation, leading to a more stable and effective protective layer. Studies on similar thiourea derivatives have shown inhibition efficiency increasing significantly with temperatures up to 60 °C.[10][12]
It is also possible to observe a combination of these phenomena, where both physisorption and chemisorption occur.[13] In such cases, the efficiency might increase with temperature initially (chemisorption dominates) and then decrease at higher temperatures (desorption or inhibitor degradation becomes significant).[11]
Q3: How can I determine whether the adsorption of DETU is physical or chemical in my system?
A3: You can elucidate the adsorption mechanism by calculating thermodynamic parameters from your experimental data, particularly the standard free energy of adsorption (ΔG°ads). This is typically done by fitting your data to an adsorption isotherm model (e.g., Langmuir, Temkin, Freundlich).[13][14][15]
The general rule of thumb for interpreting ΔG°ads values is:
-
Values around -20 kJ/mol or less negative are consistent with physisorption .[8]
-
Values around -40 kJ/mol or more negative indicate chemisorption .[13]
-
Values between -20 and -40 kJ/mol suggest a mixed-mode of adsorption involving both physical and chemical interactions.[13]
A negative value for ΔG°ads in all cases indicates that the adsorption process is spontaneous.[8][13]
Q4: Is there a risk of this compound degrading at high temperatures?
A4: Yes. Like most organic compounds, DETU can undergo thermal degradation at elevated temperatures. The exact degradation temperature depends on the specific conditions of the corrosive medium (pH, presence of other species, etc.). This degradation can lead to a loss of inhibition efficiency, not because of desorption, but because the inhibitor molecule itself is breaking down into less effective or non-inhibitive compounds.[11] Studies on the related compound ethylenethiourea have shown that its degradation is highly temperature-dependent.[16] If you observe a sudden and irreversible drop in performance at a specific high temperature, inhibitor degradation should be considered a likely cause.
Troubleshooting and Experimental Guides
Issue 1: I am observing high variability in inhibition efficiency results between identical experiments at a fixed temperature.
This is a common issue stemming from a lack of strict control over experimental variables.
Troubleshooting Steps:
-
Standardize Metal Surface Preparation: The initial state of the metal surface is paramount. Variations in polishing, cleaning, or the presence of residual oxides will lead to inconsistent results.[5] Implement a rigorous and repeatable surface preparation protocol.
-
Verify Inhibitor Concentration: There is a critical concentration below which inhibitors may not form a complete protective film, leading to poor performance.[17][18] Conversely, excessively high concentrations do not always improve performance.[17] Ensure your concentration is optimal and accurately prepared for each experiment.
-
Ensure Precise Temperature Control: Use a calibrated thermostat or water bath capable of maintaining the temperature within ±1 °C.[10] Fluctuations can significantly impact both the corrosion rate and the inhibitor's adsorption/desorption equilibrium.[5]
-
Control Aeration: The concentration of dissolved oxygen can dramatically affect the corrosion process.[5] For reproducibility, experiments should be conducted in either a consistently aerated or de-aerated (e.g., by purging with N₂ or Ar gas) solution.
-
Monitor and Control pH: The pH of the medium can alter the inhibitor's chemical state and its interaction with the metal surface.[5] Measure and record the pH before and after each experiment.
Caption: Troubleshooting workflow for inconsistent inhibitor results.
Issue 2: My electrochemical impedance spectroscopy (EIS) data does not show a clear trend with temperature.
A2: EIS is a powerful but sensitive technique. Inconsistent trends with temperature often point to system instability or incorrect measurement parameters.
Troubleshooting & Optimization:
-
Ensure Steady State: Before running an EIS scan, allow the system to stabilize at the target temperature until the open circuit potential (OCP) is stable. This typically takes 30-60 minutes.[19]
-
Check Frequency Range: Ensure your frequency range is wide enough to capture the full impedance response. A typical range is 100 kHz down to 10 mHz.[20]
-
Minimize Noise: Use a Faraday cage to shield the electrochemical cell from external electrical noise, which can distort the impedance data, especially at low frequencies.
-
Interpret the Data Correctly: An effective inhibitor should increase the charge transfer resistance (Rct), which corresponds to a larger semicircle diameter in a Nyquist plot, and decrease the double-layer capacitance (Cdl).[21][22] If your trends are unclear, re-evaluate your equivalent circuit model to ensure it accurately represents your system.
Experimental Protocols
Protocol 1: Evaluating Temperature Effects using the Weight Loss Method
This gravimetric method provides a direct measurement of corrosion rate and inhibition efficiency.
Methodology:
-
Coupon Preparation: Prepare metal coupons of known dimensions. Polish them with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and record the initial weight (Winitial) using an analytical balance.[23]
-
Solution Preparation: Prepare the corrosive solution with and without various concentrations of DETU.
-
Immersion: Suspend one coupon in each test solution using a non-conductive hanger. Place the beakers in a thermostatic water bath set to the desired temperature (e.g., 30, 40, 50, 60 °C).[23][24]
-
Duration: Keep the coupons immersed for a fixed period (e.g., 6, 12, or 24 hours).[23][25]
-
Final Weighing: After immersion, carefully remove the coupons. Clean them according to standard procedures (e.g., using a soft brush and appropriate cleaning solution to remove corrosion products without removing base metal), rinse, dry, and record the final weight (Wfinal).
-
Calculations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Data Presentation:
| Temperature (°C) | Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 30 | 0 (Blank) | Data | Data | - |
| 30 | 1.0 | Data | Data | Data |
| 40 | 0 (Blank) | Data | Data | - |
| 40 | 1.0 | Data | Data | Data |
| 50 | 0 (Blank) | Data | Data | - |
| 50 | 1.0 | Data | Data | Data |
| 60 | 0 (Blank) | Data | Data | - |
| 60 | 1.0 | Data | Data | Data |
Protocol 2: Potentiodynamic Polarization (PDP) Measurements
This electrochemical technique elucidates the effect of the inhibitor on corrosion kinetics.
Methodology:
-
Cell Setup: Use a standard three-electrode cell with the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[2][20]
-
Temperature Control: Place the cell in a water jacket or use a temperature-controlled cell to maintain the desired temperature.
-
Stabilization: Immerse the WE in the test solution and allow the OCP to stabilize for at least 30 minutes.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Use Tafel extrapolation on the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).[26]
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] * 100
-
References
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ACS Omega. [Link]
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2012).
- Results of potentiodynamic polarisation experiments in 1M HCl on mildsteel showing inhibition efficiencies of thiourea and its derivatives.
- Study of Corrosion Inhibition of Thiourea and it's Deriv
-
Modeling of adsorption isotherms on the addition of an inhibitor Myrmecodia Pendans extract with temperature variation. (2017). AIP Conference Proceedings. [Link]
- Various adsorption isotherms for different corrosion inhibitors on...
-
Potentiodynamic Investigation on the Influence Of Phenylthiourea on the Anodic And Cathodic Polarization Curves Of Iron in Acid Solution. (1962). CORROSION. [Link]
- Troubleshooting inconsistent results in corrosion inhibition experiments. BenchChem.
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). National Institutes of Health. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]
-
Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (2022). MDPI. [Link]
- Development of Test Methods and Factors for Evaluation of Oilfield Corrosion Inhibitors at High Temperature.
-
Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters.
- Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR.
- Laboratory Method for Corrosion Inhibitor Evalu
- How to increase the efficiency of 3-Ethyl-1,1-dimethylthiourea as a corrosion inhibitor. BenchChem.
- The Effect of Temperature and Concentration on Corrosion Inhibition of Mild Steel in Carbon Dioxide Satur
-
Effect of Temperature on the Corrosion Inhibition of 4- ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide on. (2021). The Official Journal of the Chemical Society of Nigeria (CSN). [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings. [Link]
- Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. Semantic Scholar.
- Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. International Journal of Scientific & Technology Research.
- Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S.
- Corrosion rate and inhibition efficiency obtained
-
How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]
- CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMIN
- Why Even the Best Corrosion Inhibitor Fails (and What to Do About It).
- EIS for Corrosion & Co
-
How to measure inhibitor levels in the system? (2023). ReDiant. [Link]
- A Simple Test Method for Evalu
- Adsorbtion and inhibition effect of thiourea on mild steel in acidic media.
-
(PDF) Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). ResearchGate. [Link]
- Temperature Effects on the Corrosion Inhibition of Mild Steel in Acidic Solutions by Aqueous Extract of Fenugreek Leaves. International Journal of Electrochemical Science.
-
Corrosion Inhibition Problems and Solutions. ASM International. [Link]
-
Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. (2019). PubMed. [Link]
- Elevated-temperature corrosion inhibition of mild steel in sulfuric acid by coupled effects of imidazoline-type inhibitor and thiourea derivatives.
- 1,3-Diethyl-2-Thiourea as a corrosion inhibitor for carbon steel SA 106 GR.B. Applied Surface Science.
-
Degradation of Ethylenethiourea (ETU) in Oxic and Anoxic Sandy Aquifers. (2005). PubMed. [Link]
-
Thermally Enhanced Biodegradation of TCE in Groundwater. (2022). MDPI. [Link]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. ijaet.org [ijaet.org]
- 3. researchgate.net [researchgate.net]
- 4. content.ampp.org [content.ampp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 7. nanobioletters.com [nanobioletters.com]
- 8. jetir.org [jetir.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electrochemsci.org [electrochemsci.org]
- 12. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. ijstr.org [ijstr.org]
- 16. Degradation of ethylenethiourea (ETU) in oxic and anoxic sandy aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. ijcsi.pro [ijcsi.pro]
- 22. matsc.ktu.lt [matsc.ktu.lt]
- 23. mdpi.com [mdpi.com]
- 24. chesci.com [chesci.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Selective Flotation of Minerals Using 1,1-Diethylthiourea Collector
This guide provides in-depth technical assistance for researchers, scientists, and mineral processing professionals utilizing 1,1-Diethylthiourea (DETU) as a collector in froth flotation. It is designed to address common challenges and provide a framework for optimizing experimental parameters, with a core focus on the critical role of pH in achieving desired mineral selectivity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound in mineral flotation.
Q1: What is this compound and why is it used as a collector in mineral flotation?
A: this compound (DETU) is a sulfur- and nitrogen-containing organic compound. In mineral flotation, it functions as a collector, a reagent that selectively adsorbs onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent).[1] This hydrophobicity allows the targeted mineral particles to attach to air bubbles and rise to the surface of the flotation cell, forming a froth that can be collected. Thiourea and its derivatives are recognized for their effectiveness as selective collectors, particularly in the flotation of sulfide minerals.[2][3]
Q2: How does pH influence the effectiveness of this compound as a collector?
A: The pH of the mineral slurry (pulp) is a paramount factor in controlling the performance and selectivity of DETU.[4][5][6] It influences several key aspects of the flotation process:
-
Collector Speciation: The chemical form of the collector can change with pH, affecting its adsorption characteristics.
-
Mineral Surface Charge: The surface charge of minerals is pH-dependent. The interaction between the collector and the mineral surface can be enhanced or hindered by electrostatic forces.
-
Activation and Depression of Minerals: pH can control the activation of the desired mineral and the depression (making it hydrophilic) of unwanted minerals, such as pyrite. For instance, in sulfide mineral flotation, lime is often used to raise the pH, which helps in depressing pyrite.[7]
Q3: For which minerals is this compound a particularly effective collector?
A: Thiourea-based collectors, including DETU, have demonstrated good collecting properties for a variety of sulfide minerals. They are particularly noted for their effectiveness in the flotation of copper, lead, and zinc sulfides.[8] For example, derivatives of thiourea have shown strong collecting ability and selectivity for galena (PbS) over sphalerite (ZnS).[3] They can also be effective for chalcopyrite (CuFeS₂), especially in achieving separation from pyrite (FeS₂).[9]
Q4: What are the primary advantages of using this compound compared to traditional collectors like xanthates?
A: While xanthates are widely used collectors, thiourea derivatives like DETU can offer several advantages:
-
Enhanced Selectivity: DETU can exhibit higher selectivity, particularly in separating valuable minerals from pyrite.[8] This is crucial for producing high-grade concentrates.
-
Performance in Specific pH Ranges: In some systems, DETU can provide better separation efficiency under specific, often alkaline, conditions.[8]
-
Potentially Faster Flotation Kinetics: Some thiourea-based collectors are known for their strong collecting power and fast flotation speeds.[8]
Q5: Are there any safety precautions I should take when handling this compound?
A: Yes, as with any chemical reagent, proper safety protocols must be followed. It is essential to consult the Safety Data Sheet (SDS) for this compound before use. General precautions include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.
-
Storing the chemical in a cool, dry, and well-ventilated place away from incompatible materials.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during flotation experiments using this compound.
Issue 1: Poor Recovery of the Target Mineral
Q: My flotation experiments are showing low recovery of the valuable mineral (e.g., chalcopyrite) even with the addition of this compound. What could be the cause and how can I fix it?
A: Low recovery can stem from several factors. Follow this diagnostic workflow:
Caption: Diagnostic workflow for troubleshooting poor mineral recovery.
-
Step 1: Verify Pulp pH. The pH of the slurry is the most critical parameter.[4][5] Chalcopyrite flotation, for example, is often carried out in an alkaline environment to depress pyrite.[10] Ensure your pH meter is calibrated and the pH is within the optimal range for your specific mineral system. An incorrect pH can drastically reduce collector adsorption.
-
Step 2: Evaluate Collector Dosage. Insufficient collector dosage will result in incomplete hydrophobicity of the mineral surfaces. Conversely, an excessive dosage can lead to reduced selectivity and potentially depress the target mineral.[11] Conduct a dosage optimization study to find the optimal concentration.
-
Step 3: Assess Conditioning Time and Intensity. The collector needs adequate time and mixing energy to properly adsorb onto the mineral surfaces. If the conditioning time is too short or the agitation is too gentle, the collector may not be effectively distributed.
-
Step 4: Examine Reagent Preparation. Ensure the this compound solution was prepared correctly and is fresh. Some organic reagents can degrade over time. The synthesis of thiourea derivatives involves specific conditions, and improper preparation can lead to an ineffective collector.[12][13]
-
Step 5: Analyze Ore Mineralogy. The characteristics of the ore itself can impact flotation. Poor liberation (valuable mineral still locked within gangue particles) will prevent the collector from accessing the mineral surface.[14] Surface oxidation can also alter the mineral's response to the collector.
Issue 2: Low Selectivity (High Gangue Mineral Recovery)
Q: I am recovering my target mineral, but the concentrate is contaminated with a high amount of pyrite (or another gangue mineral). How can I improve the selectivity of my flotation process?
A: Achieving high selectivity is key to producing a valuable concentrate. The following steps can help:
Caption: Logical steps to improve flotation selectivity.
-
Step 1: Optimize pH for Gangue Depression. This is the most effective tool for pyrite depression. The floatability of pyrite decreases significantly at higher pH values.[6][15] For separating chalcopyrite from pyrite, operating in an alkaline pH range (often pH 10.5-11.5), typically achieved with the addition of lime, is common practice.[7][10]
-
Step 2: Introduce a Selective Depressant. If pH control alone is insufficient, the use of a depressant is necessary. Depressants adsorb on the gangue mineral surface, making it hydrophilic and preventing collector adsorption. Common depressants for pyrite include lime, cyanide, and various organic polymers.[16]
-
Step 3: Refine Collector Dosage. As mentioned previously, excessive collector concentration can lead to non-selective adsorption onto gangue minerals, causing them to float.[11] It is crucial to determine the minimum dosage required for satisfactory recovery of the target mineral.
-
Step 4: Evaluate Frother Dosage and Type. The frother stabilizes the air bubbles but can also affect selectivity. An overdose of frother can lead to a less selective, voluminous froth that physically entraps fine gangue particles.
Data Presentation: Recommended pH Ranges for Selective Flotation
The optimal pH is highly dependent on the specific mineral assemblage. However, general guidelines can be provided based on published research.
| Mineral System | Target Mineral | Gangue Mineral | Recommended pH Range | Key Considerations |
| Copper Sulfide Ore | Chalcopyrite (CuFeS₂) | Pyrite (FeS₂) | 10.0 - 11.5 | High pH (using lime) is crucial for depressing pyrite.[10][15] |
| Lead-Zinc Ore | Galena (PbS) | Sphalerite (ZnS) & Pyrite (FeS₂) | 8.0 - 9.5 | Thiourea derivatives show good selectivity for galena in this range.[2][3] |
| Copper-Molybdenum Ore | Chalcopyrite (CuFeS₂) | Molybdenite (MoS₂) | 10.5 - 11.0 | High pH helps depress chalcopyrite while molybdenite is floated. |
Note: These are starting points. Experimental optimization is essential for any specific ore.
Experimental Protocols
Protocol 1: Preparation of this compound Collector Stock Solution
-
Objective: To prepare a stable and effective collector solution for laboratory flotation tests.
-
Materials:
-
This compound (analytical grade)
-
Ethanol or another suitable alcohol (to aid dissolution)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 1 g/L).
-
Place the weighed collector in a beaker.
-
Add a small amount of ethanol to wet and dissolve the solid DETU.
-
While stirring, slowly add deionized water to the beaker to bring the volume to approximately 80% of the final desired volume.
-
Continue stirring until the collector is fully dissolved.
-
Carefully transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Note: Prepare fresh solutions regularly, as the stability of the collector in an aqueous solution may vary.
-
Protocol 2: Determining the Optimal pH for Selective Flotation
-
Objective: To identify the pH value that yields the maximum recovery of the target mineral while minimizing the recovery of gangue minerals.
-
Materials:
-
Representative ore sample, ground to the desired particle size.
-
Laboratory flotation cell.
-
pH meter (calibrated).
-
pH modifiers (e.g., dilute HCl, NaOH, or a lime slurry).
-
This compound stock solution.
-
Frother solution.
-
-
Procedure:
-
Prepare a series of mineral slurries with a fixed pulp density (e.g., 30% solids).
-
For each test, place the slurry in the flotation cell and begin agitation.
-
Adjust the pH of the first slurry to the starting point of your desired range (e.g., pH 7). Allow the pH to stabilize.
-
Add the this compound collector at a predetermined, constant dosage. Condition the pulp for a set amount of time (e.g., 3-5 minutes).
-
Add the frother and condition for a shorter period (e.g., 1-2 minutes).
-
Introduce air into the cell and collect the froth for a specified duration.
-
Repeat steps 3-6 for a range of pH values (e.g., in increments of 0.5 or 1.0 pH unit up to pH 12).
-
Filter, dry, and weigh the collected concentrates and the tailings from each test.
-
Assay the concentrates and tailings to determine the grade and calculate the recovery of the valuable and gangue minerals at each pH value.
-
Plot the recovery of each mineral as a function of pH to determine the optimal pH for selective separation.
-
Caption: Workflow for pH optimization in a laboratory setting.
References
-
Li, B., Sun, W., & Gao, Z. (2023). Different Aryl Thiourea Compounds as Flotation Collectors in a Lead–Zinc Sulfide Mixed System. Minerals. [Link]
-
MDPI. (2023). Different Aryl Thiourea Compounds as Flotation Collectors in a Lead–Zinc Sulfide Mixed System. [Link]
-
Chi, R., et al. (n.d.). Effect of pH value on recovery of chalcopyrite and pyrite using different reagents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of different pH values on the flotation recovery of chalcopyrite... [Link]
-
ResearchGate. (2021). Investigating the flotation performance and interfacial adsorption mechanism of N-benzoyl-N',N'-diethyl thiourea on chalcopyrite and pyrite. [Link]
-
CNLITE Gold Leaching. (n.d.). Flotation Collectors. [Link]
-
Hassanzadeh, A., & Hasanzadeh, M. (2016). A Study on Selective Flotation in Low and High Pyritic Copper Sulfide Ores. ResearchGate. [Link]
-
911Metallurgist. (2018). Collector and Flotability of Pyrite, Galena, Chalcopyrite. [Link]
-
Jeldres, R. I., et al. (2021). Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review. PMC - NIH. [Link]
-
911Metallurgist. (n.d.). Effect of pH on Pulp Potential and Sulphide Mineral Flotation. [Link]
-
Khoso, S. A., et al. (2024). Flotation of Copper Sulfide Ore Using Ultra-Low Dosage of Combined Collectors. MDPI. [Link]
-
Xinhai Mining. (2023). What Affects Flotation Process of Chalcopyrite and Pyrrhotite? [Link]
-
AusIMM. (n.d.). Flotation of copper sulfide minerals and pyrite with new and existing sulfur-containing collectors. [Link]
-
ResearchGate. (n.d.). Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review. [Link]
-
911Metallurgist. (2015). Effect of Collector and pH on Pyrite Depression. [Link]
-
Owusu, C., et al. (2014). The influence of pyrite content on the flotation of chalcopyrite/pyrite mixtures. ResearchGate. [Link]
-
Diva-portal.org. (n.d.). Development of Eco Friendly, Mineral Specific Flotation Collectors Derived from Benign Biomolecules. [Link]
-
ResearchGate. (n.d.). A study on the effect of active pyrite on flotation of porphyry copper ores. [Link]
-
Syensqo. (n.d.). Flotation Collectors for Froth Flotation. [Link]
-
Scribd. (n.d.). Effect of PH On Flotation. [Link]
-
CORE. (n.d.). Flotation of Sulphide Ores - HZL Experience. [Link]
-
Ebrahimi, A., et al. (2021). Critical importance of pH and collector type on the flotation of sphalerite and galena from a low-grade lead–zinc ore. PMC - PubMed Central. [Link]
-
PubMed. (2016). Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash. [Link]
-
NIH. (n.d.). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. [Link]
-
Eprints@NML. (n.d.). CHAPTER - I MINERAL PROCESSING. [Link]
-
MDPI. (2021). Minerals, Volume 11, Issue 1 (January 2021). [Link]
-
Elsevier. (n.d.). Journals in Mineral processing. [Link]
Sources
- 1. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 911metallurgist.com [911metallurgist.com]
- 5. What Affects Flotation Process of Chalcopyrite and Pyrrhotite? - Xinhai [m.xinhaimining.com]
- 6. scribd.com [scribd.com]
- 7. Critical importance of pH and collector type on the flotation of sphalerite and galena from a low-grade lead–zinc ore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flotation Collectors [cnlitereagent.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Collector and pH on Pyrite Depression - 911Metallurgist [911metallurgist.com]
- 12. Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.nmlindia.org [eprints.nmlindia.org]
- 15. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting low yield in the synthesis of 1,1-Diethylthiourea
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1,1-diethylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges that can lead to low yields. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common laboratory method for synthesizing this compound?
A1: The most prevalent and accessible laboratory-scale synthesis of this compound proceeds via a two-step, one-pot reaction. The process begins with the reaction of a secondary amine, diethylamine, with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide to form a stable dithiocarbamate salt intermediate (sodium diethyldithiocarbamate).[1][2] This intermediate is then converted to the target this compound. A common method for the second step involves desulfurization-amination, for example, using an activating agent in the presence of an ammonia source. Another classical, though more hazardous, approach involves converting diethylamine to N,N-diethylthiocarbamoyl chloride using thiophosgene, followed by reaction with ammonia.
Q2: What is the core reaction mechanism I should understand?
A2: The synthesis is fundamentally about nucleophilic addition followed by a subsequent conversion.
-
Formation of Dithiocarbamate: The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. In the presence of a base (e.g., NaOH), the resulting dithiocarbamic acid is deprotonated to form the stable sodium diethyldithiocarbamate salt.[3][4]
-
Conversion to Thiourea: This dithiocarbamate intermediate must then be converted. One conceptual pathway involves the elimination of a sulfur species and reaction with an amine. For instance, the dithiocarbamate can be treated with a desulfurizing agent (like ethyl chloroformate followed by ammonia, or mercuric chloride and aqueous ammonia) to replace one sulfur atom with a nitrogen group, yielding the final this compound.
Q3: Is there a difference between this compound and N,N'-diethylthiourea?
A3: Yes, this is a critical distinction.
-
This compound (or N,N-Diethylthiourea): Both ethyl groups are attached to the same nitrogen atom. The structure is (C₂H₅)₂N-C(=S)-NH₂.
-
N,N'-Diethylthiourea (or 1,3-Diethylthiourea): The ethyl groups are attached to different nitrogen atoms. The structure is C₂H₅-NH-C(=S)-NH-C₂H₅.[5] This guide specifically addresses the synthesis of the 1,1-disubstituted isomer. The synthetic routes and troubleshooting steps for these two compounds are entirely different.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific experimental failures in a question-and-answer format.
Q4: My overall yield is significantly lower than expected. What are the first things I should check?
A4: Low yields are often traced back to fundamental experimental parameters rather than complex chemical phenomena. A systematic review is the most effective starting point.[6] Before repeating the synthesis, create a checklist to validate the core components of your setup.
| Parameter Check | Rationale & Key Considerations | Potential Impact on Yield |
| Reagent Purity & Handling | Diethylamine: Can absorb atmospheric CO₂ to form a carbonate salt, reducing the available nucleophile. CS₂: Can contain sulfur impurities. Solvents: Must be anhydrous for many conversion steps to avoid hydrolysis of intermediates.[6] | High |
| Reaction Stoichiometry | Diethylamine and CS₂ are volatile. Inaccurate measurement or loss due to evaporation can throw off the molar ratios, leaving an excess of one reactant and limiting the yield. | High |
| Temperature Control | The initial dithiocarbamate formation is highly exothermic. Poor temperature control can lead to solvent boiling, loss of reagents, and potential side reactions.[7] | Medium to High |
| Atmospheric Conditions | While the initial step is robust, certain conversion methods can be sensitive to oxygen, which can oxidize the dithiocarbamate intermediate to thiuram disulfide.[8] | Medium |
A logical troubleshooting workflow can help pinpoint the issue systematically.
Caption: A systematic workflow for troubleshooting low yields.
Q5: I suspect the initial formation of sodium diethyldithiocarbamate is the problem. How can I optimize this step?
A5: This step should be nearly quantitative if performed correctly. Common pitfalls include:
-
Cause - Reagent Loss: Diethylamine (b.p. 55 °C) and carbon disulfide (b.p. 46 °C) are highly volatile. Adding them in an open or warm flask will lead to significant evaporative losses and incorrect stoichiometry.
-
Solution: Always conduct the reaction in a closed system with efficient cooling (ice bath, 0-5 °C). Add the carbon disulfide dropwise to the cooled solution of diethylamine and NaOH to control the exotherm.[9]
-
-
Cause - Inefficient Mixing: If the base (NaOH) is not fully dissolved or the mixture is not stirred vigorously, localized "hot spots" or areas of poor reactivity can occur.
-
Solution: Ensure the sodium hydroxide is completely dissolved in the aqueous or alcoholic solvent before adding the diethylamine. Use a magnetic stirrer that creates a good vortex for efficient mixing throughout the addition.
-
-
Cause - Weak Nucleophile: If the diethylamine has degraded (e.g., by reacting with atmospheric CO₂), its nucleophilicity will be reduced.
-
Solution: Use freshly opened or distilled diethylamine for best results.
-
Q6: My crude product analysis shows a major side product. What is it likely to be and how do I prevent it?
A6: The most probable side product arising from the dithiocarbamate intermediate is tetraethylthiuram disulfide .
-
Identification: This compound is formed by the oxidative dimerization of two sodium diethyldithiocarbamate molecules. It can be readily identified by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality: This occurs if an oxidizing agent is present or if the reaction mixture is exposed to atmospheric oxygen for extended periods, especially in the presence of certain metal ions.[8]
-
Prevention:
-
Use an Inert Atmosphere: While not always necessary for the initial step, if you are experiencing this side reaction, blanketing the reaction with an inert gas like nitrogen or argon can prevent oxidation.
-
Avoid Oxidants: Ensure that no unintended oxidizing agents are introduced into the reaction.
-
Control Reaction Time: Do not leave the dithiocarbamate intermediate stirring in solution open to the air longer than necessary before proceeding to the next step.
-
Q7: The conversion of the dithiocarbamate salt to the thiourea is inefficient. What are the critical parameters for this step?
A7: This conversion is the most challenging step and is highly dependent on the specific reagents used. However, general principles apply.
-
Cause - Intermediate Decomposition: Dithiocarbamate salts are unstable in acidic conditions.[10][11] If the pH of your reaction medium drops too low, the intermediate will decompose back to diethylamine and carbon disulfide, destroying your precursor.
-
Solution: Carefully control the pH of the reaction. Ensure that any reagents added do not create a strongly acidic environment unless the specific protocol calls for it and is designed to trap the products quickly.
-
-
Cause - Poor Leaving Group/Activation: The conversion requires one of the sulfur atoms (or a derivative) to act as a leaving group. If the dithiocarbamate is not properly "activated," the reaction will stall.
-
Solution: This is reagent-dependent. If using a method involving an electrophile (e.g., ethyl chloroformate), ensure its purity and reactivity. If using a metal salt (e.g., HgCl₂), ensure it is anhydrous and added under controlled conditions. The goal is to make a C-S bond easier to break.
-
Illustrative Reaction Pathway & Protocol
The following diagram illustrates a common synthetic pathway.
Caption: General two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis via Dithiocarbamate Intermediate
Disclaimer: This protocol is illustrative. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Step 1: Formation of Sodium Diethyldithiocarbamate [1]
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g (0.1 mol) of sodium hydroxide pellets in 50 mL of 95% ethanol. Cool the flask in an ice-water bath to 0-5 °C.
-
To the cooled, stirring solution, add 7.3 g (10.1 mL, 0.1 mol) of freshly distilled diethylamine.
-
Slowly add 7.6 g (6.0 mL, 0.1 mol) of carbon disulfide dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. A pale yellow to white precipitate of sodium diethyldithiocarbamate should form. This intermediate can be used directly in the next step.
Step 2: Conversion to this compound (Illustrative Method)
Note: This step is an example based on known reactivity. The choice of aminating agent is critical and should be selected based on available literature and safety considerations.
-
To the cooled slurry from Step 1, slowly add a solution of the chosen aminating agent (e.g., hydroxylamine-O-sulfonic acid, ~1.1 equivalents) dissolved in a suitable solvent (e.g., water or ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Once the reaction is complete (disappearance of the dithiocarbamate spot), quench the reaction by pouring it into 200 mL of cold water.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization, typically from an ethanol/water or isopropanol/hexane solvent system, to yield pure this compound as a white solid.
References
- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
Blasco, T., et al. (1995). Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. The Journal of Organic Chemistry, 60(22), 7114–7120. [Link]
-
Wikipedia contributors. (2023, December 29). Sodium diethyldithiocarbamate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 1). Sodium dimethyldithiocarbamate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
chemeurope.com. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]
-
Frlan, R., & Kikelj, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1827–1873. [Link]
-
Andrés, J., et al. (1996). Mechanisms of Acid Decomposition of Dithiocarbamates. 3. Aryldithiocarbamates and the Torsional Effect. The Journal of Organic Chemistry, 61(22), 7729–7734. [Link]
-
Castro, E. A., et al. (1995). Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. The Journal of Organic Chemistry, 60(22), 7114-7120. Retrieved from [Link]
-
Castro, E. A., et al. (1996). Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis. The Journal of Organic Chemistry, 61(11), 3592-3596. [Link]
- Google Patents. (n.d.). RU2147576C1 - Method of synthesis of dimethyldithiocarbamate sodium.
-
Wang, L., et al. (2015). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthetic Communications, 45(14), 1675-1684. Retrieved from [Link]
-
Zhang, J., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic & Biomolecular Chemistry, 17(36), 8349-8353. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine and decomposition... Retrieved from [Link]
-
IARC Publications. (n.d.). N,N′-DIETHYLTHIOUREA 1. Exposure Data. Retrieved from [Link]
Sources
- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Sodium_diethyldithiocarbamate [chemeurope.com]
- 9. RU2147576C1 - Method of synthesis of dimethyldithiocarbamate sodium - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
preventing the degradation of 1,1-Diethylthiourea to ethyl isothiocyanate in rubber
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers and professionals working with 1,1-Diethylthiourea (DETU) in rubber formulations. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you understand and prevent the degradation of DETU into ethyl isothiocyanate (EITC), a known potent skin sensitizer.[1][2] Our goal is to equip you with the scientific rationale and practical steps needed to ensure the stability of your rubber compounds and the safety of the final products.
Troubleshooting Guide: Preventing Unwanted EITC Formation
This section is designed to address specific issues you may encounter during your experiments. The question-and-answer format provides direct solutions grounded in chemical principles.
Q1: My vulcanized rubber product tests positive for ethyl isothiocyanate (EITC). What is the primary cause?
The presence of EITC in your final product is almost certainly due to the thermal degradation of the this compound (DETU) used as a vulcanization accelerator.[1][3][4] DETU, while an effective accelerator for chloroprene and other rubbers, is thermally labile.[5][6] During the high temperatures of the vulcanization process, or even at lower temperatures over time (such as body temperature for skin-contact products), DETU can decompose.[2][3][7]
The degradation is a chemical transformation where the thiourea molecule breaks down, leading to the formation of the highly volatile and reactive EITC. Understanding this pathway is the first step in mitigating its occurrence.
Caption: Degradation pathway of DETU to EITC under thermal stress.
Q2: How can I minimize DETU degradation during the vulcanization process itself?
Controlling the degradation of DETU is a matter of carefully managing your reaction kinetics and thermodynamics. The key is to achieve complete vulcanization while minimizing the thermal exposure that triggers the unwanted side reaction.
-
Optimize Temperature Control : The rate of DETU degradation is highly dependent on temperature. While high temperatures are needed for vulcanization, excessive heat accelerates the breakdown into EITC.[8]
-
Causality : Every 10°C increase can roughly double the rate of many chemical reactions, including degradation pathways. The activation energy for DETU degradation may be lower than that for the desired cross-linking reactions, making it susceptible to decomposition even under standard curing conditions.
-
Actionable Advice : Conduct a temperature profiling study (e.g., using a moving die rheometer) to identify the minimum temperature required to achieve your desired cure properties (e.g., Tc90). Avoid temperature overshoots in your curing equipment. For continuous vulcanization processes, ensure the temperature profile along the line is precisely controlled.[5]
-
-
Minimize Curing Time : The longer the rubber is held at an elevated temperature, the more time DETU has to degrade.
-
Causality : Degradation is a time-dependent process. By optimizing your accelerator package to be more efficient, you can reduce the required cure time, thereby limiting the total thermal energy input into the system.
-
Actionable Advice : Consider using a secondary accelerator or an activator like zinc oxide to increase the efficiency of the cure system, which can lead to shorter cure times without compromising cross-link density.[9][10]
-
-
Manage Compound pH and Moisture : The stability of thioureas can be influenced by the chemical environment within the rubber matrix.
-
Causality : Acidic or highly alkaline conditions can catalyze the hydrolysis or decomposition of thiourea derivatives. Moisture can participate in these hydrolytic pathways.
-
Actionable Advice : Ensure all compounding ingredients are dry. If using fillers that may be acidic or basic, consider their impact on the overall compound pH. The use of acid scavengers like zinc oxide can help maintain a more neutral environment.[11]
-
Q3: What formulation strategies can I employ to enhance the stability of DETU?
Beyond process control, strategic adjustments to your rubber formulation can significantly inhibit the degradation of DETU.
-
Incorporate Secondary Antioxidants : While DETU itself has some antioxidant properties, supplementing with a dedicated antioxidant package can protect it from degradation initiated by free radicals.[5][6]
-
Causality : The vulcanization process can generate free radicals. These reactive species can attack the DETU molecule, initiating a degradation cascade. A secondary antioxidant can scavenge these radicals before they react with DETU.
-
Actionable Advice : Consider adding sterically hindered phenolic or aminic antioxidants to your formulation. These are effective at terminating free-radical chain reactions.
-
-
Utilize Acid Scavengers : Ingredients like Zinc Oxide (ZnO) play a dual role. They are crucial activators for the vulcanization process and also act as acid scavengers.
-
Causality : During compounding and curing, acidic species can be generated from the breakdown of other ingredients or absorbed from the environment. These species can catalyze the degradation of DETU. ZnO neutralizes these acids, protecting the DETU.
-
Actionable Advice : Ensure an adequate level of ZnO is present in the formulation. The typical dosage for activation is often sufficient to provide this protective effect.
-
Table 1: Factors Influencing DETU Degradation and Mitigation Strategies
| Influencing Factor | Mechanism of Action | Recommended Control Strategy |
| High Temperature | Provides activation energy for degradation reaction. | Optimize cure cycle to use the lowest possible temperature. |
| Prolonged Curing Time | Increases the duration of thermal stress on DETU. | Use an efficient accelerator package to reduce Tc90 time. |
| Acidic Species | Catalyze the decomposition of the thiourea structure. | Incorporate acid scavengers like Zinc Oxide (ZnO). |
| Oxidative Stress | Free radicals can initiate DETU degradation. | Add a secondary antioxidant (e.g., hindered phenols). |
| Moisture | Can facilitate hydrolytic degradation pathways. | Ensure all raw materials are dry before mixing. |
Q4: How can I accurately detect and quantify both DETU and EITC in my rubber samples?
A self-validating experimental workflow requires robust analytical methods to confirm the presence or absence of these compounds. Different techniques are required due to their vastly different chemical properties.
Caption: Analytical workflow for the quantification of DETU and EITC.
-
For this compound (DETU) : Being a relatively non-volatile solid, DETU is best analyzed using liquid chromatography.
-
Technique : High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2] This provides excellent selectivity and sensitivity.
-
Sample Preparation : An exhaustive solvent extraction is required. Dichloromethane or acetonitrile are common choices. The sample should be cryogenically ground to maximize surface area for efficient extraction.
-
-
For Ethyl Isothiocyanate (EITC) : As a volatile compound, EITC is ideally suited for gas chromatography.
-
Technique : Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).[2][12] This method is highly sensitive and eliminates the need to inject non-volatile rubber matrix components into the GC system.
-
Sample Preparation : A weighed amount of the rubber sample is placed in a sealed headspace vial and heated to a specific temperature (e.g., 80-120°C) to drive the volatile EITC into the headspace for analysis.
-
Frequently Asked Questions (FAQs)
-
What is the primary role of this compound (DETU) in rubber? DETU is a versatile additive used primarily as a fast-curing accelerator for chloroprene rubber (CR) and as a vulcanization activator for EPDM rubber.[5][6][13] It also imparts some antioxidant effects to the final vulcanizate.[14]
-
Why is the formation of ethyl isothiocyanate (EITC) a significant concern? EITC is classified as an extreme or strong skin sensitizer.[2][3] Its presence in consumer products that have prolonged skin contact, such as wetsuits or medical devices, is a major concern as it can be the direct cause of allergic contact dermatitis.[1][4]
-
Does DETU degradation only occur at high vulcanization temperatures? No. While high temperatures accelerate the process, studies have demonstrated that DETU can degrade to EITC even at body temperature (37°C).[2][3][7] This implies that even if a product is manufactured with minimal EITC, it can be generated during the product's shelf life and use, especially in applications involving skin contact.
-
Can I simply replace DETU with another accelerator to avoid this issue? Yes, but any change in the accelerator system requires a complete re-validation of the formulation and process. Other thiourea derivatives like Dibutylthiourea (DBTU) may be considered, but they can have their own degradation profiles and will alter the cure characteristics.[13] Alternative accelerator classes, such as sulfenamides or thiazoles, can also be used, but this will fundamentally change the vulcanization chemistry and the final properties of the rubber.[9]
Experimental Protocols
Protocol 3.1: Quantification of EITC in Rubber Vulcanizates by Static Headspace GC-MS
This protocol provides a self-validating method for determining the concentration of EITC in a finished rubber product.
-
Objective : To quantify the amount of free EITC present in a vulcanized rubber sample.
-
Materials & Equipment :
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Static Headspace Autosampler
-
20 mL Headspace Vials with PTFE/Silicone Septa
-
Analytical Balance (0.1 mg readability)
-
Certified EITC standard
-
Methanol (HPLC Grade)
-
Cryogenic Grinder or Sharp Scissors
-
-
Standard Preparation :
-
Prepare a 1000 µg/mL stock solution of EITC in methanol.
-
Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
For each calibration point, inject a known volume (e.g., 1 µL) into an empty, sealed 20 mL headspace vial. This creates a standard curve based on the total mass of EITC in the vial.
-
-
Sample Preparation :
-
Using clean instruments, cut the rubber sample into small pieces (approx. 1-2 mm). For brittle samples, cryogenic grinding may be used.
-
Accurately weigh approximately 200 mg of the prepared sample directly into a 20 mL headspace vial.
-
Immediately seal the vial with a cap and septum.
-
Prepare a minimum of three replicate samples. Also prepare a blank vial (empty) to check for system contamination.
-
-
Instrumental Parameters (Example) :
-
Headspace Sampler :
-
Oven Temperature: 100°C
-
Incubation Time: 30 minutes
-
Injection Volume: 1 mL
-
-
GC-MS :
-
Inlet Temperature: 250°C (Split mode, e.g., 20:1)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C
-
Scan Mode: Selected Ion Monitoring (SIM) for EITC target ions (quantifier and qualifier ions should be determined from the standard).
-
-
-
Data Analysis & Validation :
-
Generate a linear regression calibration curve from the standard vials (Peak Area vs. Mass of EITC). The correlation coefficient (r²) should be >0.995 for the method to be considered valid.
-
Integrate the EITC peak in the sample chromatograms.
-
Using the calibration curve, calculate the mass of EITC in each sample vial.
-
Calculate the final concentration in the rubber sample (e.g., in µg/g) by dividing the mass of EITC by the initial sample weight.
-
The relative standard deviation (RSD) of the three replicate samples should be <15% for the result to be considered trustworthy.
-
References
-
Isaksson, M., et al. (2015). Investigation of diethylthiourea and ethyl isothiocyanate as potent skin allergens in chloroprene rubber. Contact Dermatitis, 72(3), 139-146. [Link]
-
Pontén, A., et al. (2015). Investigation of diethylthiourea and ethyl isothiocyanate as potent skin allergens in chloroprene rubber. PubMed, National Center for Biotechnology Information. [Link]
-
Ramzy, A. G., & Nilsson, U. (2015). Investigation of diethylthiourea and ethyl isothiocyanate as potent skin allergens in chloroprene rubber. Ovid. [Link]
-
Kerton Chemicals. Rubber vulcanization accelerator DETU CAS 105-55-5 Diethylthiourea. Kertonchem.com. [Link]
-
Ramzy, A. G., & Nilsson, U. (2015). Investigation of diethylthiourea and ethyl isothiocyanate as potent skin allergens in chloroprene rubber. DiVA portal. [Link]
-
Shanghai Orient Chemical Co., Ltd. N,N'-Diethylthiourea DETU. Orient-chem.com. [Link]
-
Bruzell, E., et al. (2016). Thiourea compounds in chloroprene rubber: a study of the clinical importance of degradation products and metabolites. ResearchGate. [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2009). N,N'-Diethylthiourea. oehha.ca.gov. [Link]
-
Al-Mosawi, A. I. (2018). Thiourea accelerators in the vulcanization of butyl elastomers. ResearchGate. [Link]
-
Autech Industry. N,N'-Diethylthiourea/DETU Cas 105-55-5. autechindustry.com. [Link]
-
XINGRUI ZHOU. (2022). Silicone Rubber Testing Methods Summarized. xrsilicon.com. [Link]
-
Alzaga, R., et al. (2004). Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography. ResearchGate. [Link]
-
Huazheng Electric Manufacturing (Baoding) Co.,Ltd. (2023). Factors affecting the stability of natural rubber latex. hzhvtester.com. [Link]
-
Goodyear Rubber. (2023). Flow behavior of rubber compounds in Extrusion. goodyearrubber.com. [Link]
Sources
- 1. ovid.com [ovid.com]
- 2. Investigation of diethylthiourea and ethyl isothiocyanate as potent skin allergens in chloroprene rubber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Rubber vulcanization accelerator DETU CAS 105-55-5 Diethylthiourea For Sale - Kerton Chemical [kerton-industry.com]
- 6. N,N'-Diethylthiourea DETU [greenchemintl.com]
- 7. Investigation of diethylthiourea and ethyl isothiocyanate as potent skin allergens in chloroprene rubber [su.diva-portal.org]
- 8. Flow behavior of rubber compounds in Extrusion - Goodyear Rubber [goodyearrubber.com]
- 9. specialchem.com [specialchem.com]
- 10. echemi.com [echemi.com]
- 11. Factors affecting the stability of natural rubber latex - Domain Knowledge - Huazheng Electric [electric-test.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. autechindustry.com [autechindustry.com]
common challenges in using 1,1-Diethylthiourea as a bidentate ligand
Welcome to the technical support center for 1,1-Diethylthiourea (1,1-DETU). This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this ligand in their work. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights into the common challenges associated with using 1,1-DETU, particularly when aiming for bidentate coordination. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter during your experiments.
Section 1: Fundamental Challenges & Core Concepts (FAQs)
This section addresses the inherent structural and electronic properties of this compound that are the root cause of many experimental difficulties. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: Why is achieving bidentate (N,S) coordination with this compound so challenging?
Answer: The primary obstacle is the significant steric hindrance created by the two ethyl groups on one of the nitrogen atoms. While thioureas are well-known for coordinating to metal centers through their soft sulfur donor, bidentate coordination would require the adjacent substituted nitrogen to also bind the metal. In 1,1-DETU, the bulky and conformationally flexible diethylamino group effectively shields the nitrogen atom, making it difficult for it to approach and form a stable bond with the metal center.[1][2][3] This steric crowding often results in the ligand acting as a simple monodentate sulfur-donor.
To form a stable chelate ring, the ligand must adopt a specific conformation that brings both donor atoms into the correct proximity. The energetic penalty of forcing the bulky ethyl groups into a constrained geometry within a chelate ring is often too high, favoring monodentate coordination instead.
Caption: Steric hindrance from ethyl groups on N1 preventing bidentate coordination.
Q2: My reaction with a Cu(II) salt turned green/brown and I can't isolate my target blue complex. What's happening?
Answer: You are likely observing the reduction of your metal precursor. Thiourea and its derivatives are known to act as reducing agents, particularly for metals like Copper(II).[4][5] The ligand can reduce Cu(II) (often blue or green) to Cu(I) (typically colorless, but can form yellow, green, or brown complexes). This redox reaction is a common and often unavoidable side reaction.
Causality: The sulfur atom in the thiourea ligand is readily oxidized, and in the process, it donates electrons to the metal center. This is a significant challenge when your desired application requires the higher oxidation state of the metal.
Solution:
-
Start with a Cu(I) salt: The most straightforward solution is to use a Cu(I) precursor like CuCl, CuBr, or [Cu(CH₃CN)₄]PF₆. This eliminates the possibility of an unwanted redox reaction.
-
Use milder reaction conditions: Lowering the reaction temperature can sometimes slow down the rate of reduction relative to the rate of coordination.
Q3: The literature suggests thioureas can act as monoanionic or dianionic ligands. Does this apply to 1,1-DETU?
Answer: Yes, but with limitations. For a thiourea to act as an anionic ligand, it must be deprotonated at one or both of its nitrogen atoms. 1,1-DETU has two protons on the unsubstituted -NH₂ group. In the presence of a strong enough base, one of these protons can be removed, making the ligand monoanionic.[6] This deprotonation can sometimes facilitate bidentate coordination by making the nitrogen a stronger, anionic donor and potentially relieving some steric strain.[7] However, forcing deprotonation requires careful control of pH and can lead to side reactions or decomposition. Dianionic formation is highly unlikely for 1,1-DETU under typical conditions.
Section 2: Troubleshooting Guide by Experimental Stage
This section provides practical solutions to specific problems you might face during synthesis, purification, and application.
Part A: Complex Synthesis & Characterization
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Low or No Yield of Metal Complex | 1. Steric Hindrance: The bulky ethyl groups are preventing the ligand from approaching the metal center effectively. | Increase Reaction Time and/or Temperature: Overcoming the steric barrier is kinetically slow. Refluxing for 24-48 hours may be necessary. Microwave irradiation can also be effective at providing the activation energy needed.[8] |
| 2. Ligand Decomposition: 1,1-DETU may not be stable under your reaction conditions (e.g., high heat, strong base/acid). | Screen Milder Conditions: Attempt the reaction at room temperature first. If heat is required, increase it gradually. Monitor the reaction by TLC or ¹H NMR to check for the appearance of decomposition products alongside your desired complex.[2][9] | |
| Unusual NMR Spectrum (unexpected peaks, broad signals) | 1. Ligand Exchange: The 1,1-DETU ligand, if coordinating in a monodentate fashion, may be rapidly exchanging with solvent molecules or other species in the solution.[10][11] | Acquire a Low-Temperature NMR Spectrum: Cooling the sample can slow the exchange process, potentially resolving broad peaks into sharp signals for the distinct coordinated and uncoordinated species. |
| 2. Isomers or Rearrangement: The ligand may have undergone an intramolecular rearrangement, or you may have a mixture of geometric isomers (e.g., cis/trans).[1][4] | Utilize 2D NMR (COSY, NOESY): These techniques can help establish connectivity and spatial relationships to identify the structure of the product(s). Single-crystal X-ray diffraction is the definitive method for characterization if crystals can be obtained. | |
| IR spectrum shows only a small shift in ν(C=S) and no change in ν(N-H). | Monodentate S-Coordination: This is strong evidence that only the sulfur atom is coordinated to the metal. A shift in the C=S stretching frequency indicates its involvement in bonding, while unchanged N-H vibrations suggest the amino group is not participating.[5][6] | Re-evaluate Goals: If bidentate coordination is essential, you may need to modify the ligand or use a different metal. If monodentate coordination is acceptable, you can proceed with this structural assignment. |
Part B: Crystallization & Purification
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Product oils out or precipitates as an amorphous powder. | Poor Solubility Profile: The resulting metal complex may have low solubility in the reaction solvent or be "too soluble" in common recrystallization solvents, preventing crystal growth. | Systematic Solvent Screening: Use the protocol below (Section 3B) to screen a wide range of solvents and solvent mixtures (e.g., CH₂Cl₂/hexane, THF/pentane). Slow evaporation, vapor diffusion, and slow cooling are all techniques to try. |
| Inability to Separate Product from Unreacted Ligand | Similar Solubility: The complex and the free ligand may have very similar polarities and solubility, making chromatographic separation or recrystallization difficult. | Precipitation/Washing: Try to find a solvent that dissolves the free ligand but not the complex. You can then wash the crude solid with this solvent to remove the unreacted starting material. Hexane or diethyl ether are often good starting points for washing away non-polar organic starting materials from more polar metal complexes. |
Section 3: Protocols & Methodologies
A. Protocol: Test Reaction to Promote Bidentate (N,S) Coordination
This protocol is designed to maximize the chances of achieving the challenging N,S chelation.
-
Reagent Selection:
-
Metal Precursor: Choose a metal precursor with labile (easily displaced) ligands. Palladium(II) and Platinum(II) are good candidates. For example, use [PdCl₂(CH₃CN)₂] or K₂[PtCl₄]. These metals have a strong affinity for both N and S donors.
-
Solvent: Use a non-coordinating or weakly coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid competition with the ligand.
-
Base (Optional): To attempt deprotonation and facilitate N-coordination, include a non-coordinating organic base like Proton-Sponge® or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a parallel experiment.
-
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the metal precursor (1.0 eq.) in the chosen solvent.
-
In a separate flask, dissolve 1,1-DETU (1.0-1.1 eq.) in the same solvent.
-
Add the ligand solution dropwise to the metal solution at room temperature with vigorous stirring.
-
For the deprotonation experiment: Add the base (1.0 eq.) to the ligand solution before adding it to the metal salt.
-
-
Monitoring & Analysis:
-
Stir the reaction at room temperature for 24 hours. Monitor by TLC.
-
If no reaction occurs, slowly increase the temperature to 40 °C and then to reflux, monitoring at each stage.
-
After the reaction, take a small aliquot for analysis.
-
FT-IR Spectroscopy: Look for a significant shift to lower wavenumber for the ν(C=S) band and, crucially, a shift or broadening in the ν(N-H) bands of the -NH₂ group. Disappearance of an N-H stretch in the deprotonation experiment is a strong indicator of success.[6]
-
¹H NMR Spectroscopy: Look for a downfield shift of the -NH₂ protons, which indicates they are in a more electron-deficient environment due to coordination.
-
Caption: A logical workflow for troubleshooting low yields in 1,1-DETU complex synthesis.
B. Protocol: Systematic Solvent Screening for Crystallization
-
Preparation: Aliquot approximately 1-2 mg of your purified, amorphous complex into several small, clean vials.
-
Solvent Addition: Add a single solvent to each vial dropwise until the solid just dissolves. Use the table below to track results. Start with common solvents of varying polarity.
-
Inducing Crystallization:
-
Slow Evaporation: If the solid dissolves, loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: If the solid dissolves, place the vial in a larger sealed jar containing a poor solvent (an "anti-solvent") in which your complex is insoluble (e.g., hexane, pentane, or diethyl ether). The anti-solvent vapor will slowly diffuse into your solution, decreasing the solubility and promoting crystal growth.
-
Layering: If the solid dissolves, carefully layer a less dense anti-solvent on top of your solution. Crystals may form at the interface.
-
-
Documentation: Keep meticulous records of solvent, anti-solvent, temperature, and outcome for each attempt.
| Vial | Solvent | Solubility (RT) | Method | Anti-Solvent | Outcome (e.g., Oil, Powder, Needles) |
| 1 | Dichloromethane | Soluble | Vapor Diffusion | Hexane | |
| 2 | Acetone | Soluble | Slow Evaporation | N/A | |
| 3 | Acetonitrile | Partially Soluble | Heat to dissolve, then cool slowly | N/A | |
| 4 | Tetrahydrofuran | Soluble | Layering | Pentane | |
| 5 | Toluene | Sparingly Soluble | N/A | N/A |
References
-
Cardiff University, ORCA. (n.d.). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Retrieved from [Link]
-
Al-Otaibi, J. S., et al. (2022). N,N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties | Request PDF. Retrieved from [Link]
-
University of Canterbury. (n.d.). Studies on the coordination chemistry of functionalised thiourea ligands. Retrieved from [Link]
-
Goh, L. Y., et al. (n.d.). Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Kinetics of Some Metal Complexes of N,N-diethyl-n '-benzoylthiourea | Request PDF. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Diethylthiourea. Retrieved from [Link]
-
Noor, A., et al. (2022). Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of thermal decomposition of thiourea derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study on the thermal decomposition of thiourea | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Retrieved from [Link]
-
Mol-Instincts. (n.d.). N,N'-Diethylthiourea 105-55-5 wiki. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. Retrieved from [Link]
-
ACS Publications. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Metal Complexes of Thiourea Ligands Containing Carbohydrate-Derived Substituents | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. Retrieved from [Link]
-
KSU BAP. (n.d.). Synthesis of new thiourea derivatives and metal complexes. Retrieved from [Link]
-
Noor, A., et al. (2022). Mononuclear Tricoordinate Copper(I) and Silver(I) Halide Complexes of a Sterically Bulky Thiourea Ligand and a Computational Insight of Their Interaction with Human Insulin. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). DIETHYL THIOUREA. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Polynuclear Cu(I) and Ag(I) Complexes of 1,3-Diisobutyl Thiourea, Synthesis, Crystal Structure and Antioxidant Potentials. Retrieved from [Link]
-
MDPI. (n.d.). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why is thiourea a monodentate ligand?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles?. Retrieved from [Link]
-
Chemguide. (n.d.). substitution in complex ions - ligand exchange. Retrieved from [Link]
Sources
- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 2. Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N, N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Are Bidentate Ligands Really Better than Monodentate Ligands For Nanoparticles? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to 1,1-Diethylthiourea (DETU) and Ethylene Thiourea (ETU) in Rubber Vulcanization
Introduction: The Critical Role of Accelerators in Rubber Vulcanization
Vulcanization is a fundamental chemical process that converts raw rubber into a durable, elastic material by forming cross-links between individual polymer chains.[1] This transformation imparts the desirable properties of strength, elasticity, and resistance to heat and chemicals that make rubber indispensable in countless applications.[1] To make this process industrially viable, chemical additives known as vulcanization accelerators are used to decrease the time and temperature required for curing, thereby enhancing productivity and influencing the final properties of the vulcanizate.[2][3]
Among the various classes of accelerators, thiourea derivatives are particularly effective for halogenated polymers, most notably polychloroprene rubber (CR), also known as neoprene.[2][4][5] For decades, Ethylene Thiourea (ETU) has been the industry-standard accelerator for polychloroprene due to its high efficiency and the excellent mechanical properties it imparts to the final product.[6][7][8] However, significant health and safety concerns have cast a shadow over its use. ETU is classified as a reproductive toxicant (Category 1B), a suspected human carcinogen, and a teratogen, placing it under intense regulatory scrutiny from bodies like the European Chemicals Agency (ECHA) under REACH regulations.[9][10][11][12][13]
This has driven the rubber industry to seek safer alternatives that do not compromise performance. One of the leading candidates is 1,1-Diethylthiourea (DETU). This guide provides an in-depth, objective comparison of the vulcanization performance of DETU and ETU, supported by experimental data and protocols, to assist researchers and rubber compounders in making informed decisions.
Chemical Identity and Structure
The performance differences between DETU and ETU are rooted in their molecular structures. ETU is a cyclic thiourea, while DETU is an acyclic, N,N'-disubstituted thiourea.
Mechanism of Vulcanization in Polychloroprene
The vulcanization of polychloroprene rubber is distinct from that of diene rubbers like natural rubber (NR) or styrene-butadiene rubber (SBR). Instead of primarily using sulfur, it relies on metal oxides, typically a combination of zinc oxide (ZnO) and magnesium oxide (MgO), as the primary vulcanizing agents.[2] MgO acts as an acid acceptor to prevent premature cross-linking, while ZnO is crucial for the cross-linking reaction itself.[2]
Thiourea accelerators like ETU and DETU work synergistically with ZnO to facilitate the formation of cross-links.[14][15] The mechanism involves the reaction of the accelerator with the allylic chlorine atoms present in the polychloroprene backbone, leading to the formation of a stable, three-dimensional network.[8] Kinetic studies have shown that ZnO first activates the polymer chain by rearranging the 1,2-isomer structure before the cross-linking by the thiourea accelerator takes place.[11][15] This contradicts earlier theories suggesting the accelerator reacts first. The sulfur atom in the thiourea molecule is crucial for its reactivity in these vulcanization reactions.[9][14]
Performance Comparison: Cure Characteristics
The choice of accelerator directly impacts the processing behavior of the rubber compound. This is typically evaluated using a rheometer, which measures the torque required to oscillate a rotor embedded in the rubber sample as it cures over time at a set temperature.
Several sources indicate that DETU provides a faster cure compared to ETU.[4][5][16] While a rapid cure is economically advantageous, it must be balanced with sufficient scorch safety—the time available for processing (e.g., extrusion, molding) before vulcanization begins. DETU is reported to offer a good balance, providing faster scorch and vulcanization rates than ETU while maintaining better "vulcanization flatness," which implies a stable cure plateau without significant reversion (loss of cross-links).[4][5][16]
Table 1: Comparative Cure Characteristics of DETU vs. ETU in a Typical Polychloroprene Formulation
| Parameter | Description | Ethylene Thiourea (ETU) | This compound (DETU) | Performance Implication |
| ML (dNm) | Minimum Torque (uncured stiffness) | Lower | Slightly Higher | Indicates initial compound viscosity. |
| MH (dNm) | Maximum Torque (cured stiffness) | High | Comparably High | Reflects the final cross-link density. |
| ts2 (min) | Scorch Time | Longer | Shorter | DETU offers less processing safety but faster onset of cure. |
| t90 (min) | Optimum Cure Time | Longer | Shorter | DETU enables faster production cycles.[16] |
| CRI (min⁻¹) | Cure Rate Index | Lower | Higher | Indicates a significantly faster vulcanization reaction for DETU. |
Note: The values are representative and can vary based on the specific rubber grade, filler type, and other additives in the formulation.
Performance Comparison: Physical Properties of Vulcanizates
The ultimate goal of vulcanization is to achieve a set of physical properties suitable for the intended application. Both DETU and ETU are capable of producing high-performance vulcanizates.[4][5]
DETU-cured compounds are known to exhibit superior mechanical properties, including enhanced tensile strength, optimal hardness, and, critically, reduced compression set.[16] A low compression set is vital for sealing applications, as it signifies the material's ability to maintain its sealing force over time after being compressed.
Table 2: Comparative Physical Properties of DETU vs. ETU Vulcanizates
| Property | Test Standard (Typical) | Ethylene Thiourea (ETU) | This compound (DETU) | Performance Implication |
| Hardness (Shore A) | ASTM D2240 | 70 - 75 | 70 - 75 | Comparable hardness can be achieved with both accelerators. |
| Tensile Strength (MPa) | ASTM D412 | ~20 | ~22 | DETU can offer a slight improvement in ultimate strength.[5] |
| Elongation at Break (%) | ASTM D412 | ~300 | ~280 | Comparable elasticity, with ETU sometimes showing slightly higher elongation. |
| Compression Set (%) (22h @ 100°C) | ASTM D395 Method B | ~25 | ~18 | DETU provides significantly better resistance to permanent deformation.[5][16] |
| Heat & Aging Resistance | ASTM D573 | Good | Good to Excellent | Both provide good stability, a hallmark of thiourea cures. |
Health, Safety, and Environmental Profile
The most compelling reason to replace ETU is its adverse health profile. Regulatory agencies worldwide have identified ETU as a Substance of Very High Concern (SVHC).[11]
-
Ethylene Thiourea (ETU):
-
Classification: Toxic to reproduction (CMR 1B), potential carcinogen, and teratogen.[9][10][11][17]
-
Workplace Safety: Poses significant risks to workers through inhalation or skin absorption, necessitating stringent handling protocols and personal protective equipment (PPE).[10] The use of predispersed forms is recommended to minimize dust exposure.[8]
-
Regulatory Status: Its use is increasingly restricted, pushing manufacturers to find viable alternatives to ensure future compliance and worker safety.[7][12][13]
-
-
This compound (DETU):
-
Classification: While not free of hazards (it can be a skin sensitizer and cause contact dermatitis), it is not classified as a CMR substance.[6] This makes it a significantly safer alternative from a regulatory and long-term health perspective.
-
Workplace Safety: Standard industrial hygiene practices are still required, but the risk profile is considerably lower than that of ETU.
-
The European "SafeRubber" project was specifically initiated to develop a commercially viable and safer alternative to ETU, underscoring the urgency of this issue for the industry.[7][12][13]
Experimental Protocol: A Framework for Comparative Analysis
To validate the performance of DETU against ETU for a specific application, a structured experimental approach is essential. The following protocol outlines a self-validating system for comparison.
1. Compound Formulation: Begin with a standard polychloroprene formulation. Create two identical batches, varying only the accelerator.
| Ingredient | Parts per Hundred Rubber (phr) | Purpose |
| Polychloroprene Rubber (e.g., Neoprene W-type) | 100 | Base Polymer |
| Stearic Acid | 0.5 | Activator/Processing Aid |
| N774 Carbon Black | 60 | Reinforcing Filler |
| Dioctyl Phthalate (DOP) | 15 | Plasticizer |
| Antioxidant (e.g., OCTAMINE) | 2 | Protection against degradation |
| Magnesium Oxide (MgO) | 4 | Acid Acceptor / Stabilizer |
| Zinc Oxide (ZnO) | 5 | Vulcanizing Agent / Activator |
| Accelerator (Compound A) | 0.75 (ETU) | Accelerator |
| Accelerator (Compound B) | 0.75 (DETU) | Accelerator |
2. Mixing Procedure: Use a two-roll laboratory mill following a consistent procedure to ensure proper dispersion.
-
Band the Polymer: Masticate the polychloroprene on the mill until a smooth band is formed.
-
Add Fillers & Plasticizers: Gradually add carbon black, stearic acid, and DOP. Ensure complete incorporation between additions.
-
Add Oxides & Antioxidant: Add MgO, ZnO, and the antioxidant.
-
Add Accelerator: Add the accelerator (ETU or DETU) last, with the mill cooled to prevent scorching.
-
Homogenize: Cut and blend the batch several times to ensure homogeneity. Sheet off the compound and allow it to mature for 24 hours at room temperature.
3. Cure Characteristics Analysis:
-
Use a Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA) as per ASTM D5289.
-
Test Conditions: Temperature: 160°C, Frequency: 1.67 Hz, Strain: ±0.5°.
-
Data to Collect: ML, MH, ts2, t90. Calculate the Cure Rate Index (CRI = 100 / (t90 - ts2)).
4. Preparation of Test Specimens:
-
Use the t90 value obtained from the rheometer as the cure time.
-
Place the uncured rubber stock into a picture-frame mold of desired thickness (e.g., 2 mm).
-
Cure the sheets in a compression molding press at the same temperature as the rheometer test (160°C) for the determined t90.
-
Allow the cured sheets to cool completely before die-cutting the required test specimens.
5. Physical Property Testing: Conduct all tests after conditioning the samples for at least 24 hours.
-
Hardness: Use a Shore A durometer (ASTM D2240).
-
Tensile Properties: Use a universal testing machine to measure tensile strength and elongation at break (ASTM D412).
-
Compression Set: Test using Type 1 specimens under constant deflection (ASTM D395, Method B).
Conclusion and Authoritative Recommendation
The transition from Ethylene Thiourea (ETU) to this compound (DETU) represents a significant step forward in improving the health and safety profile of polychloroprene rubber vulcanization without sacrificing performance.
Experimental evidence and industrial application show that DETU is a viable and often advantageous replacement for ETU . It typically offers faster cure cycles, which can lead to increased manufacturing throughput.[16] More importantly, vulcanizates cured with DETU often exhibit superior performance in critical areas like compression set, making them highly suitable for demanding sealing and automotive applications.[5][16]
While DETU's shorter scorch time requires more careful process control, this is a manageable parameter for modern manufacturing facilities. The paramount advantage of DETU lies in its significantly safer health profile, mitigating the serious long-term risks associated with ETU and aligning with evolving global chemical regulations.[11][13] For researchers and compounders developing new formulations or updating existing ones, DETU should be considered the preferred thiourea accelerator for polychloroprene applications.
References
- Ethylene Thiourea CAS 96-45-7: Uses, Properties, and Environmental Impact. (n.d.). Vertex AI Search.
- Ethylene Thiourea (ETU). (1978, April 11). CDC Stacks.
- Mechanism for crosslinking polychloroprene with ethylene thiourea and zinc oxide. (2021, February 17). PDF.
- Ethylene thiourea (ETU) - information sheet. (2023, January 14). Canada.ca.
- EXPOSURE TO ETHYLENETHIOUREA IN PREGNANCY. (2025, January). UKTIS.
- Survey and health assessment of thiourea compounds in chloroprene rubber. (n.d.). Miljøstyrelsen.
- A Safer Alternative Replacement for Thiourea Based Accelerators in the Production Process of Chloroprene Rubber. (2014, September 26). CORDIS, FP7.
- SafeRubber on course to finding safer alternative to ETU. (2013, March 28). Rubber Journal Asia.
- SafeRubber project on track to find a safer alternative to ETU. (n.d.). Dr. Gupta Verlag News.
- Optimizing Chloroprene Rubber Vulcanization with N,N'-Diethylthiourea. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CURING CHARACTERISTIC OF VARIOUS ACCELERATORS ON NATURAL RUBBER/CHLOROPRENE RUBBER BLENDS. (n.d.). Neliti.
- N,N'-Diethylthiourea DETU. (n.d.). Shanghai Orient Chemical Co.,Ltd.
- Rubber vulcanization accelerator DETU CAS 105-55-5 Diethylthiourea. (n.d.). Kerton Chemicals.
- Mechanism for cross-linking polychloroprene with ethylene thiourea and zinc oxide. (n.d.). Sheffield Hallam University Research Archive.
- Vulcanization System for Chloroprene Rubber. (2024, September 15). polytechguru.
- Quickly and safely getting up to speed. (n.d.). SAFERUBBER Project, CORDIS.
- Vulcanization acceleration mechanism and performance characterization. (n.d.). Taizhou Huangyan Donghai Chemical Co.,Ltd.
- Vulcanization Accelerators. (2025, August 6).
- Ethylene Thiourea in Rubber Vulcanization: Accelerating Halogenated Polymers. (2024, December 16). YouTube.
- Difference Between Vulcanized Rubber & Normal Rubber: Benefit. (n.d.). Benefit.
- Curing Characterization of EPDM Rubber Compounds using RPA. (2018, September 21). Semantic Scholar.
- Curing Characterization of EPDM Rubber Compounds using RPA: Effects of Cure Conditions. (2018, September 21). Crimson Publishers.
Sources
- 1. rubberandseal.com [rubberandseal.com]
- 2. polytechguru.com [polytechguru.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-Diethylthiourea DETU [greenchemintl.com]
- 5. Rubber vulcanization accelerator DETU CAS 105-55-5 Diethylthiourea For Sale - Kerton Chemical [kerton-industry.com]
- 6. www2.mst.dk [www2.mst.dk]
- 7. SafeRubber on course to finding safer alternative to ETU - Rubber Journal Asia -News on Rubber machinery , Manufacturers , Rubber chemical producers and Rubber processors [rubberjournalasia.com]
- 8. youtube.com [youtube.com]
- 9. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. A Safer Alternative Replacement for Thiourea Based Accelerators in the Production Process of Chloroprene Rubber | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 12. gupta-verlag.com [gupta-verlag.com]
- 13. Quickly and safely getting up to speed | SAFERUBBER Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. shura.shu.ac.uk [shura.shu.ac.uk]
- 16. nbinno.com [nbinno.com]
- 17. Ethylene thiourea (ETU) - information sheet - Canada.ca [canada.ca]
Evaluating the Catalytic Landscape of 1,1-Diethylthiourea-Based Metal Complexes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel and efficient catalysts is a perpetual endeavor. This guide delves into the catalytic potential of metal complexes based on the ligand 1,1-diethylthiourea. Our objective is to provide a comprehensive comparison of their performance against established alternatives, supported by experimental data, to inform future research and application.
Introduction: The Role of Thiourea Ligands in Catalysis
Thiourea derivatives have emerged as a versatile class of ligands in coordination chemistry and catalysis. Their ability to coordinate with a wide range of metal centers, coupled with the tunable electronic and steric properties offered by their substituents, makes them attractive candidates for catalyst design. Metal complexes of various thiourea derivatives have shown promise in a range of catalytic transformations, including oxidation reactions and carbon-carbon bond-forming cross-coupling reactions.
Comparative Analysis of Catalytic Activity
A thorough review of the scientific literature reveals a notable scarcity of studies focused specifically on the catalytic applications of metal complexes derived from this compound. While extensive research exists on the catalytic properties of metal complexes with other thiourea derivatives, such as N-acylthioureas and N,N'-disubstituted thioureas, there is a significant gap in the literature regarding the specific catalytic performance of this compound complexes.
This lack of available experimental data prevents a direct quantitative comparison of this compound-based catalysts with benchmark systems. However, to provide a valuable framework for future investigations, this guide will present a comparative overview of the catalytic activity of closely related thiourea-metal complexes and establish a baseline with well-known, high-performance catalysts in two key areas: oxidation of alcohols and Suzuki-Miyaura cross-coupling reactions.
Catalytic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The performance of a catalyst in this reaction is typically evaluated based on its activity (turnover number, TON, and turnover frequency, TOF) and selectivity.
Benchmark Catalysts for Alcohol Oxidation
A variety of transition metal complexes are known to be effective catalysts for alcohol oxidation. For the purpose of future comparison, we present a summary of the performance of some established catalysts.
| Catalyst System | Substrate | Oxidant | Product Yield (%) | Selectivity (%) | Reference |
| Ni-Al Hydrotalcite | Benzyl alcohol | O₂ | High | High (to aldehyde) | [1] |
| Pd(OAc)₂ / Triethylamine | Various alcohols | O₂ (aerobic) | Effective for most alcohols | Good | [2] |
| Ru(III)-EDTA Complex | Thiourea (as substrate) | H₂O₂ | - | - | [3] |
| Copper(II) Complexes | Phenols/Catechols | O₂ / H₂O₂ | High kcat observed | - | [4][5] |
This table represents a selection of benchmark systems and their general performance. Specific yields and selectivities are highly dependent on the exact substrate and reaction conditions.
Future Evaluation of this compound Complexes in Alcohol Oxidation
Should research into the catalytic activity of this compound metal complexes emerge, their performance in alcohol oxidation would need to be rigorously benchmarked against catalysts like those listed above. Key performance indicators to measure would include:
-
Conversion (%): The percentage of the starting alcohol that is consumed in the reaction.
-
Yield (%): The percentage of the desired aldehyde or ketone product formed.
-
Selectivity (%): The preference of the catalyst to form the desired product over side products.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time (a measure of catalyst activity).
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The efficiency of the catalyst is crucial for achieving high yields and tolerating a wide range of functional groups.
Benchmark Catalysts for Suzuki-Miyaura Reactions
The field of Suzuki-Miyaura catalysis is dominated by palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands.
| Catalyst System | Aryl Halide | Boronic Acid | Product Yield (%) | Key Features | Reference |
| Pd(PPh₃)₄ | Aryl iodides/bromides | Various | Generally high | Classic, widely used catalyst | [6][7] |
| Pd(OAc)₂ / SPhos | Aryl chlorides | Various | High | Highly active for challenging substrates | [8] |
| PEPPSI-type Precatalysts | Aryl chlorides | Various | High | Air and moisture stable NHC-Pd complexes | [9] |
| Palladacycles | Aryl bromides/chlorides | Various | High | Thermally stable, low catalyst loading | [6] |
This table provides a general overview of common high-performance Suzuki-Miyaura catalysts.
Potential of this compound-Palladium Complexes
While no specific data exists, it is plausible that palladium complexes of this compound could be investigated as catalysts for Suzuki-Miyaura reactions. Research on palladium complexes with other benzoylthiourea ligands has shown high catalytic activity for this transformation.[10] Should such complexes be developed, their performance would be compared against the benchmarks above, focusing on:
-
Substrate Scope: The ability to couple a wide range of aryl halides and boronic acids.
-
Catalyst Loading: The amount of catalyst required to achieve high yields.
-
Reaction Conditions: The temperature, solvent, and base required for the reaction.
-
Air and Moisture Stability: The robustness of the catalyst under practical laboratory conditions.
Experimental Protocols for Catalyst Evaluation
To ensure the integrity and comparability of future research, standardized experimental protocols are essential. Below are general, step-by-step methodologies for the synthesis of a hypothetical this compound metal complex and its evaluation in a catalytic oxidation reaction.
Synthesis of a Hypothetical [M(this compound)₂Cl₂] Complex
-
Ligand Synthesis: this compound is commercially available.
-
Complexation:
-
Dissolve the metal salt (e.g., PdCl₂, NiCl₂·6H₂O) in an appropriate solvent (e.g., ethanol, acetonitrile).
-
Add a solution of this compound (2 molar equivalents) in the same solvent dropwise to the stirred metal salt solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 2-24 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce precipitation or remove the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterize the complex using techniques such as FT-IR, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if possible.
-
Protocol for Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup:
-
In a reaction vessel, dissolve the synthesized this compound metal complex (e.g., 1 mol%) in a suitable solvent (e.g., acetonitrile, toluene).
-
Add the substrate, benzyl alcohol (1 equivalent).
-
Add an internal standard (e.g., dodecane) for gas chromatography (GC) analysis.
-
Stir the mixture at the desired reaction temperature.
-
-
Reaction Initiation:
-
Add the oxidant (e.g., tert-butyl hydroperoxide, 1.5 equivalents) dropwise to the reaction mixture.
-
-
Monitoring and Analysis:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium sulfite).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and analyze the final yield and conversion by GC.
-
Visualizing Experimental Workflows
To further clarify the proposed experimental procedures, the following diagrams, generated using Graphviz (DOT language), illustrate the workflow for catalyst synthesis and evaluation.
Sources
- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. Selective oxidation of thiourea with H(2)O(2) catalyzed by [Ru(III)(edta)(H(2)O)](-): kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.bcrec.id [journal.bcrec.id]
- 10. Nickel(ii) and nickel(0) complexes as precursors of nickel nanoparticles for the catalytic hydrogenation of benzonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of an HPLC-DAD Method for Thiourea Determination in Urine
This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the quantification of thiourea in human urine. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and compares the HPLC-DAD method against viable alternatives, supported by experimental data and authoritative guidelines.
The Imperative for Thiourea Biomonitoring
Thiourea (CH₄N₂S) is a compound with significant industrial applications, but it is also a substance of toxicological concern. It has been shown to have antithyroid properties and is classified as a suspected carcinogen.[1][2] Exposure can occur in manufacturing settings or through its use in various products.[1] Furthermore, its structural analog, ethylene thiourea (ETU), is a metabolite of widely used dithiocarbamate fungicides, making it a critical biomarker for assessing environmental and occupational exposure to these pesticides.[3][4][5]
Given that thiourea is primarily excreted unchanged in urine, its quantification in this matrix is a direct and non-invasive measure of recent exposure.[2][6] A robust, reliable, and validated analytical method is therefore not just a regulatory requirement but a scientific necessity for accurate risk assessment and ensuring workplace safety.
The HPLC-DAD Method: A Detailed Protocol and Rationale
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful, specific, and widely accessible technique for this purpose. The principle relies on the chromatographic separation of thiourea from endogenous urine components on a reversed-phase column, followed by its detection and quantification based on its characteristic UV absorbance spectrum.
Experimental Workflow
The entire process, from sample receipt to final data reporting, follows a structured workflow designed to minimize variability and ensure data integrity.
Caption: End-to-end workflow for thiourea analysis in urine.
Step-by-Step Experimental Protocol
This protocol is based on established methodologies for thiourea and its analogues in urine.[3][7][8]
Reagents and Materials:
-
Thiourea reference standard (>99% purity)
-
Internal Standard (IS), e.g., 4-pyridinecarboxylic acid hydrazide
-
HPLC-grade acetonitrile, dichloromethane, and water
-
Sodium dihydrogen phosphate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Extrelut® NT kieselguhr-based)
-
Calibrated analytical balance, pipettes, and Class A volumetric flasks
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve thiourea reference standard in HPLC-grade water to prepare a primary stock solution (e.g., 1000 mg/L).
-
Similarly, prepare a stock solution for the internal standard.
-
Rationale: Preparing concentrated stock solutions in a non-volatile, stable solvent minimizes weighing errors and allows for accurate serial dilutions.
-
-
Preparation of Calibration (CAL) and Quality Control (QC) Samples:
-
Perform serial dilutions of the thiourea stock solution to create working solutions.
-
Spike blank human urine (pre-screened to be negative for thiourea) with the working solutions to create a calibration curve over the desired range (e.g., 1 to 100 µg/L). A typical curve might include 8 non-zero calibrators.
-
Independently prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 5, 30, and 80 µg/L).
-
Rationale: The calibration curve is essential for quantification. Using independently prepared QCs provides an unbiased assessment of the method's accuracy and precision.
-
-
Sample Extraction:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
To a 10 mL aliquot of urine (CAL, QC, or unknown sample), add a fixed volume of the internal standard solution.
-
Load the mixture onto an SPE column (e.g., Extrelut®).
-
Elute the analyte and IS using dichloromethane.
-
Rationale: The complex urine matrix contains numerous interfering substances. SPE provides essential sample cleanup, selectively retaining the analyte of interest while allowing salts and other polar components to pass through. The internal standard corrects for variability in extraction efficiency and injection volume.
-
-
Evaporation and Reconstitution:
-
Evaporate the dichloromethane eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the dry residue in a small, precise volume (e.g., 250 µL) of the mobile phase.
-
Rationale: Evaporation concentrates the analyte, improving sensitivity. Reconstituting in the mobile phase ensures compatibility with the chromatographic system and sharp peak shapes.
-
-
HPLC-DAD Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A simple isocratic system could be a 0.01M phosphate buffer (pH 4.5).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
DAD Wavelength: Monitor at the absorbance maximum (λmax) of thiourea, typically around 231-236 nm.[7][9] The full spectrum (e.g., 200-400 nm) should be recorded to assess peak purity.
-
Rationale: A C18 column provides good retention for polar compounds like thiourea. The DAD offers a significant advantage over a simple UV detector by providing spectral information, which is invaluable for confirming peak identity and assessing its purity.
-
Method Validation: A Framework for Trustworthiness
Validating an analytical method is the process of demonstrating that it is "fit for purpose."[10] The framework for this validation is rigorously defined by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration's (FDA) guidance on Bioanalytical Method Validation.[11][12][13][14][15][16]
Caption: Core parameters for analytical method validation.
Table 1: Summary of Validation Parameters, Rationale, and Typical Acceptance Criteria
| Parameter | Rationale (Why it's critical) | Typical Experiment & Acceptance Criteria |
| Specificity / Selectivity | Ensures the signal is unequivocally from thiourea, not from matrix components or other metabolites. | Analyze ≥6 blank urine sources for interferences at the analyte's retention time. Peak purity analysis via DAD should pass. Criteria: No significant interfering peaks at the LOQ level. |
| Linearity & Range | Defines the concentration interval where the method provides reliable quantitative results. | Analyze a calibration curve (≥6 non-zero points) over multiple runs. Criteria: Correlation coefficient (r²) > 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Measures the closeness of the mean test results to the true value. | Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n≥5 per level). Criteria: Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision | Assesses the degree of scatter between a series of measurements (repeatability and intermediate precision). | Calculate the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) for QC samples within a run and between runs. Criteria: %RSD ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | The lowest standard on the calibration curve that meets accuracy and precision criteria. Typically determined by signal-to-noise ratio (S/N > 10). |
| Stability | Ensures the analyte concentration does not change during sample handling and storage. | Analyze QC samples after exposure to various conditions: freeze-thaw cycles (e.g., 3 cycles), short-term bench-top storage, and long-term frozen storage. Criteria: Mean concentration within ±15% of baseline. |
| Robustness | Demonstrates the method's reliability with respect to small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Criteria: System suitability parameters (e.g., peak area, retention time) remain within acceptable limits. |
Comparative Guide: HPLC-DAD vs. Alternative Analytical Methods
While HPLC-DAD is a robust workhorse, other techniques are available for thiourea determination. The choice of method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available budget.
Table 2: Objective Comparison of Analytical Techniques for Thiourea in Urine
| Feature | HPLC-DAD | LC-MS/MS | Gas Chromatography (GC) | Spectrophotometry |
| Principle | Chromatographic separation with UV absorbance detection. | Chromatographic separation with mass-based detection (parent/daughter ion transition). | Chromatographic separation of volatile derivatives. | Direct or indirect color-forming reaction. |
| Specificity | Good to Excellent (DAD allows spectral confirmation). | Excellent (Highly specific due to mass fragmentation). | Good (Requires derivatization, which can introduce variability). | Poor to Fair (Prone to interference from other urine components). |
| Sensitivity (LOQ) | Low µg/L (ppb) range.[3][8] | Sub-µg/L to ng/L (ppt) range.[17] | µg/L range, but can be limited by derivatization efficiency. | mg/L (ppm) range.[18] |
| Throughput | Moderate (Typical run times are 10-20 min). | Moderate to High (Can use faster chromatography). | Low (Derivatization step adds significant time). | High (Well-suited for plate-based assays). |
| Cost (Instrument) | $ | |||
| Cost (Operational) | $ | |||
| Expertise Required | Intermediate | Advanced | Intermediate | Basic |
| Best Suited For | Routine biomonitoring, occupational health screening where high sensitivity is not paramount. | High-sensitivity research, clinical studies, and when absolute specificity is required. | Environmental analysis, though less common now for biological samples. | Preliminary screening or analysis in simple, clean matrices. |
In-Depth Analysis of Alternatives
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis when sensitivity and specificity are paramount.[17] By monitoring a specific mass-to-charge (m/z) transition for thiourea, it can virtually eliminate matrix interference, achieving much lower detection limits than HPLC-DAD. However, the initial capital investment and operational complexity are significantly higher.
-
Gas Chromatography (GC): GC-based methods, often coupled with a mass spectrometer (GC-MS), typically require a derivatization step to make the polar thiourea molecule volatile. This additional sample preparation step can be time-consuming and a source of analytical variability. For this reason, LC-based methods are now generally preferred for this analyte in biological matrices.
-
Spectrophotometry: These colorimetric methods are simple, rapid, and inexpensive.[18][19] However, they suffer from a critical lack of specificity. Many compounds present in a complex matrix like urine can react with the chromogenic agents, leading to falsely elevated results. This method is unsuitable for regulatory or clinical decision-making but could be used for preliminary, non-critical screening.
Conclusion and Expert Recommendations
The validation of an HPLC-DAD method for thiourea in urine provides a robust, reliable, and cost-effective solution for routine biomonitoring and occupational health assessments. Its performance, when properly validated against ICH and FDA guidelines, ensures data of sufficient quality for making informed safety and exposure decisions. The inclusion of a diode-array detector provides a critical layer of confidence in peak identity that is absent in single-wavelength UV detectors.
While LC-MS/MS offers superior sensitivity and specificity, the HPLC-DAD method remains the more accessible and practical choice for many laboratories. The key to success lies not in the choice of instrumentation alone, but in the rigorous application of validation principles to prove that the chosen method is, unequivocally, fit for its intended purpose.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- El Balkhi, S., Sandouk, P., & Galliot-Guilley, M. (2005). Determination of Ethylene Thiourea in Urine by HPLC-DAD. Journal of Analytical Toxicology, 29(4), 229–233.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
-
El Balkhi, S., et al. (2005). Determination of ethylene thiourea in urine by HPLC-DAD. Journal of Analytical Toxicology, 29(4), 229-33. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of ethylene thiourea in urine by HPLC-DAD. Retrieved from [Link]
-
Stadler, K., et al. (2022). Systematic Review of Human Biomonitoring Studies of Ethylenethiourea, a Urinary Biomarker for Exposure to Dithiocarbamate Fungicides. Environmental Pollution, 292(Pt B), 118419. Retrieved from [Link]
-
Stadler, K., et al. (2022). Systematic review of human biomonitoring studies of ethylenethiourea, a urinary biomarker for exposure to dithiocarbamate fungicides. Environmental Pollution, 292(Pt B), 118419. Retrieved from [Link]
-
International Programme on Chemical Safety. (2003). Thiourea (CICADS 49). Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Thiourea: Human health tier II assessment.
-
International Agency for Research on Cancer. (n.d.). THIOUREA 1. Exposure Data. Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). Ethylene Thiourea.
-
CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives.
-
Sottani, C., et al. (2003). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(18), 2047-53. Retrieved from [Link]
Sources
- 1. Thiourea (CICADS 49, 2003) [inchem.org]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. Determination of ethylene thiourea in urine by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Review of Human Biomonitoring Studies of Ethylenethiourea, a Urinary Biomarker for Exposure to Dithiocarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review of human biomonitoring studies of ethylenethiourea, a urinary biomarker for exposure to dithiocarbamate fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of N-(2-Hydroxyethyl)-N-methylthiourea
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-(2-Hydroxyethyl)-N-methylthiourea (HEMT). As a critical intermediate and potential impurity in pharmaceutical manufacturing, the accurate and precise quantification of HEMT is paramount. This document offers a comprehensive framework for the cross-validation of these two powerful analytical techniques, supported by established methodologies and guided by the principles of scientific integrity and regulatory compliance.
The selection of an analytical method is a critical decision in drug development, directly impacting data quality and regulatory acceptance. While HPLC is often favored for its robustness in analyzing a wide range of compounds, GC-MS provides exceptional sensitivity and selectivity, particularly for volatile and semi-volatile analytes. The cross-validation of these methods is not merely a comparative exercise but a necessary step to ensure the consistency and reliability of analytical data across different platforms, laboratories, or throughout the lifecycle of a drug product. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and interchangeable analytical methods for HEMT or structurally related compounds.
The Rationale for Method Selection: Physicochemical Considerations for HEMT
While specific experimental physicochemical data for N-(2-Hydroxyethyl)-N-methylthiourea is not extensively documented in publicly available literature, we can infer its properties based on its structure. HEMT possesses a polar hydroxyl group and a thiourea moiety, suggesting moderate polarity and the potential for hydrogen bonding. Its molecular weight is relatively low. These characteristics indicate that HEMT is likely to be soluble in polar organic solvents and water mixtures, making it a suitable candidate for reversed-phase HPLC.
For GC-MS analysis, the presence of the polar hydroxyl and N-H groups suggests that derivatization may be necessary to improve its volatility and thermal stability, preventing peak tailing and ensuring reproducible results. Silylation is a common and effective derivatization technique for such compounds.
Experimental Design and Methodologies
The following sections detail the experimental protocols for the HPLC and GC-MS analysis of HEMT. These methods are based on established analytical procedures for thiourea derivatives and are designed to meet the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle: This method utilizes reversed-phase chromatography to separate HEMT from potential impurities, followed by detection using a UV detector. The isocratic elution ensures a stable baseline and reproducible retention times, making it suitable for routine quality control.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of HEMT reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing HEMT, dissolve in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle: This method involves the derivatization of HEMT to increase its volatility, followed by separation on a capillary GC column and detection by a mass spectrometer. The high selectivity of MS detection allows for accurate quantification even in complex matrices.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or equivalent)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350 (or selected ion monitoring for enhanced sensitivity)
Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable aprotic solvent (e.g., acetonitrile) at appropriate concentrations.
-
Derivatization: To 100 µL of the standard or sample solution in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
Method Validation Parameters
Both the HPLC and GC-MS methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3] The following parameters should be assessed:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components. This can be assessed by analyzing blank samples, placebo samples, and samples spiked with potential impurities.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of HEMT, based on data from the analysis of structurally similar thiourea derivatives.[4][5][6]
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | r² > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% for drug substance |
| Precision (%RSD) | < 2% | < 5% | < 2% for repeatability |
| LOQ | ~0.1 µg/mL | ~1 ng/mL | Dependent on analytical needs |
| Analysis Time per Sample | 10 - 15 min | 20 - 30 min | - |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | - |
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that the two analytical methods provide equivalent results, allowing for their interchangeable use.[7]
Experimental Protocol for Cross-Validation
-
Sample Selection: Select a minimum of 10 representative samples of the drug substance or product, covering the expected concentration range.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
-
Data Analysis: Statistically compare the results obtained from both methods.
Statistical Analysis of Cross-Validation Data
A comprehensive statistical analysis is crucial for an objective comparison of the two methods.[8][9]
-
Paired t-test: This test can be used to determine if there is a statistically significant difference between the mean results of the two methods.
-
Deming Regression: This is a linear regression method that accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods than standard linear regression.[10][11] The slope and intercept of the regression line should be close to 1 and 0, respectively.
-
Bland-Altman Plot: This plot provides a visual representation of the agreement between the two methods.[12][13][14] It plots the difference between the two measurements for each sample against the average of the two measurements. The plot should show that most of the data points lie within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analyses and the cross-validation process.
Caption: Experimental workflow for HPLC analysis of HEMT.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of N-(2-Hydroxyethyl)-N-methylthiourea. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and straightforward method that is well-suited for routine quality control and in-process testing where high throughput is required. Its simpler sample preparation makes it an attractive option for large numbers of samples.
-
GC-MS offers superior sensitivity and selectivity. The requirement for derivatization adds a step to the sample preparation but provides a highly specific and sensitive analysis, which is advantageous for trace-level quantification or when analyzing HEMT in complex matrices where interferences may be a concern.
The successful cross-validation of these two methods provides a high degree of confidence in the analytical data and allows for flexibility in method selection based on laboratory capabilities and analytical needs. It is the responsibility of the analytical scientist to ensure that any method chosen is properly validated and demonstrated to be fit for its intended purpose, in accordance with regulatory expectations.
References
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.
- Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151.
-
Analyse-it Software, Ltd. (n.d.). Difference plot (Bland-Altman plot). Analyse-it. Retrieved January 16, 2026, from [Link]
- Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Bennamara, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved January 16, 2026, from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved January 16, 2026, from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 16, 2026, from [Link]
- Corasaniti, M. T., Pinneri, C., Gualtieri, M. J., Tassorelli, C., Bagetta, G., & Tonin, P. (2011). A simple and sensitive HPLC-UV method for the determination of N-acetyl-cysteine in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 867-871.
-
PubChem. (n.d.). N-Methylthiourea. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- Shabir, G. A. (2003). Step-by-step analytical methods validation and protocol in the quality system compliance industry.
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved January 16, 2026, from [Link]
- Martin, R. F. (2000). General Deming regression for estimating systematic bias and its confidence interval in method-comparison studies. Clinical Chemistry, 46(1), 100-104.
- Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49.
- Singh, P., Kumar, A., & Singh, R. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv.
- Iancu, V., Drăgan, M., Oprean, C., Cristea, M., Gâvan, A., & Săndulescu, R. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3183.
Sources
- 1. Bland-Altman Plot: Assessing Agreement [numiqo.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. medcalc.org [medcalc.org]
- 9. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 10. Improving validation methods for molecular diagnostics: application of Bland-Altman, Deming and simple linear regression analyses in assay comparison and evaluation for next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyse-it.com [analyse-it.com]
- 13. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bland–Altman plot - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anticancer Efficacy of 1,3-Disubstituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiourea Scaffolds in Oncology
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including notable anticancer properties.[1] The structural versatility of the thiourea backbone (R1R2N-C(=S)-NR3R4) allows for the synthesis of a vast library of compounds with diverse physicochemical characteristics. This adaptability is key to modulating their interaction with various biological targets, making them promising candidates for the development of novel anticancer agents. While the initial focus of this guide was on 1,1-diethylthiourea derivatives, a comprehensive literature review reveals a broader and more extensively studied landscape within the 1,3-disubstituted thiourea class. This guide will therefore provide a comparative analysis of the anticancer efficacy of various 1,3-disubstituted thiourea derivatives, leveraging available experimental data to offer insights into their therapeutic potential and underlying mechanisms of action. We will delve into their cytotoxic effects on various cancer cell lines, explore the experimental methodologies used for their evaluation, and discuss their impact on key signaling pathways implicated in cancer progression.
Comparative Analysis of Anticancer Efficacy: A Data-Driven Overview
The anticancer activity of 1,3-disubstituted thiourea derivatives is profoundly influenced by the nature of the substituents at the N and N' positions. These modifications can alter the compound's lipophilicity, electronic properties, and steric hindrance, all of which play a crucial role in their pharmacokinetic and pharmacodynamic profiles. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 1,3-disubstituted thiourea derivatives against various human cancer cell lines, providing a snapshot of their relative potencies.
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast (MCF-7) | 2.2 - 5.5 | [2] |
| 1-Aryl-3-(pyridin-2-yl)thiourea derivative 20 | Breast (MCF-7) | 1.3 | [3] |
| 1-Aryl-3-(pyridin-2-yl)thiourea derivative 20 | Breast (SkBR3) | 0.7 | [3] |
| N,N'-diphenylthiourea derivative 1 | Breast (MCF-7) | 338 | [3] |
| Compound 7 (diarylthiourea analog) | Breast (MCF-7) | 3.16 | [4] |
| Compound 7 (diarylthiourea analog) | Breast (T-47D) | 2.53 | [4] |
| Compound 7 (diarylthiourea analog) | Prostate (LNCaP) | 3.54 | [4] |
| 3-(trifluoromethyl)phenylthiourea analog 2 (3,4-dichloro) | Colon (SW620) | 1.5 | [1] |
| 3-(trifluoromethyl)phenylthiourea analog 8 (4-CF3-phenyl) | Colon (SW620) | 5.8 | [1] |
| Compound 10 (fluoro-thiourea derivative) | Leukemia (MOLT-3) | 1.20 | [5] |
| Compound 14 (fluoro-thiourea derivative) | Liver (HepG2) | 1.50 | [5] |
| Compound 14 (fluoro-thiourea derivative) | Lung (A549) | 16.67 | [5] |
| Compound 22 (fluoro-thiourea derivative) | Breast (T47D) | 7.10 | [5] |
| DC27 (N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea) | Lung Carcinoma Panel | 2.5 - 12.9 | [2] |
This table presents a selection of data from the cited literature and is not exhaustive. The specific structures of some compounds are detailed in the corresponding references.
The data clearly indicates that the anticancer efficacy of 1,3-disubstituted thiourea derivatives can vary significantly based on their chemical structure. For instance, the presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, on the aryl rings often correlates with enhanced cytotoxic activity.[1][5] This structure-activity relationship underscores the importance of rational drug design in optimizing the therapeutic potential of this class of compounds.
Mechanistic Insights: Targeting Key Signaling Pathways in Cancer
A growing body of evidence suggests that many thiourea derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[2][6]
Inhibition of the EGFR Signaling Pathway
The EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and tumor growth.[6]
Several studies have demonstrated that certain thiourea derivatives can effectively inhibit EGFR tyrosine kinase activity.[2] This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Caption: A streamlined workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the thiourea derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air-dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.
MTT Assay for Cell Viability
The MTT assay is another colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the thiourea derivatives for a specified period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The 1,3-disubstituted thiourea scaffold represents a highly promising framework for the development of novel anticancer agents. The available data, as highlighted in this guide, demonstrates their potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for many of these derivatives appears to involve the inhibition of key signaling pathways, such as the EGFR pathway, leading to cell cycle arrest and apoptosis.
Future research should focus on a more systematic exploration of the structure-activity relationships within specific subclasses, such as the this compound derivatives, to enable more targeted drug design. Further elucidation of their molecular targets and mechanisms of action will be crucial for identifying predictive biomarkers and guiding their clinical development. The integration of in silico modeling with traditional in vitro and in vivo studies will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
-
(2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]
-
Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305. [Link]
-
Zhang, H., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(5), 355-362. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6564. [Link]
-
Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12539-12569. [Link]
-
El-Sayed, N. S., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules, 30(8), 1-25. [Link]
-
Pingaew, R., et al. (2018). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1379. [Link]
-
Miftah, A. M., & Tjahjono, D. H. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Procedia Chemistry, 17, 157-161. [Link]
-
Al-Omair, M. A., et al. (2021). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 26(16), 4945. [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-cancer agents in medicinal chemistry, 15(2), 163–175. [Link]
-
Gherib, A., et al. (2020). Synthesis and anticancer evaluation of new 1,3,4-oxadiazole derivatives. Molecules, 25(18), 4239. [Link]
-
Aboul-Enein, H. Y., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta pharmaceutica (Zagreb, Croatia), 70(4), 499–513. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Current problems in cancer, 41(3), 198–208. [Link]
-
Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15–31. [Link]
-
Roskoski, R., Jr (2019). Targeted inhibitors of EGFR: Structure, biology, biomarkers, and clinical applications. Pharmacological research, 139, 70–82. [Link]
-
Gali-Muhtasib, H., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert opinion on therapeutic targets, 27(1), 1–15. [Link]
Sources
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
literature review of the effectiveness of thiourea-based corrosion inhibitors
A Comparative Guide to the Efficacy of Thiourea-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In industrial applications ranging from oil and gas to chemical processing, the electrochemical degradation of metals, or corrosion, presents a persistent challenge to material integrity and operational safety. The use of organic corrosion inhibitors is a primary strategy to mitigate this costly phenomenon. Among these, thiourea and its derivatives have garnered significant attention due to their high efficiency, particularly in acidic environments.[1][2] This guide provides an in-depth, comparative analysis of the effectiveness of thiourea-based compounds as corrosion inhibitors, grounded in experimental data and mechanistic insights to inform material selection and protection strategies.
The Role of Molecular Structure in Inhibition
Thiourea-based compounds function primarily as adsorption inhibitors.[3][4] Their efficacy is rooted in the molecular structure, which features sulfur and nitrogen heteroatoms with lone pairs of electrons, as well as π-electrons in some derivatives.[5][6] These electrons can be donated to the vacant d-orbitals of metal atoms on the surface, forming a coordinate covalent bond. This process is facilitated in acidic media where the sulfur atom is easily protonated, making it a stronger electron donor and enhancing its adsorption onto the metal surface.[5][7] The resulting adsorbed layer acts as a physical barrier, blocking the active sites for both anodic metal dissolution and cathodic hydrogen evolution, thereby slowing the overall corrosion rate.[1][5]
The general mechanism involves the displacement of water molecules from the metal surface and the formation of a protective film. The strength of this adsorption depends on several factors including the electron density at the donor atoms, the presence of functional groups, and the steric factors of the inhibitor molecule.[3]
Caption: Adsorption of thiourea on a metal surface, blocking corrosion reactions.
Comparative Performance Analysis
The inhibition efficiency (IE) of a corrosion inhibitor is a key metric for its performance, typically determined by weight loss measurements or electrochemical techniques. The effectiveness of thiourea derivatives is highly dependent on their molecular structure, concentration, the metal being protected, and the nature of the corrosive environment.
For instance, studies on mild steel in acidic solutions have shown that derivatives with aromatic rings (e.g., 1-phenyl-2-thiourea, PTU) often exhibit better inhibition than those with only alkyl chains (e.g., 1,3-diisopropyl-2-thiourea, ITU).[3] The benzene ring in PTU provides additional π-electrons, enhancing its adsorption capability.[3] Some novel synthesized thiourea derivatives have demonstrated remarkably high inhibition efficiencies, reaching up to 99% at very low concentrations (90 µM) for mild steel in 1 M HCl.[8]
However, the performance of thiourea itself can be complex. While it is highly efficient at low concentrations, its effectiveness can decrease or even accelerate corrosion at higher concentrations.[1][5] This is attributed to the liberation of hydrogen sulfide (H₂S) from the reduction of thiourea, which can act as a corrosion accelerator.[1]
Table 1: Comparative Inhibition Efficiencies of Various Thiourea Derivatives
| Inhibitor | Metal | Corrosive Medium | Temp. (°C) | Concentration | Method | Max IE (%) | Reference |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 60 | 5 x 10⁻³ M | PDP/EIS | 98.96 | [3] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 60 | 5 x 10⁻³ M | PDP/EIS | 92.65 | [3] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | Mild Steel | 0.5 M HCl | 50 | 1000 ppm | PDP/EIS | 91.2 | [9] |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel | 1 M HCl | N/A | 90 µM | Weight Loss | 99 | [8] |
| Thiourea | Aluminum | 0.3-1.0 M NaOH | N/A | N/A | Weight Loss | Effective | [10][11] |
| Thiourea | 1100 Al Alloy | HCl | N/A | N/A | Weight Loss | 52.54 | [7] |
Note: N/A indicates data not specified in the provided source abstracts.
Alternative Corrosion Inhibitors
While thiourea derivatives are highly effective, particularly for steel in acidic media, other classes of organic inhibitors are also widely used.
-
Imidazoles and Triazoles: These heterocyclic compounds are particularly effective for protecting copper and its alloys. Their mechanism also relies on the adsorption via nitrogen heteroatoms.
-
Amines: Amine-based inhibitors are common, though thiourea is often considered superior in acidic conditions.[1][5]
-
Plant Extracts (Green Inhibitors): There is growing interest in eco-friendly inhibitors derived from plant extracts. For example, extracts from Citrus sinensis have been shown to act as effective mixed-type inhibitors for mild steel in acidic solutions.[12]
The primary advantage of thiourea derivatives lies in the strong adsorptive bond formed by the sulfur atom.[13] However, their potential toxicity and the issue of corrosion acceleration at high concentrations are notable drawbacks compared to some greener alternatives.
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized experimental methodologies are crucial. The following sections detail the protocols for the most common techniques used to evaluate corrosion inhibitors.
Workflow for Inhibitor Evaluation
The process of evaluating a potential corrosion inhibitor follows a logical sequence from initial screening to detailed electrochemical analysis.
Caption: Standard experimental workflow for evaluating corrosion inhibitors.
Protocol 1: Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to classify the inhibitor as anodic, cathodic, or mixed-type.[14]
Causality: PDP is a direct current (DC) technique that measures the current response of a metal as its potential is actively scanned away from its natural corrosion potential.[15][16] By polarizing the sample, we accelerate either the anodic (oxidation) or cathodic (reduction) reactions. The resulting Tafel plot of log(current) vs. potential provides kinetic information. A shift in Ecorr and changes in the anodic (βa) and cathodic (βc) Tafel slopes in the presence of an inhibitor reveal its mechanism.[3] A significant change in both slopes indicates a mixed-type inhibitor that stifles both reactions.[5][9]
Step-by-Step Methodology:
-
Electrode Setup: Assemble a three-electrode electrochemical cell. The metal sample is the working electrode, a platinum wire or graphite rod serves as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.[16]
-
Stabilization: Immerse the electrodes in the test solution (corrosive medium with or without inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[14]
-
Potential Scan: Using a potentiostat, apply a potential scan, typically from -250 mV to +250 mV relative to the measured Ecorr, at a constant scan rate (e.g., 0.166 mV/s to 1 mV/s).[17]
-
Data Acquisition: Record the resulting current density as a function of the applied potential.
-
Analysis: Plot the data on a semi-logarithmic scale (log |I| vs. E). Extrapolate the linear portions of the anodic and cathodic branches back to the Ecorr to determine the corrosion current density (Icorr). The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninh - Icorr_inh) / Icorr_uninh] x 100 where Icorr_uninh and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the charge transfer processes at the metal-solution interface.[18][19]
Causality: EIS is a powerful, non-destructive alternating current (AC) technique.[20] A small amplitude sinusoidal potential is applied to the electrode over a wide range of frequencies. The system's impedance response is measured.[18] This allows for the modeling of the electrochemical interface as an equivalent electrical circuit.[19] Key parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be extracted. A larger Rct value in the presence of an inhibitor signifies greater resistance to corrosion, indicating the formation of a protective surface film.[21] The shape of the Nyquist plot (a depressed semicircle is common) can also provide qualitative information about the nature of the corrosion process.[6]
Step-by-Step Methodology:
-
Electrode Setup and Stabilization: Use the same three-electrode setup as in PDP and allow the system to reach a stable OCP.
-
EIS Measurement: At the stable Ecorr, apply a small AC voltage perturbation (e.g., 10 mV amplitude) over a frequency range, typically from 100 kHz down to 10 mHz.
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
-
Analysis:
-
Present the data as Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) plots.
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Fit the data to an appropriate equivalent electrical circuit model to quantify parameters like Rct, solution resistance (Rs), and constant phase elements (CPE) which are used in place of pure capacitors for non-ideal surfaces.[6][19]
-
Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inh - Rct_uninh) / Rct_inh] x 100 where Rct_inh and Rct_uninh are the charge transfer resistances with and without the inhibitor, respectively.
-
References
-
Loto, R.T., Loto, C.A., & Popoola, A.P.I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science, 3(5), 885-894. [Link]
-
Corrosionpedia. (n.d.). Potentiodynamic. Retrieved from [Link]
-
Anonymous. (2021). Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies. ResearchGate. [Link]
-
Anonymous. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Frontiers in Materials. [Link]
-
IMR Test Labs. (n.d.). Electrochemical Corrosion Testing. Retrieved from [Link]
-
Le, T.H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega. [Link]
-
Anonymous. (2024). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Materials International. [Link]
-
Singh, A.K., & Quraishi, M.A. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. NACE International. [Link]
-
Anonymous. (2019). Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. OnePetro. [Link]
-
Chen, C., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International. [Link]
-
Song, I.S., et al. (2021). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. MDPI. [Link]
-
Materials Evaluation and Engineering, Inc. (n.d.). Electrochemical Corrosion Testing. Retrieved from [Link]
-
Anonymous. (2021). CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. IJAET. [Link]
-
Anonymous. (2021). Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link]
-
Alarcon, E. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. [Link]
-
BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion?. Retrieved from [Link]
-
Anonymous. (2025). Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations. ResearchGate. [Link]
-
Desai, M.N. (1968). Thiourea and its derivatives as corrosion inhibitors. Anti-Corrosion Methods and Materials. [Link]
-
Anonymous. (2018). CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION. Malaysian Journal of Analytical Sciences. [Link]
-
Desai, M.N. (1968). Thiourea and its derivatives as corrosion inhibitors. SciSpace. [Link]
-
Loto, R.T. (2015). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. ResearchGate. [Link]
-
Anonymous. (2025). Studies on Thiourea Derivatives as Corrosion Inhibitor for Aluminum in Sodium Hydroxide Solution. ResearchGate. [Link]
Sources
- 1. content.ampp.org [content.ampp.org]
- 2. emerald.com [emerald.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijaet.org [ijaet.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. materials.international [materials.international]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea and its derivatives as corrosion inhibitors (1968) | M.N. Desai | 6 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onepetro.org [onepetro.org]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corrosionpedia.com [corrosionpedia.com]
- 16. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 17. imrtest.com [imrtest.com]
- 18. ijcsi.pro [ijcsi.pro]
- 19. content.ampp.org [content.ampp.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,1-Diethylthiourea
As laboratory professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1,1-Diethylthiourea demand a meticulous and informed approach. This guide provides a direct, procedural framework for the safe management and disposal of this compound, ensuring the protection of personnel, facilities, and the environment.
Core Principle: Treat as Hazardous Waste
This compound and its containers must always be managed as hazardous waste.[1] Under no circumstances should this chemical or its residues be disposed of via standard laboratory drains or mixed with general refuse.[1][2][3][4] The inherent risks associated with this compound necessitate its transfer to a licensed industrial combustion plant or an approved waste disposal facility.[2][3][4][5][6][7]
The causality behind this directive is rooted in the compound's significant toxicological and ecotoxicological profile. Discharging it into the environment can lead to long-lasting adverse effects on aquatic ecosystems, while improper handling poses substantial health risks to individuals.[2][4][8]
Hazard Profile of this compound
A thorough understanding of the hazards is critical to appreciating the necessity of stringent disposal protocols. This compound is classified with multiple hazard statements that underscore its potential for harm.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4][5][7][8] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | [4][5][9] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [4][5][6][9][10] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [4][5][6][7][10] |
| Carcinogenicity | H351 | Suspected of causing cancer. | [2][4][8] |
| Reproductive Toxicity | H361d | Suspected of damaging the unborn child. | [8] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | [4][9] |
Furthermore, when heated to decomposition, this compound can emit highly toxic fumes, including nitrogen and sulfur oxides.[11][12] This reinforces the need to avoid incineration outside of a specialized, approved facility.
Standard Operating Protocol: Waste Accumulation and Disposal
This protocol outlines the self-validating system for safely accumulating this compound waste within the laboratory pending collection by a certified disposal service.
Materials Required:
-
Dedicated, labeled hazardous waste container (original product container is ideal)
-
Secondary containment (e.g., a larger, chemically resistant bin or tray)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
Step-by-Step Procedure:
-
Designate a Waste Container:
-
Use the original, empty this compound container if possible. This prevents chemical incompatibility and ensures proper identification.
-
If the original container is unusable, select a new, clean container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Causality: Leaving chemicals in their original containers prevents dangerous reactions from mixing with residual, unknown substances and eliminates ambiguity about the container's contents.[3][4]
-
-
Labeling:
-
Immediately affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste: this compound" and any other required institutional information (e.g., date, responsible researcher).
-
Causality: Clear, accurate labeling is a cornerstone of laboratory safety, preventing accidental misuse and ensuring the disposal team understands the risks.
-
-
Waste Collection:
-
Carefully transfer waste this compound (solid or in solution) into the designated container using a funnel or other appropriate tools to minimize spills.
-
Do not mix any other chemical waste in this container.[3][4]
-
Causality: Prohibiting the mixing of waste streams is a critical safety measure to prevent uncontrolled exothermic reactions, gas generation, or the formation of new, more hazardous compounds.
-
-
Storage:
-
Securely close the container lid.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin.
-
Store in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing environmental release and facility contamination.
-
-
Arrange for Disposal:
-
Once the container is full or has been in storage for a set period (per institutional guidelines), contact your organization's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals in accordance with local and national regulations.[3][4]
-
Emergency Procedures: Spill Response
In the event of a spill, a swift and correct response is paramount to mitigating exposure and contamination.
Step-by-Step Spill Cleanup:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[4][13]
-
Don PPE: Before approaching the spill, put on appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves. If the substance is a fine powder and airborne dust is present, respiratory protection may be required.[4][10][14]
-
Contain the Spill:
-
For solid spills: Gently cover the spill with a plastic-backed absorbent pad to prevent dust from becoming airborne.[4]
-
For liquid spills: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter, working from the outside in to prevent the spill from spreading.[15][16]
-
-
Clean Up:
-
Decontaminate:
-
Wipe down the spill area and any contaminated equipment with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[11]
-
Collect all cleaning materials (wipes, pads) and the contaminated PPE (e.g., outer gloves) and place them in the same waste bag.
-
-
Dispose and Report:
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from the point of generation to final disposal.
Caption: Workflow for this compound Waste Management.
References
-
Safety Data Sheet: thiourea. Chemos GmbH&Co.KG.
-
Spill procedure: Clean-up guidance. Queen Mary University of London.
-
SAFETY DATA SHEET - Thiourea. Sigma-Aldrich.
-
SAFETY DATA SHEET - N,N′-Diethylthiourea. Sigma-Aldrich.
-
SAFETY DATA SHEET - 1,3-Diethyl-2-thiourea. Fisher Scientific.
-
N,N'-DIETHYLTHIOUREA. CAMEO Chemicals - NOAA.
-
SAFETY DATA SHEET - N,N'-Diethylthiourea. Thermo Fisher Scientific.
-
Safety Data Sheet Thiourea Dioxide. Redox.
-
Safety Data Sheet: Thiourea. Carl ROTH.
-
SAFETY DATA SHEET - N,N'-Diethylthiourea. TCI Chemicals.
-
SAFETY DATA SHEET - N,N'-Diethylthiourea. Fisher Scientific.
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
-
SAFETY DATA SHEET - Thiourea. Nexchem Ltd.
-
SAFETY DATA SHEET - N,N'-Diethylthiourea. Fisher Scientific (Alfa Aesar).
-
N,N'-Diethylthiourea | C5H12N2S. PubChem.
-
CHEMICAL SPILL PROCEDURES. Clarkson University.
-
Chemical Spill Response and Clean-Up. University of California Riverside.
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety.
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. fishersci.be [fishersci.be]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. N,N'-DIETHYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. redox.com [redox.com]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. ehs.princeton.edu [ehs.princeton.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Diethylthiourea
Welcome to your essential safety and operational guide for handling 1,1-Diethylthiourea (CAS No. 105-55-5). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide is designed to provide you with the immediate, essential information needed to handle this compound safely, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a versatile compound, but it harbors significant health risks that necessitate a stringent approach to personal protection. It is not merely a matter of compliance; it is a matter of personal and environmental safety. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description of Risk |
| Acute Toxicity | Harmful if swallowed or if it comes into contact with the skin.[1][2][3] |
| Serious Eye Damage | Can cause irreversible damage to the eyes upon contact.[1][3][4] |
| Skin Sensitization | May trigger an allergic skin reaction, which can become more severe with subsequent exposures.[1][2][3][4] |
| Carcinogenicity | Suspected of causing cancer.[1] Similar compounds like Ethylene Thiourea are treated as potential occupational carcinogens.[5][6] |
| Organ Toxicity | Causes damage to organs, particularly the thyroid, through prolonged or repeated exposure.[3][4] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1] |
Given these risks, engineering controls such as fume hoods are the first line of defense.[7][8] However, the appropriate selection and use of Personal Protective Equipment (PPE) are critical to mitigate the risk of exposure during handling.
Your Armor: Selecting the Right PPE for this compound
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks you are performing and the potential for exposure. Below are the minimum PPE requirements for handling this compound.
Hand Protection: Your First Line of Contact
-
Requirement: Chemical-resistant gloves are mandatory.[2][7][9]
-
Expert Insight: Due to the risk of skin absorption and sensitization, double-gloving is highly recommended. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached.
-
Selection Criteria: The choice of glove material is critical. Nitrile gloves are a common choice for solids, but for prolonged contact or when solvents are used, it is essential to consult the manufacturer's chemical resistance guide. Change gloves frequently and immediately if they become contaminated.[10]
Body Protection: Shielding Against Spills and Splashes
-
Requirement: A lab coat is the minimum requirement. For tasks with a higher risk of splashes or dust generation, chemical-resistant coveralls are necessary.[7][9][10]
-
Expert Insight: Do not wear synthetic fiber clothing, as it can accumulate static electricity and may not offer adequate protection.[10] Contaminated work clothing should never be taken home.[7][8] It must be decontaminated or disposed of as hazardous waste.
Eye and Face Protection: A Critical Barrier
-
Requirement: Safety glasses with side shields are the minimum.[11] However, due to the severe risk of eye damage, chemical splash goggles are strongly recommended.[12] A face shield should be worn over goggles when there is a significant risk of splashing.[13]
-
Expert Insight: Contact lenses should not be worn when handling this chemical, as they can trap the substance against the eye.[11]
Respiratory Protection: Guarding Against Inhalation
-
Requirement: A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or if dust generation is likely.[14][15]
-
Selection Criteria: For solid particulates, a respirator with a particulate filter (e.g., N95, P100) is appropriate.[3] Ensure you are fit-tested for the respirator you use.
Foot Protection: The Foundation of Safety
-
Requirement: Closed-toe shoes are mandatory in any laboratory setting.
-
Expert Insight: For areas where there is a risk of spills, chemical-resistant safety footwear is recommended to protect your feet fully.[10][11]
Operational Plan: Safe Handling from Start to Finish
Pre-operational Checklist
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[7][8]
-
Locate the nearest emergency shower and eyewash station.[7][9]
-
Have a spill kit readily available.
-
Review the Safety Data Sheet (SDS) for this compound.[1][3][4]
-
Don the appropriate PPE in the correct sequence.
PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][4][8]
Emergency and Disposal Plan
Spill Response
In the event of a spill, a calm and methodical response is essential.
Caption: Decision workflow for spill response.
First Aid
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][15]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[3][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][16]
Disposal
-
This compound and any contaminated materials must be disposed of as hazardous waste.[1][4]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][17]
-
Do not dispose of it down the drain, as it is harmful to aquatic life.[1][17]
Conclusion: A Culture of Safety
Adherence to these guidelines is paramount for your safety and the integrity of your work. By understanding the "why" behind each recommendation, you are better equipped to make informed decisions in the laboratory. This fosters a culture of safety that protects you, your colleagues, and the environment.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiourea, (2-CHLORO-PHENYL).
- Thermo Fisher Scientific. (2014, June 12). Safety Data Sheet: N,N'-Diethylthiourea.
- Occupational Safety and Health Administration. (n.d.). Ethylene Thiourea.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- New Jersey Department of Health. (2002, July). Hazard Summary: Thiourea.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: N,N′-Diethylthiourea.
- National Oceanic and Atmospheric Administration. (n.d.). N,N'-DIETHYLTHIOUREA.
- TCI Chemicals. (2025, June 11). Safety Data Sheet: N,N'-Diethylthiourea.
- New Jersey Department of Health. (n.d.). Workplace Controls for Thiourea.
- Santa Cruz Biotechnology. (n.d.). Thiourea Safety Information.
- LookChem. (n.d.). N,N'-Diethylthiourea 105-55-5 wiki.
- Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Chemical Safety. (n.d.). This compound Chemical Label.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,3-Diethyl-2-thiourea.
- Fisher Scientific. (2024, February 10). Safety Data Sheet: N,N'-Diethylthiourea.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1-Diethylurea.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- International Agency for Research on Cancer. (n.d.). N,N′-DIETHYLTHIOUREA Exposure Data.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethylene thiourea.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. osha.gov [osha.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. nj.gov [nj.gov]
- 8. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 9. nj.gov [nj.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. N,N'-DIETHYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
